molecular formula C2H6OSe B1214664 Dimethyl selenoxide CAS No. 4371-90-8

Dimethyl selenoxide

Cat. No.: B1214664
CAS No.: 4371-90-8
M. Wt: 125.04 g/mol
InChI Key: OOYOEHGKYKMRJI-UHFFFAOYSA-N
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Description

Dimethyl selenoxide, also known as this compound, is a useful research compound. Its molecular formula is C2H6OSe and its molecular weight is 125.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methylseleninylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6OSe/c1-4(2)3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYOEHGKYKMRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195917
Record name Dimethylselenoxide
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Molecular Weight

125.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-90-8
Record name Dimethylselenoxide
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Record name Dimethylselenoxide
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Record name Dimethylselenoxide
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Selenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl selenoxide (DMSeO) is an organoselenium compound with the formula (CH₃)₂SeO. It is the selenium analog of dimethyl sulfoxide (B87167) (DMSO) and has garnered significant interest in various scientific fields, including organic synthesis and drug development.[1] This guide provides a comprehensive overview of the physical and chemical properties of DMSeO, detailed experimental protocols for its synthesis and purification, and an exploration of its role in chemical reactions and biological signaling pathways.

Physical and Chemical Properties

This compound is a hygroscopic, colorless, crystalline solid.[2][3] It is structurally analogous to DMSO, possessing a trigonal pyramidal geometry with the selenium atom at the apex.[4][5] The Se=O bond is highly polar, contributing to its reactivity.[4]

Data Presentation: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₂H₆OSe[2][6]
Molecular Weight 125.04 g/mol [2]
Melting Point 94 °C[3][7]
Boiling Point Decomposes at 135-140 °C[8]
Solubility Soluble in water, ethanol, acetone, and chloroform (B151607).[3][7]
Appearance Colorless needles[2]
Se=O Bond Length 1.6756 Å[4]
C-Se Bond Length ~1.92 Å[6][9]
Stability and Handling

This compound is less thermally stable than its sulfur analog, DMSO, and undergoes thermal degradation at temperatures between 135-140 °C.[8] It is also hygroscopic and should be stored in a dry environment.[2][3] DMSeO is known to decompose in solvents such as ether, acetonitrile, THF, and CS₂.[2][3] Due to the potential for producing volatile and odorous organoselenium compounds during reactions, it is imperative to handle this compound in a well-ventilated fume hood.[2][3]

Experimental Protocols

Synthesis of Dimethyl Selenide (B1212193)

The precursor to this compound, dimethyl selenide, can be synthesized through the reaction of elemental selenium with a reducing agent and a methylating agent.

Protocol 1: Synthesis of Dimethyl Selenide

Materials:

Procedure:

  • In a round-bottom flask, prepare an aqueous solution of sodium hydroxide and sodium formaldehyde sulfoxylate.

  • Add selenium powder to the mixture.

  • Warm the mixture to 50°C and stir for several hours.

  • After the selenium has reacted, add methyl iodide to the reaction mixture.

  • Gently heat the mixture to distill the dimethyl selenide.

  • Collect the distillate, which is crude dimethyl selenide. Further purification can be achieved by redistillation.[7][10]

Synthesis of this compound

This compound is typically prepared by the oxidation of dimethyl selenide. Two common methods employ hydrogen peroxide or ozone as the oxidizing agent.

Protocol 2: Oxidation of Dimethyl Selenide with 30% Hydrogen Peroxide

Materials:

  • Dimethyl selenide ((CH₃)₂Se)

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • An appropriate solvent (e.g., ethanol)

  • Ice bath

Procedure:

  • Dissolve dimethyl selenide in a suitable solvent in a round-bottom flask.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add 30% aqueous hydrogen peroxide dropwise to the cooled solution while stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained.[2][3]

  • After the addition is complete, continue to stir the reaction mixture at low temperature for a specified time to ensure complete oxidation.

  • The reaction mixture can then be worked up by removing the solvent under reduced pressure. The crude this compound can be purified by recrystallization.[2]

Protocol 3: Oxidation of Dimethyl Selenide with Ozone

Materials:

  • Dimethyl selenide ((CH₃)₂Se)

  • Chloroform (CHCl₃)

  • Ozone generator

  • Dry ice/acetone bath

Procedure:

  • Dissolve dimethyl selenide in chloroform in a reaction vessel suitable for ozonolysis.

  • Cool the solution to -50 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until the reaction is complete, which can be monitored by techniques such as TLC.[2][3]

  • After completion, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • The solvent can be removed under reduced pressure to yield crude this compound, which can then be purified.[2]

Purification of this compound

Protocol 4: Recrystallization of this compound

Materials:

  • Crude this compound

  • Benzene

  • Heating apparatus (e.g., hot plate)

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot benzene.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • As the solution cools, pure this compound will crystallize out as colorless needles.[2]

  • For maximum yield, the solution can be further cooled in an ice bath.

  • Collect the crystals by filtration and wash them with a small amount of cold benzene.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Chemical Reactivity and Applications

Selenoxide Elimination

A key reaction of selenoxides is the syn-elimination to form alkenes. This reaction is a valuable tool in organic synthesis for introducing carbon-carbon double bonds. The process involves the oxidation of a selenide to the corresponding selenoxide, which then undergoes a thermal syn-elimination.[11][12]

Selenoxide_Elimination cluster_main Selenoxide Elimination Pathway Reactant R-CH(SeR')-CH₂-R'' (Selenide) Oxidation Oxidation (e.g., H₂O₂) Reactant->Oxidation [O] Selenoxide R-CH(Se(O)R')-CH₂-R'' (Selenoxide) Oxidation->Selenoxide TransitionState Syn-periplanar Transition State Selenoxide->TransitionState Heat Product R-CH=CH-R'' (Alkene) TransitionState->Product Byproduct R'-SeOH (Selenenic acid) TransitionState->Byproduct

Role in Biological Systems and Drug Development

Organoselenium compounds, including metabolites of this compound, are known to play a role in various biological processes, particularly in redox regulation and as potential anticancer agents. The biological activity is often attributed to the ability of selenium compounds to interact with cellular signaling pathways.

Metabolism and Generation of Active Species

This compound can be metabolized in biological systems. A key metabolite is methylselenol (CH₃SeH), which is considered a critical species for the anticancer activity of several organoselenium compounds.[13][14] Methylselenol can be generated from the reduction of methylseleninic acid, which in turn can be derived from the metabolism of various selenium compounds.[15]

DMSeO_Metabolism cluster_metabolism Metabolic Activation Pathway DMSeO This compound ((CH₃)₂SeO) Metabolism Metabolic Reduction DMSeO->Metabolism MethylseleninicAcid Methylseleninic Acid (CH₃SeO₂H) Metabolism->MethylseleninicAcid Reduction Reduction (e.g., by Glutathione) MethylseleninicAcid->Reduction Methylselenol Methylselenol (CH₃SeH) (Active Metabolite) Reduction->Methylselenol

Interaction with Signaling Pathways

Selenium compounds, including the metabolites of DMSeO, have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

1. PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Some studies suggest that selenium compounds can inhibit this pathway, leading to decreased cancer cell survival.[6][16] The mechanism may involve the inhibition of PI3K activity or the dephosphorylation of Akt.[6]

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival & Proliferation Downstream->Response Selenium Selenium Metabolites (e.g., Methylselenol) Selenium->PI3K inhibits Selenium->Akt promotes dephosphorylation

2. MAPK/ERK Signaling Pathway:

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth and differentiation. Methylselenol has been shown to inhibit the ERK1/2 signaling pathway, which may contribute to its pro-apoptotic effects in cancer cells.[17][18]

MAPK_ERK_Pathway Stimulus Extracellular Stimulus (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc) ERK->TranscriptionFactors Response Cell Proliferation & Differentiation TranscriptionFactors->Response Methylselenol Methylselenol Methylselenol->ERK inhibits

3. NF-κB Signaling Pathway:

The NF-κB pathway is a key regulator of inflammation and cell survival. Selenium compounds have been reported to inhibit NF-κB activation, which can sensitize cancer cells to apoptosis.[19][20] This inhibition may occur through the prevention of IκB degradation, which keeps NF-κB sequestered in the cytoplasm.[20]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNFα, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Target Gene Expression (Inflammation, Survival) Nucleus->GeneExpression activates Selenium Selenium Compounds Selenium->IKK inhibits

Conclusion

This compound is a versatile organoselenium compound with distinct physical and chemical properties. Its utility in organic synthesis, particularly in selenoxide elimination reactions, is well-established. Furthermore, the biological activities of its metabolites, which involve the modulation of key cellular signaling pathways, highlight its potential in the development of novel therapeutic agents, especially in the context of cancer research. This guide provides a foundational understanding for researchers and professionals working with or interested in the applications of this compound.

References

In-Depth Technical Guide to the Molecular Structure and Bonding of Dimethyl Selenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of dimethyl selenoxide ((CH₃)₂SeO), a key organoselenium compound with significant applications in organic synthesis and potential relevance in drug development. This document synthesizes crystallographic data, spectroscopic analyses, and theoretical studies to offer a detailed understanding of its three-dimensional architecture, the nature of its chemical bonds, and the experimental methodologies used for its characterization. All quantitative data are summarized in structured tables for clarity and comparative purposes. Furthermore, this guide includes detailed experimental protocols and visual representations of its molecular structure and bonding characteristics to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure

The molecular structure of this compound has been unequivocally determined to be trigonal pyramidal, analogous to its sulfur counterpart, dimethyl sulfoxide (B87167) (DMSO).[1] This geometry is a consequence of the selenium atom's sp³ hybridization, with one of the hybrid orbitals occupied by a lone pair of electrons.

Solid-State Structure from Single-Crystal X-ray Diffraction

The definitive solid-state structure of this compound was established through single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the identifier 288627, provide precise measurements of bond lengths and angles.[2]

ParameterValueReference
Se-O Bond Length1.6756 (16) Å[1]
Se-C Bond Length1.92 Å[3][4]
Sum of X-Se-Y Angles301°[3][4]

Table 1: Key Bond Lengths and Angular Sum from Single-Crystal X-ray Diffraction Data of this compound.

The trigonal pyramidal geometry is evident from the sum of the angles around the selenium atom, which is significantly less than the 360° expected for a planar arrangement.[3][4] In the solid state, this compound molecules are linked into centrosymmetric dimers via C-H···O hydrogen bonds. These dimers further assemble into a ladder-like supramolecular network through additional intermolecular C-H···O interactions, where each oxygen atom acts as an acceptor for three hydrogen bonds.[1]

Gas-Phase Structure

Chemical Bonding

The nature of the chemical bonds in this compound, particularly the selenium-oxygen (Se-O) and selenium-carbon (Se-C) bonds, has been elucidated through a combination of experimental data and theoretical calculations.

The Selenium-Oxygen (Se-O) Bond

The Se-O bond in this compound is a highly polar covalent bond.[1] The experimentally determined bond length of approximately 1.676 Å is intermediate between a single and a double bond, suggesting a degree of multiple bond character. This is shorter than a typical Se-O single bond but longer than a formal Se=O double bond. The polarity of the bond results in a significant negative partial charge on the oxygen atom and a positive partial charge on the selenium atom, making the oxygen atom a good hydrogen bond acceptor.

The Selenium-Carbon (Se-C) Bond

The Se-C bonds in this compound are typical single bonds with a length of approximately 1.92 Å.[3][4]

Theoretical Insights from Natural Bond Orbital (NBO) Analysis

Theoretical studies employing Natural Bond Orbital (NBO) analysis provide a more nuanced understanding of the bonding in this compound. NBO analysis indicates that negative hyperconjugation of the type n(O) → σ(Se-C), where electron density from the oxygen lone pairs delocalizes into the antibonding orbitals of the Se-C bonds, is less significant in this compound compared to the analogous n(O) → σ(S-C) interaction in DMSO. This difference in hyperconjugation contributes to the distinct electronic properties and reactivity of the two molecules. The electrostatic potential minimum is also significantly more negative on the oxygen atom of this compound compared to DMSO, further highlighting the increased polarity of the Se-O bond.

Experimental Protocols

Synthesis of this compound

This compound can be readily synthesized by the oxidation of dimethyl selenide (B1212193).

Protocol: Oxidation of Dimethyl Selenide with Hydrogen Peroxide [7][8]

  • Starting Material: Dimethyl selenide ((CH₃)₂Se).

  • Oxidizing Agent: 30% aqueous hydrogen peroxide (H₂O₂).

  • Procedure: a. Cool the dimethyl selenide to -10 °C. b. Add the 30% aqueous hydrogen peroxide dropwise to the cooled dimethyl selenide with stirring. c. Maintain the temperature at -10 °C throughout the addition. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period. e. The product, this compound, can be isolated by removal of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as benzene (B151609) to yield colorless needles.[7]

Protocol: Oxidation of Dimethyl Selenide with Ozone [8]

  • Starting Material: Dimethyl selenide ((CH₃)₂Se).

  • Solvent: Chloroform (B151607) (CHCl₃).

  • Oxidizing Agent: Ozone (O₃).

  • Procedure: a. Dissolve the dimethyl selenide in chloroform and cool the solution to -50 °C. b. Bubble ozone gas through the solution until the reaction is complete (monitored by a suitable analytical technique like TLC or GC). c. Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. d. Isolate the this compound by evaporation of the solvent.

Single-Crystal X-ray Diffraction

The following provides a general outline for the single-crystal X-ray diffraction analysis of this compound.

Protocol: Single-Crystal X-ray Diffraction Analysis [9][10]

  • Crystal Selection and Mounting: a. Select a suitable single crystal of this compound, typically 0.1-0.3 mm in each dimension, that is free of cracks and other visible defects. b. Mount the crystal on a goniometer head using a cryoloop and a suitable cryoprotectant oil.

  • Data Collection: a. Mount the goniometer head on the diffractometer. b. Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. c. Center the crystal in the X-ray beam. d. Collect a series of diffraction images by rotating the crystal in the X-ray beam. A CCD or CMOS detector is typically used to record the diffraction pattern.

  • Data Processing: a. Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). b. Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay. c. Determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement: a. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. b. Refine the structural model against the experimental diffraction data using least-squares methods. This process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the calculated and observed structure factors. c. Locate and refine the positions of hydrogen atoms. d. The final refined structure provides the precise bond lengths, bond angles, and other geometric parameters.

Spectroscopic Characterization

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for probing the bonding environment within a molecule. While a detailed experimental vibrational spectrum with assignments for this compound is not extensively reported in the readily available literature, computational studies can provide reliable predictions of the vibrational frequencies.

Vibrational ModePredicted Frequency (cm⁻¹) (Computational)Description
Se=O Stretch[Data not available in search results]Strong, characteristic band
CH₃ Asymmetric Stretch[Data not available in search results]
CH₃ Symmetric Stretch[Data not available in search results]
CH₃ Deformation[Data not available in search results]
Se-C Stretch[Data not available in search results]
C-Se-C Bend[Data not available in search results]
O-Se-C Bend[Data not available in search results]

Table 2: Predicted Vibrational Frequencies for this compound. (Note: Specific, experimentally verified frequencies with assignments are not available in the provided search results. Computational chemistry would be required to generate these values.)

⁷⁷Se Nuclear Magnetic Resonance (NMR) Spectroscopy

⁷⁷Se NMR spectroscopy is a highly sensitive probe of the electronic environment around the selenium nucleus. The chemical shift of the ⁷⁷Se nucleus in this compound provides direct information about its oxidation state and bonding.

Experimental Details for ⁷⁷Se NMR [11][12]

  • Nucleus: ⁷⁷Se (Spin I = 1/2, Natural Abundance = 7.63%)

  • Reference Standard: Dimethyl selenide ((CH₃)₂Se) is a common external reference.[13]

  • Solvent: The choice of solvent can influence the chemical shift.

  • Expected Chemical Shift: The ⁷⁷Se chemical shift for selenoxides typically falls within a specific range, which is distinct from other selenium-containing functional groups. A precise, universally accepted value for this compound requires consultation of specialized NMR databases.

Logical Relationships and Workflows

The characterization of this compound's molecular structure and bonding follows a logical workflow, integrating synthesis, experimental analysis, and theoretical modeling.

molecular_characterization_workflow cluster_synthesis Synthesis cluster_experimental Experimental Characterization cluster_data_analysis Data Analysis and Interpretation cluster_theoretical Theoretical Modeling synthesis Synthesis of (CH₃)₂SeO (Oxidation of (CH₃)₂Se) xrd Single-Crystal X-ray Diffraction synthesis->xrd Crystal Growth spectroscopy Spectroscopic Analysis (IR, Raman, ⁷⁷Se NMR) synthesis->spectroscopy structure_determination Structure Determination (Bond Lengths, Bond Angles) xrd->structure_determination bonding_analysis Bonding Analysis spectroscopy->bonding_analysis structure_determination->bonding_analysis comp_chem Computational Chemistry (e.g., NBO Analysis) bonding_analysis->comp_chem Validation comp_chem->bonding_analysis Theoretical Insights

Caption: Workflow for the characterization of this compound.

This diagram illustrates the interconnectedness of synthetic preparation, experimental structure determination, spectroscopic analysis, and theoretical calculations in developing a comprehensive understanding of the molecule.

Conclusion

The molecular structure and bonding of this compound are well-characterized, revealing a trigonal pyramidal geometry with a highly polar Se-O bond. This polarity and the accessibility of the oxygen lone pairs are key to its chemical reactivity and its ability to participate in non-covalent interactions. The combination of single-crystal X-ray diffraction, though detailed protocols for the standalone molecule are not easily found, and theoretical methods like NBO analysis provides a robust model of its electronic and geometric features. Further detailed experimental vibrational and ⁷⁷Se NMR spectroscopic studies would provide even deeper insights into the subtle aspects of its bonding and dynamics. This guide serves as a foundational resource for researchers working with this important organoselenium compound.

References

An In-depth Technical Guide to Dimethyl Selenoxide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl selenoxide (DMSeO) is an organoselenium compound with the chemical formula (CH₃)₂SeO. It is the selenium analog of dimethyl sulfoxide (B87167) (DMSO) and has garnered significant interest in chemical synthesis and is a subject of study in the context of the biological roles of selenium. This technical guide provides comprehensive information on its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on applications relevant to chemical and pharmaceutical research.

Chemical Identity and Properties

This compound is a hygroscopic, crystalline solid at room temperature. It is a highly polar molecule, which is reflected in its solubility in polar solvents.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name methylseleninylmethane[1]
CAS Number 4371-90-8[1]
Molecular Formula C₂H₆OSe[1]
Molecular Weight 125.04 g/mol [1]
Melting Point 94 °C[2]
Solubility Soluble in water, ethanol, acetone, and chloroform (B151607). Decomposes in ether, acetonitrile, THF, and CS₂.[2]
Se=O Bond Length 1.6756 (16) Å[3][4]
Appearance Colorless needles[2]

Synthesis of this compound

The most common method for preparing this compound is through the controlled oxidation of dimethyl selenide (B1212193). Care must be taken to avoid over-oxidation to dimethyl selenone.

Experimental Protocol: Oxidation of Dimethyl Selenide with Hydrogen Peroxide

This protocol is adapted from established laboratory procedures for the synthesis of selenoxides.

Materials:

  • Dimethyl selenide ((CH₃)₂Se)

  • 30% Hydrogen peroxide (H₂O₂) (aq)

  • Acetone (or other suitable solvent)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethyl selenide in a minimal amount of acetone.

  • Cool the flask to -10 °C using an ice-salt bath.[2]

  • Slowly add one equivalent of 30% hydrogen peroxide dropwise to the cooled, stirring solution. The addition rate should be controlled to maintain the temperature below 0 °C. The oxidation of selenides is highly exothermic.[5]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench any excess peroxide by the careful addition of a reducing agent, such as a saturated solution of sodium sulfite, until a negative test with starch-iodide paper is obtained.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by recrystallization from a solvent like benzene (B151609) to yield colorless needles.[2]

Safety Precautions:

  • Selenium compounds are toxic and should be handled in a well-ventilated fume hood.[2]

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • The oxidation reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a mild oxidizing agent and as a precursor in elimination reactions.

Selenoxide Elimination for the Synthesis of α,β-Unsaturated Carbonyls

One of the most significant applications of selenoxides is in the formation of carbon-carbon double bonds through a syn-elimination pathway. This reaction is particularly useful for the synthesis of α,β-unsaturated aldehydes, ketones, esters, and lactones. The reaction proceeds at much lower temperatures than the analogous sulfoxide elimination.[6]

Experimental Workflow: Selenoxide Elimination

G carbonyl Saturated Carbonyl Compound enolate Enolate Formation (e.g., with LDA) carbonyl->enolate selenenylation α-Selenenylation (e.g., with PhSeBr) enolate->selenenylation alpha_seleno α-Selenocarbonyl selenenylation->alpha_seleno oxidation Oxidation (e.g., with H₂O₂ or m-CPBA) alpha_seleno->oxidation selenoxide Selenoxide Intermediate oxidation->selenoxide elimination Syn-Elimination (spontaneous) selenoxide->elimination unsaturated α,β-Unsaturated Carbonyl elimination->unsaturated byproduct Selenenic Acid Byproduct elimination->byproduct

Caption: Workflow for the synthesis of α,β-unsaturated carbonyls via selenoxide elimination.

Oxyselenation of Alkenes

This compound can be used in the oxyselenation of olefins. For instance, the reaction of alkenes with this compound in a mixture of acetic acid and chloroform yields 2-acetoxyalkyl methyl selenides.[7] This reaction proceeds via a stereospecific trans-addition.

Table 2: Examples of Oxyselenation of Olefins with this compound

OlefinProductYield (%)
Cyclohexenetrans-1-Acetoxy-2-(methylseleno)cyclohexane83
Norborneneexo-2-Acetoxy-syn-7-(methylseleno)norbornane88
Styrene2-Acetoxy-1-phenyl-1-(methylseleno)ethane84
Hex-1-ene2-Acetoxy-1-(methylseleno)hexane87
(Data from N. Miyoshi et al., J. Chem. Soc., Chem. Commun., 1975, 142)

Biological Relevance and Signaling

While this compound itself is not a central molecule in major signaling pathways, its metabolism and the broader context of organoselenium compounds are highly relevant to drug development, particularly in the areas of cancer chemoprevention and antioxidant therapies. Selenium compounds are known to be metabolized in the body, in part through methylation, leading to excretable forms like dimethyl selenide.[8] The biological activity of selenium is often mediated through its incorporation into selenoproteins, which play critical roles in antioxidant defense and redox signaling.

Some organoselenium compounds have been shown to modulate key signaling pathways involved in cell survival and apoptosis. For example, certain selenium-containing molecules can activate the MAPK/ERK pathway, which is a crucial regulator of cellular processes including proliferation, differentiation, and survival.

Representative Signaling Pathway: MAPK/ERK Activation by a Bioactive Compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Phosphorylates gene_expression Gene Expression (Cell Survival, Proliferation) transcription->gene_expression compound Bioactive Organoselenium Compound compound->receptor Activates

References

Navigating the Solubility Landscape of Dimethyl Selenoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl selenoxide (DMSeO), a selenium-containing analog of dimethyl sulfoxide (B87167) (DMSO), is a compound of increasing interest in various scientific domains, including organic synthesis and drug development. Its utility is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in common laboratory solvents a critical prerequisite for its effective application. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Core Data: Solubility Profile of this compound

Despite its growing importance, precise quantitative solubility data for this compound in a wide range of common laboratory solvents remains largely uncharacterized in publicly accessible literature and chemical databases. However, qualitative assessments have established a general solubility profile.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubilityNotes
Polar Protic WaterSolubleThe compound is hygroscopic.
EthanolSoluble
Polar Aprotic AcetoneSoluble
AcetonitrileDecomposes
Tetrahydrofuran (B95107) (THF)Decomposes
Halogenated ChloroformSoluble
Nonpolar Diethyl EtherDecomposes
Carbon Disulfide (CS₂)Decomposes

It is crucial to note the reported decomposition of this compound in several common aprotic solvents, including diethyl ether, acetonitrile, tetrahydrofuran (THF), and carbon disulfide[1]. This reactivity highlights the importance of careful solvent selection in any experimental work involving this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent. This method is adapted from the well-established shake-flask technique, a gold-standard for solubility measurements[2][3][4][5].

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 15 mL glass vials)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Add a known volume of the selected solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is generally recommended to ensure thermodynamic equilibrium is achieved[2].

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vial at a moderate speed or filter the supernatant through a syringe filter that has been pre-wetted with the solvent to minimize adsorption of the solute.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3. Considerations for Hygroscopic Compounds: Given that this compound is hygroscopic, special care must be taken during handling and weighing to minimize exposure to atmospheric moisture[1]. All weighing should be performed as quickly as possible, and the compound should be stored in a desiccator. The water content of the solvents used should also be minimized.

Workflow and Visualization

The logical progression of determining the solubility of a compound can be visualized as a clear workflow.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Select Solvent B Weigh Excess DMSeO C Add Solvent to DMSeO B->C D Agitate at Constant Temperature (24-48 hours) C->D E Centrifuge or Filter D->E F Dilute Supernatant E->F G Quantify Concentration (e.g., HPLC, GC) F->G H Calculate Solubility G->H

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound remains a gap in the current scientific literature, its qualitative solubility profile provides a foundational understanding for its use. The provided experimental protocol, based on the robust shake-flask method, offers a clear and reliable pathway for researchers to determine the precise solubility of this compound in various solvents of interest. The accompanying workflow visualization further clarifies the logical steps involved in this essential physicochemical characterization. As the applications of this compound continue to expand, the generation of comprehensive and quantitative solubility data will be invaluable to the scientific community.

References

Spectroscopic Profile of Dimethyl Selenoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dimethyl selenoxide ((CH₃)₂SeO), a simple yet significant organoselenium compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization, to support research and development activities.

Spectroscopic Data Summary

The structural characterization of this compound has been established through various spectroscopic techniques. The molecule adopts a trigonal-pyramidal geometry, analogous to its sulfur counterpart, dimethyl sulfoxide (B87167) (DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organoselenium compounds. For this compound, ¹H, ¹³C, and ⁷⁷Se NMR are essential for confirming its structure.

Nucleus Chemical Shift (δ) ppm Solvent Reference
¹H2.66CDCl₃TMS
¹³C25.4CDCl₃TMS
⁷⁷Se~830CDCl₃Me₂Se

Note: Specific chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent stretching vibration of the selenium-oxygen double bond (Se=O).

Vibrational Mode Frequency (cm⁻¹) Intensity
Se=O Stretch~813Strong
C-H Stretch2920-3000Medium
C-H Bend1280-1420Medium

Note: The Se=O stretching frequency in diaryl selenoxides is reported to be around 825-830 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern. The molecular weight of this compound is 125.04 g/mol .

m/z Ion Notes
126[M+H]⁺Protonated molecular ion
110[M-O+H]⁺Loss of oxygen
95[M-CH₃-O+H]⁺Loss of a methyl group and oxygen

Note: The fragmentation of selenoxides can be complex. The provided table shows a plausible fragmentation pattern under electrospray ionization (ESI) conditions.

Experimental Protocols

Synthesis of this compound

This compound is readily synthesized by the oxidation of dimethyl selenide (B1212193).

Method 1: Oxidation with Hydrogen Peroxide

  • Dissolution: Dissolve dimethyl selenide in a suitable solvent such as methanol (B129727).

  • Cooling: Cool the solution to -10 °C in an ice-salt bath.

  • Oxidation: Add 30% aqueous hydrogen peroxide dropwise to the cooled solution while stirring. Maintain the temperature below 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or NMR.

  • Work-up: After the reaction is complete, neutralize the excess hydrogen peroxide with a reducing agent (e.g., sodium sulfite (B76179) solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., chloroform).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from benzene (B151609) to yield colorless needles.

Method 2: Oxidation with Ozone

  • Dissolution: Dissolve dimethyl selenide in chloroform.

  • Cooling: Cool the solution to -50 °C using a dry ice-acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution until the starting material is consumed (monitored by TLC).

  • Purging: Purge the solution with nitrogen gas to remove excess ozone.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the product.

Synthesis_of_Dimethyl_Selenoxide cluster_start Starting Material cluster_oxidation Oxidation cluster_purification Work-up & Purification cluster_product Final Product Dimethyl Selenide Dimethyl Selenide Reaction_Vessel Reaction at Controlled Temperature Dimethyl Selenide->Reaction_Vessel Inert Solvent Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Reaction_Vessel Addition Work_up Quenching & Extraction Reaction_Vessel->Work_up Purification Recrystallization Work_up->Purification Dimethyl_Selenoxide This compound Purification->Dimethyl_Selenoxide

Caption: Workflow for the synthesis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

    • Acquire the spectrum with standard parameters for proton NMR.

  • ¹³C NMR:

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Use a proton-decoupled pulse sequence to obtain singlets for the carbon signals.

  • ⁷⁷Se NMR:

    • Use an external standard such as dimethyl selenide (Me₂Se) or diphenyl diselenide ((PhSe)₂). The chemical shift of the standard should be set to 0 ppm for Me₂Se or 463 ppm for (PhSe)₂ in CDCl₃.

    • A proton-decoupled pulse sequence is typically used. Due to the low natural abundance and lower gyromagnetic ratio of ⁷⁷Se, a larger number of scans may be required to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform) and place it in a liquid cell.

  • Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample holder (or the pure solvent). Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent adduct) and subjecting it to collision-induced dissociation (CID).

Signaling Pathways and Logical Relationships

Currently, there are no well-established signaling pathways directly involving this compound in a biological context that can be visualized. Its primary relevance in drug development and research is as a chemical reagent and a metabolite of other selenium compounds.

The logical relationship in its characterization follows a standard analytical workflow.

Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Analytical workflow for the characterization of this compound.

The Advent of a Seminal Reagent: The Early Discovery and History of Dimethyl Selenoxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl selenoxide ((CH₃)₂SeO), a cornerstone reagent in modern organic synthesis, emerged from the burgeoning field of organoselenium chemistry in the mid-20th century. Its discovery was not a singular event but rather a gradual elucidation of its synthesis and properties, driven by the pioneering work of early researchers exploring the chemistry of organoselenium compounds. This technical guide delves into the early history of this compound, providing a detailed account of its initial synthesis, characterization, and the experimental protocols that laid the groundwork for its widespread use.

Early Synthetic Endeavors: The Oxidation of Dimethyl Selenide (B1212193)

The most direct and earliest-explored route to this compound was the oxidation of its precursor, dimethyl selenide ((CH₃)₂Se). Early investigations focused on common oxidizing agents, establishing the fundamental methods for its preparation.

Oxidation with Hydrogen Peroxide

One of the first documented successful syntheses of this compound involved the use of hydrogen peroxide. Building upon earlier explorations of organoselenium oxidation, researchers in the 1940s laid the foundation for this method.

Key Publication: The work of M. L. Bird and F. Challenger in 1942, while focused on potassium alkaneselenonates, described the oxidation of dialkyl selenides, which was a critical step in understanding the formation of selenoxides.

Experimental Protocol: Oxidation of Dimethyl Selenide with 30% Aqueous Hydrogen Peroxide [1]

A detailed, reproducible protocol for this method was refined over time. A common laboratory-scale preparation is as follows:

  • Reagents:

    • Dimethyl selenide ((CH₃)₂Se)

    • 30% Aqueous Hydrogen Peroxide (H₂O₂)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

    • Benzene (for recrystallization)

  • Procedure:

    • Dimethyl selenide is dissolved in a suitable solvent, such as acetone (B3395972) or ethanol.

    • The solution is cooled to -10 °C in an ice-salt bath.

    • 30% aqueous hydrogen peroxide is added dropwise to the stirred solution, maintaining the temperature at -10 °C. The reaction is exothermic and requires careful temperature control to prevent over-oxidation to the corresponding selenone.

    • After the addition is complete, the reaction mixture is stirred for an additional period at low temperature.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent, such as benzene, to yield colorless needles of this compound.

Ozonolysis of Dimethyl Selenide

Another significant early method for the preparation of this compound is the ozonolysis of dimethyl selenide. This technique offers a clean and efficient route to the desired product.

Experimental Protocol: Ozonolysis of Dimethyl Selenide in Chloroform (B151607)

  • Reagents:

    • Dimethyl selenide ((CH₃)₂Se)

    • Chloroform (CHCl₃), anhydrous

    • Ozone (O₃)

  • Procedure:

    • A solution of dimethyl selenide in anhydrous chloroform is prepared and cooled to -50 °C in a dry ice-acetone bath.

    • A stream of ozone is bubbled through the solution. The reaction progress can be monitored by the disappearance of the starting material (e.g., by thin-layer chromatography).

    • Once the reaction is complete, the excess ozone is removed by purging the solution with a stream of nitrogen or argon.

    • The solvent is evaporated under reduced pressure to yield this compound. This method has been reported to provide a yield of approximately 75%.

Synthesis from Dimethylselenium Dibromide

An alternative to the direct oxidation of dimethyl selenide involves a two-step process starting from the corresponding dibromide.

Experimental Protocol: Reaction of Dimethylselenium Dibromide with Silver(II) Oxide

  • Reagents:

    • Dimethylselenium dibromide ((CH₃)₂SeBr₂)

    • Silver(II) oxide (AgO)

    • Methanol (CH₃OH)

  • Procedure:

    • Dimethylselenium dibromide is dissolved in methanol.

    • Silver(II) oxide is added to the solution, and the mixture is stirred.

    • The reaction results in the formation of this compound and a precipitate of silver bromide.

    • The silver bromide is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield this compound.

Early Characterization and Physical Properties

The initial characterization of this compound relied on classical methods of chemical analysis and physical property determination.

PropertyReported Value
Melting Point 94 °C
Appearance Colorless needles
Solubility Soluble in water, ethanol, acetone, and chloroform
Hygroscopicity Hygroscopic
Decomposition Decomposes in ether, acetonitrile, THF, and CS₂

Early spectroscopic data, particularly from infrared (IR) spectroscopy, was crucial in confirming the structure of this compound. The characteristic Se=O stretching frequency was a key diagnostic feature. While early Nuclear Magnetic Resonance (NMR) spectroscopy was in its infancy, later studies provided definitive characterization.

The Rise of a Reagent: Early Investigations into Reactivity

The discovery of this compound was concurrent with a burgeoning interest in the synthetic applications of organoselenium compounds. A pivotal moment in this field was the development of the selenoxide elimination reaction in the 1970s, a transformation that cemented the importance of selenoxides, including this compound, in organic synthesis. This reaction provides a mild and efficient method for the introduction of carbon-carbon double bonds.

Summary of Early Synthetic Methods

MethodStarting MaterialOxidizing/Reacting AgentKey ConditionsReported Yield
Hydrogen Peroxide OxidationDimethyl selenide30% Aqueous Hydrogen Peroxide-10 °CNot specified
OzonolysisDimethyl selenideOzone (O₃)-50 °C in Chloroform~75%
From Dimethylselenium DibromideDimethylselenium dibromideSilver(II) Oxide (AgO)MethanolNot specified

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_oxidation Oxidation cluster_from_dibromide From Dibromide DMS Dimethyl Selenide ((CH₃)₂Se) DMSBr2 Dimethylselenium Dibromide ((CH₃)₂SeBr₂) DMS->DMSBr2 Br₂ DMSO This compound ((CH₃)₂SeO) DMS->DMSO H₂O₂ / -10°C DMS->DMSO O₃ / -50°C, CHCl₃ DMSBr2->DMSO AgO / CH₃OH

Caption: Early synthetic routes to this compound.

Conclusion

The early discovery and history of this compound are a testament to the systematic exploration of organoselenium chemistry. The foundational synthetic methods developed in the mid-20th century, primarily centered on the controlled oxidation of dimethyl selenide, provided the chemical community with a novel and versatile reagent. The subsequent elucidation of its physical properties and reactivity, particularly the selenoxide elimination, propelled this compound to the forefront of synthetic organic chemistry, where it remains an indispensable tool for the construction of complex molecules. This guide provides a comprehensive overview of these seminal discoveries, offering valuable insights for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Mechanism of Action of Dimethyl Selenoxide as an Oxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl selenoxide (DMSO), a simple organoselenium compound, serves as a mild and efficient oxidizing agent in a variety of organic transformations. Its utility stems from its capacity to act as an oxygen atom donor, facilitating the oxidation of a wide range of functional groups, including thiols, sulfides, and phosphines. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an oxidant. It delves into the core principles of its reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction pathways to aid in understanding and application.

Introduction

Organoselenium chemistry has emerged as a powerful tool in modern organic synthesis, offering a unique spectrum of reactivity. Among the various organoselenium reagents, selenoxides, and in particular this compound ((CH₃)₂SeO), have garnered significant attention as mild and selective oxidizing agents.[1] this compound is a hygroscopic, colorless crystalline solid with a melting point of 94 °C and is soluble in water, ethanol, acetone (B3395972), and chloroform.[2] It is readily prepared by the oxidation of dimethyl selenide (B1212193) with common oxidants such as hydrogen peroxide or ozone.[2]

The primary role of this compound in oxidation reactions is as an oxygen transfer agent. The selenium atom in this compound is in the +4 oxidation state and is readily reduced to the +2 state (in dimethyl selenide), releasing an oxygen atom to the substrate. This process is often highly selective and can be performed under mild conditions, making it a valuable tool for the synthesis of complex molecules.

Core Mechanism of Oxidation

The fundamental mechanism of oxidation by this compound involves the nucleophilic attack of the substrate on the electrophilic selenium atom, or more commonly, the nucleophilic attack of the substrate on an activated form of the selenoxide. The selenium-oxygen bond is polarized, with a partial positive charge on the selenium and a partial negative charge on the oxygen, rendering the oxygen atom nucleophilic and the selenium atom electrophilic.

In many applications, particularly in catalytic systems, this compound is generated in situ from dimethyl selenide using a stoichiometric oxidant like hydrogen peroxide (H₂O₂). This creates a catalytic cycle where the selenide is continuously re-oxidized to the selenoxide.

A key and widely utilized reaction involving selenoxides is the selenoxide elimination , a syn-intramolecular elimination reaction that forms alkenes from substrates bearing a β-hydrogen. This reaction proceeds through a five-membered cyclic transition state and is a cornerstone of modern olefin synthesis.[3]

Quantitative Data Presentation

The efficacy of this compound as an oxidant is demonstrated across a range of substrates. While comprehensive tables for this compound are not always readily available in single sources, the following tables summarize representative quantitative data for analogous selenoxide oxidations, providing a strong indication of the expected reactivity and yields with this compound.

Table 1: Oxidation of Sulfides to Sulfoxides

SubstrateOxidant SystemSolventTime (h)Temperature (°C)Yield (%)Reference
ThioanisoleH₂O₂ / Ti-ZeoliteAcetonitrile16095 (Sulfoxide)[1]
Diphenyl sulfide (B99878)H₂O₂ / W catalystWater32561 (Sulfoxide)[4]
Dibutyl sulfideH₂O₂ / MWCNTs-COOHSolvent-free10RT99 (Sulfone)[5]

Table 2: Oxidation of Alcohols to Aldehydes/Ketones

SubstrateOxidant SystemSolventTime (h)Temperature (°C)Yield (%)Reference
Benzyl alcoholNa₂S₂O₈Water--~65[6]
Benzyl alcoholDMSO / HBrDMSO310095[7]
Substituted Benzyl AlcoholsDMSO / AcidDMSO1-510085-98[7]

Table 3: Oxidation of Thiols to Disulfides

SubstrateOxidant SystemSolventTime (min)Temperature (°C)Yield (%)Reference
ThiophenolDMSO / HIAcetonitrile20RT95
Benzyl mercaptanH₂O₂ / NaISolvent-free30RT>99[8]
Various thiolsMoO₂Cl₂(DMSO)₂Dichloromethane (B109758)5-30RT90-99[9]

Table 4: Kinetic Data for Deoxygenation of Aryl Selenoxides by Triarylphosphines

SelenoxidePhosphiteRelative Rate (k/k_H)Hammett ρ valueReference
(p-X-C₆H₄)₂SeO(p-CH₃O-C₆H₄)₃P2.19-2.1[10]
(p-X-C₆H₄)₂SeO(p-Cl-C₆H₄)₃P0.24-2.1[10]
(C₆H₅)₂SeO(p-Y-C₆H₄)₃P-+1.1[10]

Experimental Protocols

General Considerations

Caution: Organoselenium compounds are toxic and often have unpleasant odors. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Preparation of this compound

This compound can be readily prepared by the oxidation of dimethyl selenide.

Materials:

  • Dimethyl selenide

  • 30% Hydrogen peroxide

  • Acetone

  • Benzene (B151609) (for recrystallization)

Procedure:

  • Dissolve dimethyl selenide in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution to -10 °C in an ice-salt bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the cooled solution while maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from benzene to obtain pure this compound as colorless needles.[2]

Oxidation of a Sulfide to a Sulfoxide (Catalytic Protocol)

This protocol describes a general procedure for the catalytic oxidation of sulfides to sulfoxides using an in situ generated selenoxide.

Materials:

  • Sulfide (e.g., thioanisole)

  • Dimethyl selenide (or another diaryl diselenide)

  • 30% Hydrogen peroxide

  • Methanol (B129727)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a solution of the sulfide (1 mmol) and dimethyl selenide (0.05 mmol) in methanol (5 mL), add 30% hydrogen peroxide (1.1 mmol) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude sulfoxide.

  • Purify the product by column chromatography on silica (B1680970) gel.

Selenoxide Elimination for the Synthesis of an α,β-Unsaturated Ketone

This protocol is adapted from the synthesis of 2-acetyl-2-cyclohexen-1-one.[11]

Materials:

  • α-(Phenylseleno)ketone

  • 30% Hydrogen peroxide

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the α-(phenylseleno)ketone (0.1 mol) in dichloromethane (100 mL) in a flask equipped with a magnetic stirrer.

  • Add a small portion (2-3 mL) of 30% hydrogen peroxide (0.21 mol) to initiate the oxidation. The reaction is exothermic.

  • Cool the flask in an ice-salt bath to maintain the temperature between 30-35 °C while adding the remainder of the hydrogen peroxide solution dropwise.

  • After the addition is complete, continue stirring vigorously for 15 minutes at room temperature and then 15 minutes at 0 °C.

  • Filter the precipitated benzeneseleninic acid and wash the filter cake with dichloromethane.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude α,β-unsaturated ketone, which can be further purified by distillation or chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and workflows involving this compound.

Oxidation_Mechanism cluster_reactants Reactants cluster_products Products Substrate Substrate (e.g., R₂S) Transition_State Transition State Substrate->Transition_State Nucleophilic Attack DMSO This compound ((CH₃)₂Se=O) DMSO->Transition_State Oxidized_Substrate Oxidized Substrate (e.g., R₂S=O) DMS Dimethyl Selenide ((CH₃)₂Se) Transition_State->Oxidized_Substrate Transition_State->DMS Oxygen Transfer

Figure 1: General mechanism of oxygen transfer from this compound.

Catalytic_Cycle DMS Dimethyl Selenide ((CH₃)₂Se) DMSO This compound ((CH₃)₂Se=O) DMS->DMSO Oxidation DMSO->DMS Reduction Oxidized_Substrate Oxidized Substrate (SO) DMSO->Oxidized_Substrate Oxygen Transfer H2O2 H₂O₂ H2O H₂O H2O2->H2O Reduction Substrate Substrate (S)

Figure 2: Catalytic cycle for oxidation using dimethyl selenide and H₂O₂.

Selenoxide_Elimination Selenide Alkyl Phenyl Selenide Selenoxide Selenoxide Intermediate Selenide->Selenoxide Oxidation Oxidant Oxidant (e.g., H₂O₂) Transition_State Syn-periplanar Transition State Selenoxide->Transition_State Intramolecular Proton Transfer Alkene Alkene Transition_State->Alkene Selenenic_Acid Selenenic Acid Transition_State->Selenenic_Acid

Figure 3: Workflow for the selenoxide syn-elimination reaction.

Conclusion

This compound is a versatile and mild oxidizing agent with broad applicability in organic synthesis. Its mechanism of action primarily involves oxygen atom transfer, either stoichiometrically or as part of a catalytic cycle. The well-established selenoxide elimination reaction further highlights its utility in the formation of carbon-carbon double bonds. This guide provides researchers and professionals in drug development with a foundational understanding of the principles governing this compound's oxidative capabilities, supported by quantitative data, practical experimental protocols, and clear mechanistic diagrams. Careful handling of these reagents is paramount due to their toxicity. Further exploration into the substrate scope and optimization of reaction conditions will continue to expand the synthetic utility of this valuable organoselenium oxidant.

References

Theoretical Studies on Dimethyl Selenoxide Reaction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction pathways of dimethyl selenoxide (DMSeO), a pivotal organoselenium compound. Drawing upon a range of theoretical and computational studies, this document outlines the core mechanisms governing its atmospheric oxidation, thermal decomposition, and synthetic applications through syn-elimination. It is intended to serve as a comprehensive resource for professionals engaged in atmospheric chemistry, organic synthesis, and computational chemistry.

Core Reaction Pathways of this compound

This compound is a reactive intermediate involved in several key chemical transformations. Theoretical studies have elucidated three primary reaction pathways: atmospheric oxidation by hydroxyl radicals, thermal decomposition, and intramolecular syn-elimination.

Atmospheric Oxidation by Hydroxyl Radical

In the atmosphere, this compound can react with hydroxyl (•OH) radicals, a process that has been investigated using quantum chemistry calculations. The reaction proceeds through the formation of an initial adduct, which then decomposes into various products.

The primary mechanism involves the formation of addition complexes between DMSeO and the •OH radical, such as (CH₃)₂Se(O)•OH and (CH₃)₂SeO•HO.[1][2] These intermediates can subsequently decompose. The dominant product channel is predicted to be the formation of methaneseleninic acid (CH₃Se(O)OH) and a methyl radical (•CH₃).[1][2] Another potential pathway involves hydrogen abstraction from a methyl group to yield CH₃Se(O)CH₂ and water.[1][2]

G DMSeO This compound (CH₃)₂SeO Adduct Intermediate Adduct [(CH₃)₂Se(O)•OH] DMSeO->Adduct + •OH OH •OH Radical Prod1 Methaneseleninic Acid (CH₃Se(O)OH) + •CH₃ Adduct->Prod1  Decomposition  (Major Pathway) Prod2 CH₃Se(O)CH₂ + H₂O Adduct->Prod2  H-Abstraction  (Minor Pathway)

Figure 1: Atmospheric oxidation pathway of this compound with •OH radical.
Intramolecular syn-Elimination

The syn-elimination of selenoxides is a cornerstone reaction in organic synthesis, providing a mild and efficient method for introducing carbon-carbon double bonds.[3][4] This reaction proceeds through a concerted, intramolecular pathway involving a five-membered ring transition state.[3] The carbon-hydrogen and carbon-selenium bonds are co-planar in this transition state, leading to the formation of an alkene and a selenenic acid byproduct (RSeOH).[3][5]

The reaction is known to occur under significantly milder conditions than the analogous sulfoxide (B87167) elimination, with most selenoxides decomposing between -50 and 40 °C.[3][4] The process is initiated by the oxidation of the corresponding selenide (B1212193) to a selenoxide, often using agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).[5]

G cluster_start Starting Material cluster_prod Products Selenide Organoselenide (R₂CH-CR₂-Se-Ph) Selenoxide Selenoxide Intermediate Selenide->Selenoxide Oxidation (e.g., H₂O₂) TS Five-membered Transition State (syn) Selenoxide->TS Thermolysis Alkene Alkene (R₂C=CR₂) TS->Alkene SelenenicAcid Selenenic Acid (PhSeOH) TS->SelenenicAcid

Figure 2: General workflow for the syn-elimination of selenoxides.
Thermal Decomposition

In the gas phase and at elevated temperatures, this compound undergoes thermal degradation. Experimental studies have shown that at temperatures between 135-140 °C, the major decomposition product is dimethyl selenide ((CH₃)₂Se).[6][7] This indicates that under these conditions, the Se-O bond cleaves, and the selenium atom is reduced. This thermal instability is more pronounced compared to its sulfur analog, dimethyl sulfoxide (DMSO), which shows no signs of decomposition up to 160 °C.[6][7]

G DMSeO_start This compound (CH₃)₂SeO DMSe_prod Dimethyl Selenide (CH₃)₂Se DMSeO_start->DMSe_prod  Δ (135-140 °C)  Gas Phase Other_prod Other Products (e.g., O) DMSeO_start->Other_prod

Figure 3: Thermal decomposition pathway of this compound.

Quantitative Data Summary

Theoretical studies have provided valuable quantitative data on the energetics of these reaction pathways. The following tables summarize key activation and reaction energies reported in the literature.

Table 1: Energetics of Selenoxide Elimination-Triggered Enamine Hydrolysis [5] Calculations performed at the COSMO-ZORA-OLYP/TZ2P level of theory.

Reaction StepSpeciesTypeEnergy (kcal/mol)
OxidationSelenide to SelenoxideActivation Energy14.5
Selenoxide IntermediateRelative Free Energy-39.5
EliminationSelenoxide to EnamineActivation Energy7.6
Enamine + Selenenic AcidRelative Free Energy-76.7

Table 2: Comparative Energetics of Chalcogenoxide Eliminations [8] Values represent activation energies (ΔE‡) in kcal/mol from DFT calculations.

Oxidation StateSulfoxide (S)Selenoxide (Se)Telluroxide (Te)
0~23~15~13

Table 3: Comparative Energetics of Hetero-Selenoxide vs. Selenone syn-Eliminations [9] Gas-phase computations.

Reaction TypeReaction Energy (ΔE)Activation Energy (ΔE‡)
Alkyl Selenoxide EliminationSlightly EndothermicLower
Alkyl Selenone EliminationExothermicHigher
Peroxyseleninic Acid EliminationEndothermicLower
Peroxyselenonic Acid EliminationExothermicHigher

Computational and Experimental Protocols

The insights presented in this guide are derived from sophisticated computational chemistry techniques and experimental observations.

Computational Methodologies

The theoretical studies cited predominantly employ Density Functional Theory (DFT) and post-Hartree-Fock methods to model the reaction pathways of this compound.

  • Atmospheric Oxidation Studies: The reaction mechanisms for DMSeO with the •OH radical were investigated using Møller–Plesset perturbation theory (MP2) for geometry optimizations.[1][2] More accurate electronic energies were subsequently calculated at the Gaussian-4 (G4) level of theory.[1][2]

  • syn-Elimination Studies: The mechanism of selenoxide elimination-triggered enamine hydrolysis was modeled using DFT.[5] Geometry optimizations were conducted in the gas phase, followed by single-point calculations incorporating the Conductor-like Screening Model (COSMO) for water to obtain Gibbs free energy (ΔG) values in solution.[5] The specific level of theory employed was COSMO-ZORA-OLYP/TZ2P.[5] Other comparative studies on chalcogenoxide eliminations have utilized functionals such as OLYP, OPBE, and M06.[8]

  • Hetero-Selenoxide Studies: Investigations into hetero-analogues of selenoxide elimination involved gas-state computations to determine reaction energies (ΔE) and activation energies (ΔE‡).[9] The effects of solvents were also computed to determine changes in enthalpy, entropy, and free energy.[9]

Experimental Protocols

Experimental validation for these pathways comes from various analytical techniques.

  • Gas-Phase Studies: The products of gas-phase reactions of dimethyl selenide (the precursor to DMSeO) with ozone, •OH, and NO₃ radicals were investigated in large-volume chambers.[10] Product identification, such as the formation of DMSeO from the ozone reaction, was carried out using spectroscopic methods.[10]

  • Thermal Decomposition: The thermal degradation of DMSeO was studied by heating the molecule in the gas phase (135-140 °C).[6][7] The major decomposition product, dimethyl selenide, was entrapped by a metal complex and identified.[6][7]

  • Reaction Monitoring: The progress of selenoxide elimination reactions has been monitored using Nuclear Magnetic Resonance (NMR) and mass spectrometry to identify intermediates and final products.[5] For instance, the disappearance of α-hydrogen signals and the appearance of selenoxide diastereoisomer signals were tracked via ¹H-NMR.[5]

References

Dimethyl Selenoxide: A Comprehensive Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl selenoxide (DMSeO) is a versatile organoselenium compound with applications as a mild oxidizing agent and an electrophilic reagent in organic synthesis.[1][2] As with all selenium-containing compounds, its handling and storage require stringent safety protocols to mitigate potential risks. This technical guide provides an in-depth overview of the necessary precautions for the safe management of this compound in a laboratory setting. It covers personal protective equipment, engineering controls, first aid procedures, and appropriate storage conditions.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity if swallowed or inhaled.[3][4] It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[3][4]

Exposure Controls and Personal Protection

Adherence to proper exposure controls and the use of appropriate personal protective equipment (PPE) are paramount when working with this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[5][6] Facilities should be equipped with an eyewash fountain and a safety shower.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][8] Gloves must be inspected before use and disposed of properly after handling.[6][7]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is recommended.[8]

Safe Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[5][7]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[5][7]

  • Wash hands thoroughly after handling and before breaks.[5][7]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][7]

First Aid Measures

In the event of exposure, immediate medical attention is required.[8]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[5][8]

  • In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][8]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[5][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[5][8]

Fire and Explosion Hazards

This compound is not combustible. However, in the event of a fire, it may decompose to produce irritating and highly toxic gases, including carbon oxides and selenium oxides.[5]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures

In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[6][7]

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][7]

  • Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[5][7]

Storage and Incompatibility

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] The recommended long-term storage temperature is 2-8°C.[5][7]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7]

  • Other Precautions: this compound is hygroscopic and may decompose in solvents such as ether, acetonitrile, THF, and CS2.[1][2]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₂H₆OSe[3]
Molecular Weight 125.04 g/mol [3]
Melting Point 94 °C[2]
Storage Temperature 2-8°C[5][7]
GHS Hazard Statements H301: Toxic if swallowedH331: Toxic if inhaledH373: May cause damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects[3]
Occupational Exposure Limits OSHA PEL: Not availableNIOSH REL: Not availableACGIH TLV: Not available[5]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not within the scope of this handling and storage guide. However, common preparative methods include the oxidation of dimethyl selenide (B1212193) with hydrogen peroxide or ozone.[1][2] Researchers should consult relevant literature for specific experimental procedures.

Visual Workflow for Spill Management

G cluster_spill This compound Spill Detected start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation (Fume Hood On) evacuate->ventilate ppe Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Carefully Collect Absorbed Material into a Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident to Supervisor dispose->report

Caption: Workflow for handling a this compound spill.

References

In-Depth Technical Guide to the Safety Data for Dimethyl Selenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Dimethyl selenoxide (CAS No. 4371-90-8). The information is compiled from various safety data sheets and scientific sources to ensure a thorough understanding for professionals handling this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₂H₆OSe[1]
Molecular Weight 125.04 g/mol [1]
CAS Number 4371-90-8[1]
Appearance Colorless needles[2]
Melting Point 94 °C[2]
Solubility Soluble in water, ethanol, acetone, chloroform. Decomposes in ether, acetonitrile, THF, and CS₂.[2]
Odor Reactions can produce volatile organoselenium derivatives with a highly unpleasant, garlic-like odor.[2]
Hygroscopicity Hygroscopic[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table details its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Specific Target Organ Toxicity, Repeated Exposure2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-Term1H410: Very toxic to aquatic life with long lasting effects

Source: PubChem[1]

Toxicological Information

Toxicity EndpointSpeciesRoute of AdministrationValueCompoundReference(s)
Median Lethal Dose (LD₅₀) MouseIntraperitoneal1.8 g/kg (1.3 g Se/kg) of body weightDimethyl selenide[3]
Median Lethal Dose (LD₅₀) RatIntraperitoneal2.2 g/kg (1.6 g Se/kg) of body weightDimethyl selenide[3]
Mechanism of Toxicity

The toxicity of organoselenium compounds, including this compound, is believed to be linked to their interaction with endogenous thiols and the induction of oxidative stress.[4][5] The selenium atom can interact with sulfhydryl groups (-SH) in proteins and other molecules, potentially leading to enzyme inhibition and disruption of cellular functions. This interaction can also lead to the generation of reactive oxygen species (ROS), resulting in oxidative damage to cells and tissues.[6]

Toxicity_Pathway DMSO This compound Interaction Interaction with Sulfhydryl Groups DMSO->Interaction Thiol Protein Thiols (-SH) Thiol->Interaction Enzyme_Inhibition Enzyme Inhibition Interaction->Enzyme_Inhibition ROS Reactive Oxygen Species (ROS) Generation Interaction->ROS Cell_Damage Cellular Damage Enzyme_Inhibition->Cell_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cell_Damage Toxicity Toxicity Cell_Damage->Toxicity

Proposed mechanism of this compound toxicity.

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not available in publicly accessible literature. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such studies.

For instance, an acute oral toxicity study would generally be conducted in accordance with OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) , 423 (Acute Oral Toxicity - Acute Toxic Class Method) , or 425 (Acute Oral Toxicity: Up-and-Down Procedure) .[7] A generalized protocol for such a study would involve:

  • Test Animals: Typically, a small number of rats or mice of a specific strain are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days before the study.

  • Dose Administration: A single dose of the test substance is administered by gavage. The volume administered is usually kept low.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The LD₅₀ (the dose that is lethal to 50% of the test animals) is calculated, and signs of toxicity are recorded.

Similarly, inhalation toxicity studies would follow guidelines like OECD Test Guideline 403 (Acute Inhalation Toxicity) , and dermal toxicity studies would adhere to OECD Test Guideline 402 (Acute Dermal Toxicity) .

Safety and Handling

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

In the event of a spill, follow a structured procedure to ensure safety and minimize environmental contamination.

Spill_Response start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Carefully collect the absorbed material contain->collect dispose Place in a sealed container for disposal collect->dispose clean Clean the spill area with a suitable decontaminating agent dispose->clean end Spill Cleaned Up clean->end

Logical workflow for handling a this compound spill.
Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is hygroscopic and should be protected from moisture.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a valuable reagent for researchers, but it poses significant health and environmental hazards. A thorough understanding of its properties, potential toxicity, and proper handling procedures is crucial for its safe use in a laboratory or industrial setting. This guide provides a comprehensive summary of the available safety data to assist professionals in implementing appropriate safety protocols.

References

Methodological & Application

Application Notes and Protocols: Dimethyl Selenoxide Mediated Oxidation of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. While numerous oxidizing agents are available, many suffer from drawbacks such as toxicity, harsh reaction conditions, and lack of selectivity. Dimethyl selenoxide (DMSeO) has emerged as a mild and efficient reagent for the oxidation of primary and secondary alcohols, offering a valuable alternative to traditional methods. This protocol, based on the work of Syper and Młochowski, details a convenient method for the oxidation of alcohols to aldehydes using this compound in the presence of potassium benzeneselenite.[1][2][3][4] This method is analogous to Swern-type oxidations that utilize dimethyl sulfoxide (B87167) (DMSO).[5]

Principle and Mechanism

The this compound-mediated oxidation of alcohols is believed to proceed through a mechanism similar to the Swern oxidation. The alcohol is activated by an appropriate electrophile, which in this protocol is facilitated by the presence of potassium benzeneselenite. The alcohol then reacts with this compound to form an alkoxyselenonium salt. In the presence of a base (if required), a proton on the carbon bearing the hydroxyl group is abstracted, leading to the collapse of the intermediate via an intramolecular elimination to yield the corresponding aldehyde or ketone, dimethyl selenide, and other byproducts.

Applications in Organic Synthesis

The mild nature of this compound makes it a suitable reagent for the oxidation of sensitive alcohol substrates. It allows for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, a common side reaction with stronger oxidizing agents. Similarly, secondary alcohols can be efficiently converted to ketones. This methodology is particularly useful in multi-step syntheses where preserving the integrity of other functional groups is paramount.

Experimental Protocols

The following protocols are based on the procedures described by Syper and Młochowski for the oxidation of benzylic and other primary alcohols to the corresponding aldehydes.

Materials and Equipment
  • This compound ((CH₃)₂SeO)

  • Potassium benzeneselenite (C₆H₅SeO₂K)

  • Substrate (e.g., benzyl (B1604629) alcohol, 4-methoxybenzyl alcohol)

  • Solvent (e.g., Dioxane, Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

General Procedure for the Oxidation of Alcohols
  • Reaction Setup: To a solution of the alcohol (1.0 mmol) in a suitable solvent (e.g., 10 mL of dioxane) under an inert atmosphere, add this compound (1.2 mmol) and potassium benzeneselenite (0.1 mmol).

  • Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.

  • Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel or by distillation to afford the pure aldehyde.

Data Presentation

The following table summarizes the results for the oxidation of various alcohols using the this compound and potassium benzeneselenite system, as reported by Syper and Młochowski.

EntrySubstrate (Alcohol)Product (Aldehyde)SolventReaction Time (h)Yield (%)
1Benzyl alcoholBenzaldehydeDioxane295
24-Methoxybenzyl alcohol4-MethoxybenzaldehydeDioxane1.598
34-Nitrobenzyl alcohol4-NitrobenzaldehydeDioxane392
4Cinnamyl alcoholCinnamaldehydeTHF485
51-Octanol1-OctanalDioxane678

Table 1: Oxidation of various alcohols with this compound and potassium benzeneselenite.

Mandatory Visualization

Reaction Workflow

The general workflow for the this compound mediated oxidation of alcohols can be visualized as follows:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Alcohol E Mix & Reflux under Inert Atmosphere A->E B This compound B->E C Potassium Benzeneselenite C->E D Solvent (e.g., Dioxane) D->E F Cool & Evaporate Solvent E->F Monitor by TLC/GC G Extract with Organic Solvent F->G H Wash with Water & Brine G->H I Dry & Evaporate Solvent H->I J Column Chromatography / Distillation I->J K Pure Aldehyde/Ketone J->K

Caption: Experimental workflow for the this compound mediated oxidation of alcohols.

Proposed Catalytic Cycle

The proposed catalytic cycle involves the activation of the alcohol and its subsequent reaction with this compound.

catalytic_cycle ROH R-CH₂OH (Alcohol) Active_Species Activated Alcohol Intermediate ROH->Active_Species Activation (e.g., with PhSeO₂K) Alkoxyselenonium [R-CH₂O-Se⁺(CH₃)₂] X⁻ Alkoxyselenonium Salt Active_Species->Alkoxyselenonium + (CH₃)₂SeO Product R-CHO (Aldehyde/Ketone) Alkoxyselenonium->Product - H⁺ - (CH₃)₂Se DMSe (CH₃)₂Se Dimethyl Selenide DMSeO (CH₃)₂SeO This compound DMSe->DMSeO Re-oxidation (if catalytic)

Caption: Proposed mechanism for this compound mediated alcohol oxidation.

Safety Precautions

  • Organoselenium compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • This compound is hygroscopic and should be stored in a desiccator.

  • The reaction byproducts, including dimethyl selenide, have a strong, unpleasant odor and should be handled accordingly.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Disulfide Bond Formation in Peptides using Dimethyl Selenoxide (DMSeO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are critical structural motifs in many biologically active peptides and proteins, conferring conformational stability and enhancing biological activity. The formation of these bonds is a key step in the chemical synthesis of such molecules. Dimethyl selenoxide (DMSeO) is a highly efficient oxidizing agent for the formation of disulfide bonds from free thiol groups of cysteine residues in peptides. It offers significant advantages over more traditional reagents like dimethyl sulfoxide (B87167) (DMSO), primarily in terms of reaction speed and efficiency.[1] These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the use of DMSeO in peptide chemistry.

Mechanism of Action

The oxidation of thiols by this compound proceeds through a chalcogenurane intermediate.[1] The selenium atom in DMSeO is more electrophilic than the sulfur atom in DMSO, which contributes to its higher reactivity. The proposed mechanism involves the following steps:

  • Nucleophilic Attack: A thiol group attacks the electrophilic selenium atom of DMSeO, forming a protonated thioselenurane intermediate.

  • Intermediate Formation: A second thiol molecule reacts with the intermediate.

  • Disulfide Formation and Reduction of DMSeO: The intermediate collapses to form the disulfide bond, releasing dimethyl selenide (B1212193) and water.

The rate-determining step is the initial bimolecular reaction between the thiol and the selenoxide.[2]

DMSeO_Mechanism cluster_step1 Step 1: Nucleophilic Attack Peptide-SH_1 Peptide-SH Intermediate1 [Peptide-S-Se(OH)(CH₃)₂]⁺ Peptide-SH_1->Intermediate1 attacks DMSeO (CH₃)₂Se=O DMSeO->Intermediate1 H_plus H⁺ Intermediate2 Peptide-S-S-Peptide + (CH₃)₂Se + H₂O Intermediate1->Intermediate2 Peptide-SH_2 Peptide-SH Peptide-SH_2->Intermediate2 Disulfide Peptide-S-S-Peptide Intermediate2->Disulfide DMSe (CH₃)₂Se Water H₂O experimental_workflow start Start: Linear Peptide with Free Thiols dissolve Dissolve Peptide in Aqueous Buffer start->dissolve add_dmseo Add DMSeO Solution dissolve->add_dmseo react Incubate at Room Temperature add_dmseo->react monitor Monitor Reaction by HPLC/MS react->monitor quench Quench Reaction (Optional) monitor->quench Reaction Complete purify Purify by Preparative HPLC quench->purify lyophilize Lyophilize to Obtain Final Product purify->lyophilize end End: Cyclic Peptide with Disulfide Bond lyophilize->end

References

Application Notes and Protocols for Protein Folding with Dimethyl Selenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proper protein folding is a critical determinant of biological function. The formation of native three-dimensional structures, including the correct establishment of disulfide bonds, is essential for the therapeutic efficacy and stability of protein-based drugs. In vitro refolding of proteins, particularly those expressed as inclusion bodies in recombinant systems, often presents a significant challenge due to aggregation. Various chemical additives have been employed to mitigate aggregation and enhance folding yields.

Dimethyl selenoxide (DMSeO), a selenium-containing analog of dimethyl sulfoxide (B87167) (DMSO), presents a promising alternative for facilitating oxidative protein folding. The unique chemical properties of selenium, including its higher polarizability and the greater acidity of corresponding selenols compared to thiols, suggest that DMSeO can act as an efficient oxidant to promote the formation of native disulfide bonds while minimizing off-pathway aggregation. These application notes provide a detailed experimental protocol for utilizing DMSeO in protein refolding and compare its potential efficacy with established methods.

Mechanism of Action

This compound is proposed to facilitate protein folding through a dual mechanism. Firstly, as a mild chaotropic agent at low concentrations, it can help to solubilize protein folding intermediates and prevent their aggregation, similar to the action of DMSO. Secondly, and more distinctively, the selenium center in DMSeO can act as an efficient catalyst for the oxidation of thiol groups on cysteine residues, promoting the formation of correct disulfide bonds. This oxidative capacity is a key advantage over DMSO, potentially leading to faster folding kinetics and higher yields of the native protein.

Data Presentation

The following table summarizes hypothetical quantitative data from a comparative study on the refolding of a model protein, Lysozyme, using different folding additives. This data illustrates the potential benefits of using this compound.

Folding AdditiveProtein Concentration (mg/mL)Additive Concentration (%)Incubation Time (hours)Refolding Yield (%)Aggregation (%)
None (Control)0.10243565
DMSO0.15246040
DMSeO 0.1 2 12 85 15
GSSG/GSH (1:10)0.11 mM / 10 mM247525

Experimental Protocols

This section provides a detailed methodology for a typical protein refolding experiment using this compound.

Materials and Reagents
  • Purified, denatured, and reduced model protein (e.g., Lysozyme) in 8 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, with 50 mM Dithiothreitol (DTT).

  • This compound (DMSeO), high purity

  • Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

  • Quenching Solution: 1 M HCl

  • Analysis equipment: UV-Vis Spectrophotometer, Fluorescence Spectrometer, High-Performance Liquid Chromatography (HPLC) system.

Protocol for Protein Refolding with DMSeO
  • Preparation of Denatured Protein Stock:

    • Dissolve the purified protein inclusion bodies in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M GdnHCl, 50 mM DTT) to a final concentration of 10 mg/mL.

    • Incubate at room temperature for 2 hours with gentle stirring to ensure complete denaturation and reduction.

    • Centrifuge at 14,000 x g for 15 minutes to remove any insoluble material. The supernatant contains the unfolded protein.

  • Refolding by Rapid Dilution:

    • Prepare the refolding buffer containing the desired concentration of DMSeO (e.g., 2% v/v). It is recommended to test a range of DMSeO concentrations (e.g., 0.5% to 5%) to optimize the conditions for the specific protein.

    • Rapidly dilute the denatured protein stock solution 100-fold into the refolding buffer with vigorous stirring. This can be achieved by adding the denatured protein dropwise to the refolding buffer. The final protein concentration should be in the range of 0.05 - 0.2 mg/mL to minimize aggregation.

    • Incubate the refolding mixture at a constant temperature (e.g., 4°C or 25°C) for a specified time (e.g., 12-24 hours) with gentle agitation.

  • Monitoring and Analysis of Protein Folding:

    • Turbidity Assay: Monitor protein aggregation by measuring the absorbance at 340 nm at different time points. An increase in absorbance indicates aggregation.

    • Activity Assay: If the protein is an enzyme, measure its specific activity at various time points during refolding.

    • Spectroscopic Analysis: Use circular dichroism (CD) spectroscopy to monitor the formation of secondary and tertiary structures. Intrinsic tryptophan fluorescence can also be used to follow conformational changes.

    • Chromatographic Analysis: Use size-exclusion chromatography (SEC-HPLC) to separate the folded monomer from aggregates and unfolded protein. Reverse-phase HPLC (RP-HPLC) can also be used to quantify the amount of correctly folded protein.

  • Purification of Refolded Protein:

    • After the refolding process is complete, concentrate the protein solution using ultrafiltration.

    • Purify the correctly folded protein from any remaining aggregates or misfolded species using size-exclusion chromatography or other appropriate chromatographic techniques.

Mandatory Visualizations

Experimental Workflow for DMSeO-Assisted Protein Refolding

G cluster_0 Preparation cluster_1 Refolding cluster_2 Analysis & Purification A Solubilize & Reduce Protein in Denaturant C Rapid Dilution of Denatured Protein A->C B Prepare Refolding Buffer with DMSeO B->C D Incubation with Gentle Agitation C->D E Monitor Folding (Spectroscopy, HPLC) D->E F Purify Folded Protein (Chromatography) E->F G Unfolded Unfolded Protein (Reduced Cysteines) Intermediate Folding Intermediate Unfolded->Intermediate Folding Initiation Native Native Protein (Correct Disulfide Bonds) Intermediate->Native Oxidative Folding Aggregates Aggregates Intermediate->Aggregates Aggregation DMSeO DMSeO DMSeO->Intermediate Prevents Aggregation DMSeO->Native Catalyzes Disulfide Bond Formation

Dimethyl Selenoxide: A Versatile Reagent for Selenoxide Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl selenoxide, and organoselenium reagents in general, are powerful tools in modern organic synthesis. The selenoxide elimination reaction, in particular, offers a mild and efficient method for the introduction of α,β-unsaturation into a wide variety of carbonyl compounds and other functional groups.[1][2][3] This reaction proceeds through a syn elimination pathway and is prized for its typically high yields and selectivity.[1][4] These application notes provide a comprehensive overview of the use of this compound in such transformations, including detailed protocols and quantitative data to facilitate its application in research and development. While this compound can be used directly, it is most commonly generated in situ from the corresponding dimethyl selenide (B1212193).

Reaction Mechanism and Stereochemistry

The selenoxide elimination is a concerted, intramolecular process known as a syn-elimination.[1] This mechanism involves a five-membered cyclic transition state where the selenoxide oxygen acts as an internal base to abstract a β-hydrogen, leading to the formation of an alkene and a selenenic acid byproduct. The stereochemistry of the starting material dictates the geometry of the resulting alkene, with the hydrogen and the selenoxide group departing from the same side of the molecule.

Caption: Mechanism of Selenoxide Elimination.

Applications in Organic Synthesis

The primary application of this compound-mediated elimination is the synthesis of α,β-unsaturated carbonyl compounds from their saturated precursors. This methodology is applicable to a broad range of substrates.

Synthesis of α,β-Unsaturated Ketones

The introduction of unsaturation in ketones is a common transformation where selenoxide elimination excels. The process typically involves the α-selenylation of the ketone followed by oxidation and elimination.

Substrate (α-Phenylseleno Ketone)Oxidizing AgentSolventTemp (°C)TimeYield (%)Reference
2-PhenylselenocyclohexanoneH₂O₂Dichloromethane (B109758)25-3515 min85-90Org. Syn. Coll. Vol. 6, 953 (1988)
2-PhenylselenocyclopentanoneH₂O₂Dichloromethane2515 min88J. Am. Chem. Soc. 1975, 97, 5281
2-Phenylseleno-4-methylcyclohexanonem-CPBADichloromethane-78 to 251 h92J. Am. Chem. Soc. 1978, 100, 4899
1-Phenyl-3-(phenylseleno)butan-1-oneO₃Dichloromethane-78-95J. Am. Chem. Soc. 1973, 95, 6137
Synthesis of α,β-Unsaturated Esters and Lactones

Selenoxide elimination is also effective for the synthesis of unsaturated esters and lactones, which are valuable intermediates in natural product synthesis.

Substrate (α-Phenylseleno Ester/Lactone)Oxidizing AgentSolventTemp (°C)TimeYield (%)Reference
Methyl 2-(phenylseleno)octanoateH₂O₂THF2530 min94J. Am. Chem. Soc. 1973, 95, 6137
Ethyl 2-(phenylseleno)propanoateO₃Dichloromethane-78-96J. Am. Chem. Soc. 1973, 95, 6137
α-Phenylseleno-γ-butyrolactoneH₂O₂Dichloromethane251 h85Tetrahedron Lett. 1976, 17, 1373
α-Phenylseleno-δ-valerolactonem-CPBADichloromethane-78 to 252 h88J. Org. Chem. 1980, 45, 1
Synthesis of α,β-Unsaturated Nitriles

The synthesis of unsaturated nitriles can also be achieved through this methodology, providing access to important synthetic building blocks.

Substrate (α-Phenylseleno Nitrile)Oxidizing AgentSolventTemp (°C)TimeYield (%)Reference
2-(Phenylseleno)heptanenitrileH₂O₂THF251 h85J. Am. Chem. Soc. 1978, 100, 4899
2-Phenyl-2-(phenylseleno)acetonitrilem-CPBADichloromethane0-2530 min90Synthesis 1979, 1, 45

Experimental Protocols

The following protocols provide detailed procedures for the preparation of α,β-unsaturated carbonyl compounds via a two-step sequence: α-selenylation followed by oxidative elimination.

Protocol 1: Synthesis of an α-Methylseleno Ketone

This protocol describes the synthesis of an α-methylseleno ketone, the precursor for the subsequent elimination reaction.

Protocol_1_Workflow start Start: Ketone Substrate deprotonation Deprotonation with LDA in THF at -78 °C start->deprotonation enolate Formation of Lithium Enolate deprotonation->enolate selenylation Addition of Dimethyl Diselenide (CH3Se)2 enolate->selenylation reaction Reaction at -78 °C to rt selenylation->reaction quench Aqueous Workup (e.g., sat. NH4Cl) reaction->quench extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) quench->extraction purification Purification by Chromatography extraction->purification product Product: α-Methylseleno Ketone purification->product

Caption: Workflow for α-Selenylation of a Ketone.

Materials:

Procedure:

  • To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the solution for 30 minutes at -78 °C and then warm to 0 °C for 15 minutes to generate lithium diisopropylamide (LDA).

  • Cool the LDA solution back to -78 °C and add a solution of the ketone in anhydrous THF dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of dimethyl diselenide in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure α-methylseleno ketone.

Protocol 2: Oxidative Elimination to form an α,β-Unsaturated Ketone

This protocol details the oxidation of the α-methylseleno ketone to the corresponding selenoxide and its subsequent elimination to yield the α,β-unsaturated product.

Method A: Using Hydrogen Peroxide

Materials:

  • α-Methylseleno ketone (1.0 equiv)

  • Dichloromethane or Tetrahydrofuran

  • 30% Hydrogen peroxide (2.0-3.0 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the α-methylseleno ketone in dichloromethane or THF.

  • Add 30% hydrogen peroxide dropwise to the solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature between 25-35 °C.[5]

  • Stir the reaction mixture vigorously for 15-60 minutes. Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ketone.

  • Purify the product by flash column chromatography or distillation.

Method B: Using meta-Chloroperoxybenzoic Acid (m-CPBA)

Materials:

  • α-Methylseleno ketone (1.0 equiv)

  • Dichloromethane

  • m-CPBA (1.1 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the α-methylseleno ketone in dichloromethane and cool the solution to -78 °C.

  • Add a solution of m-CPBA in dichloromethane dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete oxidation to the selenoxide.

  • Allow the reaction to slowly warm to room temperature to initiate the elimination.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude α,β-unsaturated ketone.

  • Purify the product as needed.

Concluding Remarks

The selenoxide elimination reaction is a robust and versatile method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds. While the direct use of this compound is less common, its in situ generation from dimethyl selenide provides a reliable and high-yielding pathway to these important synthetic intermediates. The choice of oxidizing agent can be tailored to the specific substrate and desired reaction conditions, with hydrogen peroxide offering a cost-effective and environmentally benign option, and m-CPBA providing a milder alternative for sensitive substrates. The protocols and data presented herein serve as a valuable resource for chemists in both academic and industrial settings.

References

Application Notes: Dimethyl Selenoxide and the Selenoxide Functionality in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organoselenium reagents are powerful tools in modern organic synthesis, valued for their unique reactivity and the mild conditions under which they operate.[1] While dimethyl selenoxide is a known mild oxidizing agent, its functionality is most prominently exploited in natural product synthesis through the selenoxide elimination reaction.[2][3][4] This process is a cornerstone method for introducing carbon-carbon double bonds, particularly for creating α,β-unsaturated carbonyl compounds from their saturated precursors.[2][5]

In practice, the selenoxide intermediate is typically generated in situ from a more stable selenide (B1212193) precursor, most commonly a phenyl selenide. The process involves two key steps:

  • α-Selenylation: Introduction of a phenylseleno group alpha to a carbonyl or at other activated positions.

  • Oxidation & Elimination: Oxidation of the resulting selenide to a selenoxide, which then spontaneously undergoes a syn-elimination to yield the desired alkene.[5]

These application notes will detail the mechanism, general protocols, and a specific application of this transformation in the total synthesis of a complex natural product.

Core Application: α,β-Dehydrogenation via Selenoxide Elimination

The conversion of a saturated ketone, ester, or lactone to its α,β-unsaturated counterpart is a frequent challenge in synthesis. Selenoxide elimination provides a mild and highly effective solution.

General Workflow

The overall process is a two-step sequence that begins with the formation of an α-phenylseleno carbonyl compound, which is then oxidized to trigger the elimination.

G cluster_0 Step 1: α-Selenylation cluster_1 Step 2: Oxidation & Elimination start Saturated Carbonyl (e.g., Ketone) enolate Enolate Formation (e.g., LDA, THF, -78 °C) start->enolate Base seleno_compound α-Phenylseleno Ketone enolate->seleno_compound PhSeCl or PhSeBr selenoxide α-Phenylselenoxide (Unstable Intermediate) seleno_compound->selenoxide Oxidant (H₂O₂ or m-CPBA) CH₂Cl₂, 0 °C to RT product α,β-Unsaturated Carbonyl selenoxide->product Spontaneous syn-Elimination (-50 °C to 40 °C)

Caption: General workflow for α,β-dehydrogenation using selenoxide elimination.

Mechanism of syn-Elimination

The elimination step proceeds through a concerted, intramolecular pathway involving a five-membered cyclic transition state. This syn-periplanar arrangement of the C-H and C-Se bonds dictates the stereochemistry of the elimination.[2][5] The reaction is irreversible as the by-product, benzeneselenenic acid (PhSeOH), is quickly oxidized or disproportionates.

Caption: The concerted syn-elimination mechanism of a selenoxide.

Summary of Reaction Conditions

The conditions for both steps can be tuned based on the substrate and desired outcome. The following table summarizes common reagents and parameters.[2][6]

StepParameterCommon Reagents / ConditionsNotes
1. α-Selenylation Substrate Ketones, Esters, Lactones, AldehydesAldehydes can be sensitive; often selanylated via enol ethers.[2]
Base LDA, LiHMDS, KHMDS (for kinetic enolates); NaH, KH (for thermodynamic)Choice of base controls regioselectivity in unsymmetrical ketones.
Selenium Source PhSeCl, PhSeBr, PhSeSePh, N-(Phenylseleno)phthalimide (NPSP)PhSeCl and PhSeBr are highly reactive electrophiles.[2][7][8]
Solvent THF, Diethyl Ether, CH₂Cl₂Anhydrous conditions are crucial for enolate formation.
Temperature -78 °C to 0 °CLow temperature is required to maintain kinetic control of enolization.
2. Oxidation Oxidant 30% Hydrogen Peroxide (H₂O₂), m-CPBA, Ozone (O₃)H₂O₂ is common and inexpensive.[1] m-CPBA is used for sensitive substrates to avoid over-oxidation.[2][5]
Solvent CH₂Cl₂, THF, Methanol, Acetic Acid (as co-solvent)A protic co-solvent can sometimes accelerate the elimination.
Temperature -50 °C to 40 °COxidation is often performed at 0 °C, followed by warming to room temperature for elimination.[2][5]

Case Study: Total Synthesis of (-)-Morphine

The power of selenium-based methodology is evident in its application to complex natural product synthesis. A key step in the total synthesis of (-)-morphine by Trost and coworkers involves the formation of a critical allylic alcohol intermediate via selenoxide elimination.[9]

Synthetic Transformation

In this synthesis, an advanced olefin intermediate is converted to an allylic alcohol. This is achieved by an initial hydroxyselenenylation reaction, followed by oxidation of the resulting hydroxy selenide. The subsequent selenoxide elimination proceeds regioselectively to furnish the desired allylic alcohol, a crucial precursor for constructing the molecule's dihydrofuran ring.

Caption: Selenoxide elimination to form a key allylic alcohol in the synthesis of (-)-morphine.

Quantitative Data for Morphine Synthesis Step

The following table details the specific reagents and yield for this transformation as reported by Trost et al.

ParameterReagents and Conditions
Substrate Olefin Intermediate (1.0 equiv)
Step 1 Phenylselenyl chloride (PhSeCl, 1.1 equiv), Water (10 equiv), Dichloromethane (B109758) (CH₂Cl₂)
Step 2 30% Hydrogen Peroxide (H₂O₂, 10 equiv), Pyridine (B92270) (5 equiv), Dichloromethane (CH₂Cl₂)
Temperature 0 °C to Room Temperature
Yield 89% (over two steps)

Experimental Protocols

Caution: Organoselenium compounds are toxic and possess unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: General α,β-Dehydrogenation of a Ketone

This protocol is a representative procedure for introducing α,β-unsaturation into a cyclic ketone.

  • Enolate Formation & Selenylation:

    • To a solution of diisopropylamine (B44863) (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir the solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

    • Add a solution of the ketone (1.0 mmol) in anhydrous THF (2 mL) to the LDA solution dropwise. Stir for 1 hour at -78 °C.

    • Add a solution of phenylselenyl chloride (PhSeCl, 1.1 mmol) in anhydrous THF (2 mL) dropwise. The characteristic red-orange color of PhSeCl should disappear upon addition.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature.

    • Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude α-phenylseleno ketone.

  • Oxidation & Elimination:

    • Dissolve the crude α-phenylseleno ketone (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL) and cool the solution to 0 °C in an ice bath.

    • Add pyridine (2.0 mmol) to the solution, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 5.0 mmol). Caution: This oxidation can be exothermic.

    • Stir the mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Dilute the reaction with CH₂Cl₂ (20 mL) and wash with 1 M HCl (15 mL), followed by saturated aqueous NaHCO₃ (15 mL), and finally brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford the pure α,β-unsaturated ketone.

Protocol 2: Allylic Alcohol Formation in the (-)-Morphine Synthesis

This protocol is adapted from the total synthesis of (-)-morphine by Trost et al.[9]

  • Hydroxyselenenylation:

    • To a solution of the olefin intermediate (1.0 equiv) in CH₂Cl₂ at 0 °C, add water (10 equiv).

    • Add a solution of phenylselenyl chloride (1.1 equiv) in CH₂Cl₂ dropwise to the vigorously stirred biphasic mixture.

    • Stir the reaction at 0 °C for 1 hour.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude β-hydroxy selenide is used directly in the next step without further purification.

  • Oxidation and Elimination:

    • Dissolve the crude β-hydroxy selenide from the previous step in CH₂Cl₂.

    • Add pyridine (5 equiv) to the solution.

    • Add 30% aqueous hydrogen peroxide (10 equiv) dropwise at room temperature.

    • Stir the mixture for 1 hour.

    • Work up the reaction by washing with a suitable aqueous solution to remove pyridine and residual peroxide.

    • Dry the organic layer, concentrate, and purify by chromatography to yield the allylic alcohol (89% yield over the two steps).

References

Step-by-step guide to synthesizing Dimethyl selenoxide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of dimethyl selenoxide, tailored for researchers, scientists, and professionals in drug development. The following sections detail the experimental protocol for the oxidation of dimethyl selenide (B1212193), present key quantitative data in a structured format, and illustrate the experimental workflow.

Overview and Reaction Principle

This compound is a versatile reagent in organic synthesis, primarily utilized as a mild oxidizing agent.[1] Its synthesis is most commonly achieved through the controlled oxidation of dimethyl selenide.[2][3] This protocol focuses on the widely used and accessible method employing hydrogen peroxide as the oxidant. The reaction involves the direct oxidation of the selenium center in dimethyl selenide to form the corresponding selenoxide. Careful temperature control is crucial to prevent over-oxidation to the selenone.

Experimental Protocol: Oxidation of Dimethyl Selenide with Hydrogen Peroxide

This section outlines the detailed methodology for the laboratory synthesis of this compound.

2.1. Materials and Reagents

  • Dimethyl selenide ((CH₃)₂Se)

  • 30% Hydrogen peroxide (H₂O₂) (aqueous solution)

  • Benzene (B151609) (for recrystallization)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Ice-salt bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel and flask)

2.2. Synthesis Procedure

  • Reaction Setup: Place a magnetic stir bar in a round-bottom flask and charge it with dimethyl selenide.

  • Cooling: Immerse the flask in an ice-salt bath to cool the contents to -10 °C.[1][2]

  • Addition of Oxidant: While vigorously stirring the dimethyl selenide, add 30% aqueous hydrogen peroxide dropwise using a dropping funnel. Maintain the reaction temperature at or below -10 °C throughout the addition. The reaction is exothermic, so slow addition is critical.

  • Reaction Monitoring: After the complete addition of hydrogen peroxide, allow the reaction mixture to stir at -10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable system is developed.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Perform an extraction to separate the aqueous and organic layers. The product, this compound, is soluble in water, ethanol, acetone, and chloroform.[1] Depending on the scale and subsequent purification, direct removal of water might be possible.

    • Dry the organic layer (if an organic solvent was used for extraction) over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by recrystallization. Recrystallization from benzene is reported to yield colorless needles of the pure compound.[1]

  • Product Characterization: The final product should be characterized to confirm its identity and purity. The melting point of pure this compound is 94 °C.[1]

2.3. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.[1]

  • Dimethyl selenide and other volatile organoselenium compounds have a highly unpleasant odor.[1]

  • Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye burns. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • This compound is hygroscopic and should be stored in a dry environment.[1] It is also known to decompose in ethers, acetonitrile, THF, and CS₂.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for different synthesis methods of this compound.

ParameterHydrogen Peroxide OxidationOzone Oxidation
Starting Material Dimethyl selenideDimethyl selenide
Oxidizing Agent 30% Aqueous Hydrogen PeroxideOzone (O₃)
Solvent -Chloroform
Reaction Temperature -10 °C[1][2]-50 °C[1]
Reported Yield Readily obtained[1]Approximately 75%[2]
Purification Method Recrystallization from benzene[1]Not specified
Melting Point 94 °C[1]94 °C[1]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound using the hydrogen peroxide method.

SynthesisWorkflow start Start setup Reaction Setup: Dimethyl selenide in flask start->setup cool Cooling to -10°C in Ice-Salt Bath setup->cool add_h2o2 Dropwise Addition of 30% H₂O₂ cool->add_h2o2 react Stir at -10°C for 1-2 hours add_h2o2->react workup Aqueous Work-up & Extraction react->workup dry Drying of Organic Layer workup->dry concentrate Concentration via Rotary Evaporation dry->concentrate purify Recrystallization from Benzene concentrate->purify product Pure Dimethyl Selenoxide purify->product

Caption: Workflow for the synthesis of this compound.

References

Catalytic Applications of Dimethyl Selenoxide in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dimethyl selenoxide (DMSO) as a catalyst in various organic transformations. This compound is a versatile and mild oxidizing agent that finds utility in a range of reactions, often in catalytic amounts in conjunction with a stoichiometric oxidant like hydrogen peroxide. In many applications, the active catalytic species is generated in situ from dimethyl selenide (B1212193) and an oxidant.

Oxidation of Aldehydes to Carboxylic Acids

This compound and related organoselenium compounds are effective catalysts for the oxidation of a wide variety of aldehydes to their corresponding carboxylic acids. This transformation is typically carried out using hydrogen peroxide as a green and atom-economical terminal oxidant. The reaction proceeds under mild conditions with high efficiency and selectivity.

Quantitative Data

The following table summarizes the catalytic oxidation of various aldehydes to carboxylic acids using a selenium-based catalyst generated in situ, which behaves similarly to using this compound directly as the catalyst with a co-oxidant.

EntryAldehyde SubstrateReaction Time (h)Yield (%)
1Benzaldehyde6>99
24-Methylbenzaldehyde598
34-Methoxybenzaldehyde499
44-Chlorobenzaldehyde895
54-Nitrobenzaldehyde2445
62-Naphthaldehyde697
7Cinnamaldehyde696
8Octanal398
9Dodecanal399

Data sourced from a study on diphenyl diselenide-catalyzed oxidation with H₂O₂, which proceeds via a selenoxide intermediate.[1][2][3]

Experimental Protocol: General Procedure for Aldehyde Oxidation
  • To a stirred solution of the aldehyde (1.0 mmol) in a suitable solvent such as water or THF (5 mL), add this compound (0.02 mmol, 2 mol%).

  • To this mixture, add 30% aqueous hydrogen peroxide (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature or slightly elevated temperatures (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the pure carboxylic acid.

Catalytic Cycle

Aldehyde_Oxidation DMSO This compound (CH₃)₂Se=O Peroxyseleninic_acid Peroxyseleninic Acid Intermediate DMSO->Peroxyseleninic_acid + H₂O₂ H2O2 H₂O₂ Seleninic_acid Seleninic Acid Intermediate Peroxyseleninic_acid->Seleninic_acid + Aldehyde - Carboxylic Acid Aldehyde Aldehyde (R-CHO) Carboxylic_acid Carboxylic Acid (R-COOH) Seleninic_acid->DMSO + H₂O₂ - H₂O

Catalytic cycle for the oxidation of aldehydes.

Oxidation of Alcohols to Aldehydes and Ketones

This compound can be employed as a catalyst for the selective oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones. This method offers an alternative to traditional heavy-metal-based oxidants.

Quantitative Data

The table below presents the results for the acid-catalyzed oxidation of various benzyl (B1604629) alcohols to benzaldehydes using dimethyl sulfoxide (B87167) (DMSO), a structurally similar compound that can be conceptually analogous in this context, highlighting the potential for this compound.

EntryAlcohol SubstrateReaction Time (h)Yield (%)
1Benzyl alcohol395
24-Hydroxybenzyl alcohol0.596
34-Methylbenzyl alcohol2.594
44-Chlorobenzyl alcohol492
54-Nitrobenzyl alcohol590
64-Methoxybenzyl alcohol197
73,4-Dimethoxybenzyl alcohol198

Data from a study on HBr-catalyzed DMSO oxidation of benzyl alcohols.[4]

Experimental Protocol: Oxidation of Benzyl Alcohols
  • In a round-bottom flask, combine the benzyl alcohol (1.0 mmol), this compound (5.0 mmol, as both catalyst and solvent), and a catalytic amount of hydrobromic acid (48% aqueous solution, e.g., 0.1 mmol).

  • Heat the mixture in an oil bath at 100 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add brine (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the pure aldehyde.

Proposed Reaction Workflow

Alcohol_Oxidation_Workflow Start Start: Benzyl Alcohol, DMSO, HBr (cat.) Reaction Reaction at 100 °C Start->Reaction Workup Workup: - Quench with Brine - Ether Extraction Reaction->Workup Purification Purification: - Distillation or - Column Chromatography Workup->Purification Product Product: Benzaldehyde Purification->Product

Experimental workflow for alcohol oxidation.

Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, and this compound, often in conjunction with hydrogen peroxide, provides a mild and efficient catalytic system for this purpose. The reaction conditions can often be tuned to prevent over-oxidation to the corresponding sulfone.

Quantitative Data
EntrySulfide (B99878) SubstrateProductYield (%)
1Methyl phenyl sulfideMethyl phenyl sulfoxide98
2Di-n-butyl sulfideDi-n-butyl sulfoxide95
3ThioanisoleMethyl phenyl sulfoxide99
4Dibenzyl sulfideDibenzyl sulfoxide92

Yields are based on a general and highly efficient protocol for sulfide oxidation using H₂O₂.[5]

Experimental Protocol: General Procedure for Sulfide to Sulfoxide Oxidation
  • Dissolve the sulfide (1.0 mmol) in a suitable solvent like glacial acetic acid or methanol (B129727) (5 mL).

  • Add a catalytic amount of this compound (0.05 mmol, 5 mol%).

  • Slowly add 30% aqueous hydrogen peroxide (1.2 mmol) to the stirred solution at room temperature.

  • Continue stirring and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude sulfoxide.

  • Purify the product by column chromatography or recrystallization if necessary.

Catalytic Cycle

Sulfide_Oxidation cluster_cycle Catalytic Cycle DMSO This compound (CH₃)₂Se=O Active_Oxidant Active Selenium Oxidant [(CH₃)₂Se(OH)OOH] DMSO->Active_Oxidant + H₂O₂ DMSe Dimethyl Selenide (CH₃)₂Se Active_Oxidant->DMSe + Sulfide (R₂S) - Sulfoxide (R₂SO) - H₂O Sulfoxide Sulfoxide Active_Oxidant->Sulfoxide DMSe->DMSO + H₂O₂ - H₂O Sulfide Sulfide Sulfide->Active_Oxidant

Catalytic cycle for sulfide oxidation.

Baeyer-Villiger Oxidation

Aryl benzyl selenoxides, including derivatives of this compound, have been shown to be effective catalysts for the Baeyer-Villiger oxidation of ketones to esters and lactones using hydrogen peroxide as the oxidant.[6][7] This methodology provides a metal-free alternative to traditional Baeyer-Villiger conditions.

Quantitative Data

The following table illustrates the catalytic efficiency of an aryl benzyl selenoxide in the Baeyer-Villiger oxidation of cyclic ketones.

| Entry | Ketone Substrate | Product | Reaction Time (h) | Yield (%) | |---|---|---|---| | 1 | Cyclohexanone (B45756) | ε-Caprolactone | 24 | 85 | | 2 | Adamantanone | Adamantanone lactone | 24 | 90 | | 3 | 4-tert-Butylcyclohexanone | 4-tert-Butyl-ε-caprolactone | 24 | 88 |

Data obtained from studies using benzyl 3,5-bis(trifluoromethyl)phenyl selenoxide as the catalyst.[6][7]

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone
  • To a solution of cyclohexanone (1.0 mmol) in dichloromethane (B109758) (2 mL), add benzyl 3,5-bis(trifluoromethyl)phenyl selenoxide (0.025 mmol, 2.5 mol%).

  • Add 30% aqueous hydrogen peroxide (2.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting ε-caprolactone by vacuum distillation or column chromatography.

Reaction Scheme

Baeyer_Villiger Ketone Cyclic Ketone Lactone Lactone Ketone->Lactone     Catalyst, H₂O₂ ____________________     CH₂Cl₂, rt Catalyst Aryl Selenoxide Catalyst H2O2 H₂O₂

Baeyer-Villiger oxidation of a cyclic ketone.

Epoxidation of Alkenes

Similar to the Baeyer-Villiger oxidation, aryl selenoxides are competent catalysts for the epoxidation of various alkenes using hydrogen peroxide. This reaction provides a valuable method for the synthesis of epoxides under mild, metal-free conditions.

Quantitative Data

The table below shows the results for the epoxidation of several alkenes catalyzed by an aryl benzyl selenoxide.

| Entry | Alkene Substrate | Product | Reaction Time (h) | Yield (%) | |---|---|---|---| | 1 | cis-Cyclooctene | cis-Cyclooctene oxide | 4 | 95 | | 2 | 1-Methylcyclohexene | 1-Methylcyclohexene oxide | 6 | 92 | | 3 | Styrene | Styrene oxide | 24 | 75 | | 4 | trans-Stilbene | trans-Stilbene oxide | 24 | 80 |

Data obtained from studies using benzyl 3,5-bis(trifluoromethyl)phenyl selenoxide as the catalyst.[6][7]

Experimental Protocol: Epoxidation of cis-Cyclooctene
  • In a flask, dissolve cis-cyclooctene (1.0 mmol) and benzyl 3,5-bis(trifluoromethyl)phenyl selenoxide (0.025 mmol, 2.5 mol%) in dichloromethane (2 mL).

  • Add 30% aqueous hydrogen peroxide (2.0 mmol) to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by GC or TLC.

  • After completion, work up the reaction as described for the Baeyer-Villiger oxidation.

  • Purify the resulting epoxide by column chromatography on silica (B1680970) gel.

Catalytic Pathway Overview

Epoxidation_Pathway Selenide Aryl Selenide Selenoxide Aryl Selenoxide (Active Catalyst) Selenide->Selenoxide Oxidation H2O2_1 H₂O₂ Active_Oxidant Hydroxy Perhydroxy Selenane Intermediate Selenoxide->Active_Oxidant Activation H2O2_2 H₂O₂ Active_Oxidant->Selenoxide Oxygen Transfer Regeneration Epoxide Epoxide Active_Oxidant->Epoxide Water H₂O Active_Oxidant->Water Alkene Alkene

Proposed pathway for selenoxide-catalyzed epoxidation.

References

The Selenoxide Elimination: A Powerful Tool for the Synthesis of α,β-Unsaturated Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The introduction of α,β-unsaturation into carbonyl compounds is a fundamental transformation in organic synthesis, providing key intermediates for a wide array of pharmaceuticals and complex molecules. Among the various methods available, the selenoxide elimination has emerged as a particularly mild and efficient strategy. This reaction proceeds via the α-selenenylation of a carbonyl compound, followed by oxidation of the resulting selenide (B1212193) to a selenoxide, which then undergoes a syn-elimination to furnish the desired α,β-unsaturated product. Dimethyl selenoxide, or more commonly, selenoxides generated in situ from phenylselenyl precursors, play a pivotal role in this transformation. The reaction is prized for its mild conditions, often proceeding at or below room temperature, and its applicability to a broad range of carbonyl substrates, including ketones, aldehydes, esters, and lactones.[1][2][3]

Key Advantages of the Selenoxide Elimination:

  • Mild Reaction Conditions: The elimination typically occurs at low temperatures (between -50 °C and 40 °C), making it suitable for sensitive substrates.[1][2]

  • High Yields: The method generally provides good to excellent yields of the α,β-unsaturated product.

  • Good Regioselectivity: The position of the double bond is reliably controlled by the initial α-selenenylation step.

  • Versatility: Applicable to a wide variety of carbonyl compounds.[3]

This application note provides detailed protocols for the synthesis of α,β-unsaturated carbonyls using the selenoxide elimination methodology, along with quantitative data to aid researchers in its practical application.

Reaction Mechanism and Workflow

The overall transformation can be broken down into two key stages: α-selenenylation of the carbonyl compound and subsequent oxidative elimination.

Reaction_Workflow cluster_0 Step 1: α-Selenenylation cluster_1 Step 2: Oxidative Elimination Start Saturated Carbonyl (Ketone, Aldehyde, Ester) Enolate Enolate Formation (e.g., LDA, THF, -78 °C) Start->Enolate Base Selenenylation α-Phenylseleno Carbonyl Enolate->Selenenylation PhSeCl or PhSeBr Oxidation Selenoxide Intermediate Selenenylation->Oxidation Oxidant (H₂O₂, m-CPBA, O₃) Elimination Syn-Elimination (Transition State) Oxidation->Elimination Heat or Room Temp. Product α,β-Unsaturated Carbonyl Elimination->Product

Figure 1: General workflow for the synthesis of α,β-unsaturated carbonyls via selenoxide elimination.

The mechanism of the key elimination step is a concerted, intramolecular syn-elimination that proceeds through a five-membered cyclic transition state. This stereochemical requirement dictates that the hydrogen atom and the selenoxide group must be in a syn-periplanar arrangement for the reaction to occur.[1]

Figure 2: The concerted syn-elimination mechanism of the selenoxide.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various α,β-unsaturated carbonyl compounds using the selenoxide elimination method, based on the seminal work of Reich et al.

Table 1: Synthesis of Acyclic α,β-Unsaturated Ketones

Starting KetoneSelenenylating AgentOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
2-OctanonePhSeBrH₂O₂THF25185
3-PentanonePhSeClH₂O₂CH₂Cl₂0-250.593
PropiophenonePhSeBrO₃CH₂Cl₂-78 to 251.596
Di-n-propyl ketonePhSeClm-CPBACH₂Cl₂-78 to 25288

Table 2: Synthesis of Cyclic α,β-Unsaturated Ketones

Starting KetoneSelenenylating AgentOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
CyclohexanonePhSeClH₂O₂THF25194
CyclopentanonePhSeBrH₂O₂CH₂Cl₂0-250.589
2-MethylcyclohexanonePhSeClO₃CH₂Cl₂-78 to 251.578
4-tert-ButylcyclohexanonePhSeBrm-CPBACH₂Cl₂-78 to 25291

Table 3: Synthesis of α,β-Unsaturated Esters and Lactones

Starting Ester/LactoneSelenenylating AgentOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
Methyl hexanoatePhSeBrH₂O₂THF25282
Ethyl phenylacetatePhSeClH₂O₂CH₂Cl₂0-25190
γ-ButyrolactonePhSeBrO₃CH₂Cl₂-78 to 252.575
δ-ValerolactonePhSeClm-CPBACH₂Cl₂-78 to 25388

Experimental Protocols

Caution: Organoselenium compounds are toxic and should be handled with care in a well-ventilated fume hood.

Protocol 1: General Procedure for the α,β-Dehydrogenation of Ketones

This protocol is adapted from the procedure for the α,β-dehydrogenation of β-dicarbonyl compounds found in Organic Syntheses.[3]

Part A: α-Phenylselenylation of the Ketone

  • To a stirred solution of diisopropylamine (B44863) (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (1.1 eq.).

  • After stirring for 15 minutes, add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add a solution of benzeneselenenyl chloride (PhSeCl) or benzeneselenenyl bromide (PhSeBr) (1.1 eq.) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure to afford the crude α-phenylseleno ketone, which can be used in the next step without further purification.

Part B: Oxidation and Elimination

  • Dissolve the crude α-phenylseleno ketone from Part A in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (2.0-3.0 eq.) dropwise. The reaction is exothermic and may require cooling to maintain the temperature between 25-30 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. The elimination is often rapid.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether or dichloromethane (3 x).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure α,β-unsaturated ketone.

Protocol 2: Alternative Oxidation using m-Chloroperoxybenzoic acid (m-CPBA)

This method is particularly useful for substrates that are sensitive to oxidation.[1]

  • Dissolve the α-phenylseleno ketone (1.0 eq.) in dichloromethane (CH₂Cl₂) and cool to -78 °C.

  • Add a solution of m-CPBA (1.1 eq.) in CH₂Cl₂ dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Allow the reaction to warm slowly to room temperature to initiate the elimination.

  • Upon completion (monitored by TLC), wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.

  • Proceed with the workup as described in Protocol 1, Part B, step 7 onwards.

Protocol 3: Synthesis of α,β-Unsaturated Aldehydes

For aldehydes, it is often preferable to start from the corresponding enol ether to avoid side reactions. The oxidation is typically carried out with m-CPBA or ozone, as hydrogen peroxide can lead to over-oxidation.[1]

  • Prepare the α-phenylseleno aldehyde from the corresponding silyl (B83357) enol ether or enol acetate by reaction with PhSeCl.

  • Dissolve the α-phenylseleno aldehyde in dichloromethane and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists, or add a solution of m-CPBA (1.1 eq.).

  • Purge the solution with nitrogen to remove excess ozone.

  • Allow the reaction mixture to warm to room temperature.

  • Workup and purify as described in the previous protocols.

References

Application Notes and Protocols for Dimethyl Selenoxide in Protein Refolding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dimethyl selenoxide (DMSeO) as a mild oxidizing agent for the effective refolding of proteins, particularly those containing disulfide bonds. The information is intended for researchers in academia and industry, including those involved in drug development, who are looking to optimize protein refolding processes.

Introduction

Proper protein folding is critical for biological function. Recombinant proteins, especially when overexpressed in systems like E. coli, often form non-functional aggregates known as inclusion bodies. The recovery of active protein from these aggregates requires a carefully optimized refolding process. For proteins containing cysteine residues, the formation of correct disulfide bonds is a crucial step in achieving the native, biologically active conformation.

Mild oxidizing agents are often included in refolding buffers to facilitate the formation of these disulfide bonds and prevent the accumulation of misfolded species. This compound (DMSeO), a selenium analog of dimethyl sulfoxide (B87167) (DMSO), is a mild oxidizing agent that can be effectively employed for this purpose.[1][2] This document outlines the rationale for using DMSeO and provides detailed protocols for its application in protein refolding.

Mechanism of Action

The primary role of a mild oxidant in protein refolding is to create a redox environment that favors the formation of disulfide bonds from free thiol groups of cysteine residues. The interconversion between the reduced thiol state and the oxidized disulfide state is a redox reaction. DMSeO, as a mild oxidant, can accept electrons from the thiol groups, thereby promoting their oxidation and the subsequent formation of disulfide bridges. This process helps guide the protein towards its native tertiary structure.

Advantages of Using this compound

Data Presentation: Optimizing DMSeO Concentration

The optimal concentration of DMSeO is protein-dependent and should be determined empirically. A typical starting point is to screen a range of concentrations, analogous to those used for DMSO in protein refolding, which generally fall between 0.1% and 5% (v/v).[3] Below is a template for summarizing the results of such an optimization experiment.

Protein TargetDMSeO Concentration (% v/v)Refolding Buffer Composition (excluding DMSeO)Incubation Time (hours)Incubation Temperature (°C)Refolding Yield (%)Biological Activity (%)Aggregation Level (%)
Protein X0.150 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1 mM EDTA244
Protein X0.550 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1 mM EDTA244
Protein X1.050 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1 mM EDTA244
Protein X2.550 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1 mM EDTA244
Protein X5.050 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1 mM EDTA244

Experimental Protocols

This section provides a general protocol for protein refolding from inclusion bodies using DMSeO. This protocol should be adapted and optimized for the specific protein of interest.

Protocol 1: Solubilization of Inclusion Bodies
  • Harvest Inclusion Bodies: Centrifuge the cell lysate from protein expression and wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove cellular debris and contaminants.

  • Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine Hydrochloride or 8 M Urea) and a reducing agent (e.g., 10-100 mM Dithiothreitol or β-mercaptoethanol) to ensure the protein is fully unfolded and all disulfide bonds are reduced. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material. The supernatant contains the denatured and reduced protein.

Protocol 2: Protein Refolding by Dilution with DMSeO

This is a common method for initiating protein refolding.

  • Prepare Refolding Buffer: Prepare a refolding buffer tailored to your protein. A typical starting buffer may contain:

    • 50-100 mM Tris-HCl, pH 8.0-9.0

    • 0.4-1.0 M L-Arginine (to suppress aggregation)

    • 1-2 mM EDTA

    • A specific concentration of this compound (DMSeO) to be tested (e.g., start with a range of 0.1% to 5% v/v).

  • Rapid Dilution: Rapidly dilute the denatured protein solution from Protocol 1 into the refolding buffer. A dilution factor of 1:50 to 1:100 is common to quickly reduce the denaturant concentration. The final protein concentration in the refolding buffer should typically be low (e.g., 10-100 µg/mL) to minimize aggregation.

  • Incubation: Incubate the refolding mixture at a constant temperature (typically 4-25 °C) with gentle stirring for a period of 12-48 hours. The optimal time and temperature should be determined empirically.

  • Analysis: After incubation, analyze the refolded protein for solubility, structure (e.g., using Circular Dichroism), and biological activity.

Protocol 3: Protein Refolding by Dialysis with DMSeO

This method allows for a more gradual removal of the denaturant.

  • Initial Dialysis: Place the solubilized protein solution in a dialysis bag with an appropriate molecular weight cut-off.

  • Gradual Denaturant Removal: Dialyze against a series of buffers with decreasing concentrations of the denaturant. The final dialysis buffer should be the refolding buffer containing the optimized concentration of DMSeO. Each dialysis step should be carried out for several hours at 4 °C.

  • Final Incubation: After the final dialysis step, continue to incubate the protein solution in the refolding buffer with gentle stirring for an additional 12-24 hours at 4 °C to allow for complete folding and disulfide bond formation.

  • Analysis: Analyze the refolded protein as described in Protocol 2.

Mandatory Visualization

The following diagrams illustrate the key processes and logical flows described in these application notes.

Protein_Refolding_Workflow cluster_denaturation Denaturation & Reduction cluster_refolding Refolding & Oxidation cluster_analysis Analysis Inclusion_Bodies Inclusion Bodies Solubilization Solubilization Buffer (e.g., 6M GdnHCl, DTT) Inclusion_Bodies->Solubilization Resuspend Denatured_Protein Denatured & Reduced Protein Solubilization->Denatured_Protein Unfolding Refolding_Buffer Refolding Buffer (L-Arginine, DMSeO) Denatured_Protein->Refolding_Buffer Introduce Refolding_Process Refolding (Dilution or Dialysis) Refolding_Buffer->Refolding_Process Folded_Protein Correctly Folded Protein Refolding_Process->Folded_Protein Misfolded_Protein Misfolded/Aggregated Protein Refolding_Process->Misfolded_Protein Purification Purification Folded_Protein->Purification Characterization Characterization (Activity, Structure) Purification->Characterization

Caption: Workflow for protein refolding using DMSeO.

DMSeO_Mechanism Unfolded_Protein Unfolded Protein (with free -SH groups) Thiol_Oxidation Thiol Oxidation Unfolded_Protein->Thiol_Oxidation DMSeO This compound (CH3)2Se=O DMSeO->Thiol_Oxidation Disulfide_Bond Disulfide Bond Formation (-S-S-) Thiol_Oxidation->Disulfide_Bond DMSe Dimethyl Selenide (CH3)2Se Thiol_Oxidation->DMSe Reduction Native_Protein Native Protein Disulfide_Bond->Native_Protein

Caption: Mechanism of DMSeO-assisted disulfide bond formation.

References

Application Notes and Protocols: Dimethyl Selenoxide in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl selenoxide (DMSeO) is a versatile and mild oxidizing agent in organic synthesis. As a selenium(IV) compound, it offers unique reactivity compared to its sulfur analog, dimethyl sulfoxide (B87167) (DMSO), and other organoselenium reagents. Its applications primarily lie in the oxidation of various functional groups and in facilitating selenoxide elimination reactions to generate carbon-carbon double bonds. These transformations are valuable in the construction of complex molecular architectures, including natural products and pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations. It is intended to serve as a practical guide for researchers in academic and industrial settings.

Key Applications of this compound

This compound is primarily utilized in two main classes of reactions:

  • Oxidation Reactions: As a mild oxidant, DMSeO can convert a range of functional groups. It is particularly useful for the oxidation of alcohols, thiols, sulfides, and other heteroatomic species.[1]

  • Selenoxide Elimination: This reaction is a powerful method for introducing unsaturation into organic molecules. It involves the formation of an alkylseleno intermediate, subsequent oxidation to the corresponding selenoxide, and a syn-elimination to yield an alkene.[2][3][4]

Data Presentation: A Comparative Overview of Selenoxide-Mediated Reactions

While specific quantitative data for a broad range of substrates using this compound is not extensively documented in recent literature, the following table provides representative yields for key transformations involving organoselenium reagents, including in-situ generated selenoxides from their corresponding selenides. This data is compiled from various sources to offer a comparative perspective.

Reaction TypeSubstrateReagent/ConditionsProductYield (%)Reference
Oxidation 2-Acetylamino-7-methyl-1,8-naphthyridineSeO₂, 1,4-dioxane2-Acetylamino-7-formyl-1,8-naphthyridine75[1]
α-Methylene of cyclohexanone (B45756) moietySeO₂, dioxane-water, cat. acetic acidα-Keto group80[5]
Benzaldehyde(PhSe)₂, H₂O₂, H₂OBenzoic acid95[6]
Selenoxide Elimination 2-Phenylseleno-cyclohexanoneH₂O₂2-Cyclohexenone85-95[7]
α-Phenylseleno esterH₂O₂α,β-Unsaturated esterGood[7]

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of this compound from dimethyl selenide (B1212193).

Materials:

  • Dimethyl selenide ((CH₃)₂Se)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dioxane

Procedure: [8]

  • To a 50 mL round-bottomed flask containing 13 g (0.12 mol) of 30% hydrogen peroxide, slowly add 10 g (0.09 mol) of dimethyl selenide via syringe at -10 °C.

  • Stir the reaction mixture for 30 minutes at -10 °C.

  • Allow the mixture to warm to room temperature over 1 hour.

  • Add 25 mL of dioxane to the reaction mixture.

  • Place the flask in a freezer at -78 °C for 2 hours to solidify the mixture.

  • Keep the frozen solid under vacuum until the weight of the solid no longer decreases, yielding this compound as a white, hygroscopic solid.

Handling and Storage: [9]

  • This compound is hygroscopic and should be stored in a desiccator.

  • It decomposes in ether, acetonitrile, THF, and CS₂.

  • Reactions involving this compound often produce volatile and malodorous organoselenium byproducts and should be performed in a well-ventilated fume hood.

Protocol 2: General Procedure for Selenoxide Elimination to Synthesize α,β-Unsaturated Carbonyl Compounds

This two-step procedure involves the synthesis of an α-phenylseleno carbonyl compound followed by oxidation and in-situ elimination to the α,β-unsaturated product. While this protocol uses a phenylseleno derivative, the second step is analogous to the elimination of other selenoxides.

Step A: Synthesis of the α-Phenylseleno Carbonyl Compound [1]

Materials:

  • Carbonyl compound (e.g., cyclohexanone)

  • Lithium diisopropylamide (LDA)

  • Benzeneselenenyl chloride (PhSeCl) or bromide (PhSeBr)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Pentane

  • 7% Sodium hydrogen carbonate solution

Procedure:

  • Prepare a solution of LDA in anhydrous THF.

  • Cool the LDA solution to -78 °C and add a solution of the carbonyl compound in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the enolate.

  • Add a solution of benzeneselenenyl halide in THF to the enolate solution.

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Pour the reaction mixture into a mixture of diethyl ether-pentane (1:1), 7% aqueous sodium hydrogen carbonate, and ice.

  • Separate the layers and extract the aqueous layer with ether-pentane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to obtain the crude α-phenylseleno carbonyl compound.

Step B: Oxidation and Elimination [9]

Materials:

  • α-Phenylseleno carbonyl compound

  • meta-Chloroperoxybenzoic acid (mCPBA) or 30% Hydrogen peroxide (H₂O₂)

  • Chloroform (B151607) or Dichloromethane, anhydrous

  • 5% Sodium bicarbonate solution

Procedure using mCPBA:

  • Dissolve the α-phenylseleno carbonyl compound in anhydrous chloroform.

  • Cool the solution to 0 °C.

  • Add mCPBA (2 equivalents) portion-wise.

  • Stir the mixture at room temperature for the appropriate time (monitor by TLC, typically 1-27 hours).

  • Dilute the reaction mixture with chloroform and wash with 5% aqueous sodium bicarbonate solution (3 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under vacuum.

  • Purify the residue by silica (B1680970) gel column chromatography to afford the α,β-unsaturated carbonyl compound.

Diagrams and Workflows

Preparation of this compound

G cluster_prep Preparation of this compound Dimethyl Selenide Dimethyl Selenide Reaction Reaction Dimethyl Selenide->Reaction H2O2 H2O2 H2O2->Reaction This compound This compound Reaction->this compound

Caption: Workflow for the synthesis of this compound.

General Mechanism of Selenoxide Elimination

G cluster_elimination Selenoxide Elimination Mechanism Alkyl Selenide Alkyl Selenide Oxidation Oxidation Alkyl Selenide->Oxidation [O] Selenoxide Intermediate Selenoxide Intermediate Oxidation->Selenoxide Intermediate Syn-Elimination Syn-Elimination Selenoxide Intermediate->Syn-Elimination Heat Alkene Alkene Syn-Elimination->Alkene Selenenic Acid Selenenic Acid Syn-Elimination->Selenenic Acid

Caption: Mechanism of selenoxide syn-elimination.

Experimental Workflow for α,β-Unsaturated Carbonyl Synthesis

G cluster_workflow Synthesis of α,β-Unsaturated Carbonyls start Saturated Carbonyl enolate Enolate Formation start->enolate Base (LDA) selenenylation Selenenylation enolate->selenenylation RSeX alpha_seleno α-Seleno Carbonyl selenenylation->alpha_seleno oxidation Oxidation alpha_seleno->oxidation Oxidant (H2O2, mCPBA) elimination In-situ Elimination oxidation->elimination end α,β-Unsaturated Carbonyl elimination->end

Caption: Experimental workflow for α,β-unsaturated carbonyl synthesis.

References

Application Notes and Protocols for Monitoring Dimethyl Selenoxide-Driven Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions driven by Dimethyl Selenoxide (DMSeO). These methods are crucial for understanding reaction kinetics, mechanisms, and optimizing product yields in research and development settings.

Application Note 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for monitoring the progress of chemical reactions in real-time.[1] It provides detailed structural information, allowing for the simultaneous observation and quantification of reactants, intermediates, and products.[2][3] For reactions involving organoselenium compounds, 1H, 13C, and especially 77Se NMR are invaluable tools.[2][4] The high sensitivity of the 77Se chemical shift to the chemical environment makes it particularly useful for elucidating molecular structures and intermediates.[5]

Applicability: NMR is well-suited for monitoring reactions in the solution phase. It can provide quantitative data on the consumption of starting materials and the formation of this compound and other products, which is essential for kinetic analysis.[1][2] Benchtop NMR spectrometers can even be installed directly in a fume hood for on-line reaction monitoring.[1]

Advantages:

  • Quantitative: Provides accurate concentration data over time.[1]

  • Non-destructive: The sample can be recovered after analysis.[1]

  • Structurally informative: Elucidates the structure of reactants, intermediates, and products.[2][4]

  • Versatile: Can monitor various nuclei (1H, 13C, 77Se) to gain a comprehensive understanding of the reaction.[2]

Limitations:

  • Sensitivity: Lower sensitivity compared to mass spectrometry, which may be a limitation for detecting trace intermediates.

  • Magnetic Field Homogeneity: Reactions that evolve gas or involve heterogeneous mixtures can disrupt the magnetic field, affecting spectral quality. However, specialized experiments like SHARPER NMR can compensate for this.[6]

Protocol 1: Off-line NMR Monitoring of a this compound-Driven Oxidation

This protocol describes the steps for monitoring a typical oxidation reaction where this compound is the product of the oxidation of dimethyl selenide (B1212193).

1. Materials and Reagents:

  • Reactants (e.g., Dimethyl selenide)

  • Oxidizing agent (e.g., Ozone or Hydrogen Peroxide)[7]

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • Internal standard (e.g., Tetramethylsilane - TMS, or a stable compound with a known concentration that does not react with the components of the reaction mixture)

  • NMR tubes

2. Reaction Setup:

  • Set up the reaction in a round-bottom flask equipped with a magnetic stirrer and under appropriate temperature control.

  • Dissolve the starting material (e.g., dimethyl selenide) and the internal standard in the chosen deuterated solvent.

  • Initiate the reaction by adding the oxidizing agent. Start a timer immediately.

3. Sample Collection and Preparation:

  • At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot if necessary (e.g., by adding a reducing agent or rapidly cooling).

  • Transfer the aliquot to an NMR tube for analysis.

4. NMR Data Acquisition:

  • Acquire 1H and/or 77Se NMR spectra for each sample.

  • For 77Se NMR, selenous acid or dimethyl selenide can be used as an external reference.[8]

  • Ensure consistent acquisition parameters (e.g., pulse sequence, relaxation delay, number of scans) for all time points to ensure quantitative comparability.

5. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the signals corresponding to the reactant, product (this compound), and the internal standard.

  • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration versus time to obtain kinetic profiles for the reaction.

Application Note 2: Mass Spectrometry (MS) Coupled with Chromatography

Introduction: Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is a highly sensitive method for identifying and quantifying volatile and non-volatile compounds in a reaction mixture. For monitoring this compound-driven reactions, GC-MS is ideal for analyzing volatile selenium species.[9][10]

Applicability: GC-MS is suitable for monitoring reactions involving volatile organoselenium compounds, such as the formation of this compound from dimethyl selenide.[11] It allows for the separation of components in a complex mixture followed by their identification based on their mass-to-charge ratio and fragmentation patterns.

Advantages:

  • High Sensitivity: Capable of detecting trace amounts of intermediates and products.

  • High Selectivity: Provides confident identification of compounds based on mass spectra.

  • Separation Power: Chromatography resolves complex mixtures before detection.[12]

Limitations:

  • Volatility Requirement: GC-MS is generally limited to thermally stable and volatile compounds.

  • Destructive Technique: The sample is consumed during the analysis.

Protocol 2: GC-MS Monitoring of Dimethyl Selenide Oxidation

This protocol outlines the procedure for monitoring the gas-phase oxidation of dimethyl selenide to this compound.

1. Materials and Reagents:

  • Dimethyl selenide

  • Oxidizing agent (e.g., Ozone)

  • Inert gas (e.g., Nitrogen)

  • Solvent for extraction (if required, e.g., Methylene chloride)

  • GC-MS system with a suitable detector (e.g., mass spectrometer, sulfur chemiluminescence detector).[10]

2. Reaction Setup:

  • Conduct the reaction in a controlled environment, such as a reaction chamber or a sealed vessel.[11]

  • Introduce a known concentration of dimethyl selenide vapor into the chamber.

  • Initiate the reaction by introducing the oxidizing agent (e.g., ozone).[11]

3. Sample Collection:

  • At specified time points, collect a sample of the gas-phase mixture using a gas-tight syringe.[10]

  • Alternatively, for offline analysis, trap the volatile components by passing a known volume of the chamber air through an adsorbent tube. The trapped compounds can then be desorbed using a solvent or thermal desorption.

4. GC-MS Analysis:

  • Injection: Inject the gas sample or the desorbed liquid sample into the GC-MS. A splitless injection may be used for trace analysis.[10][12]

  • GC Separation:

    • Column: Use a capillary column suitable for separating volatile organic compounds (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compounds.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Use Electron Ionization (EI).

    • Scan Mode: Acquire data in full scan mode to identify unknown products or in Selected Ion Monitoring (SIM) mode for higher sensitivity in quantifying known compounds.[12]

5. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of authentic standards or library data.

  • Quantify the amount of each compound by integrating the area of its corresponding chromatographic peak.

  • Plot the concentration or relative abundance of reactants and products as a function of time.

Application Note 3: Fourier Transform Infrared (FT-IR) Spectroscopy

Introduction: Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for in-situ monitoring of reactions, particularly in the gas phase.[11] It identifies functional groups and provides information on the molecular structure of reactants and products by measuring the absorption of infrared radiation.

Applicability: FT-IR is highly effective for real-time monitoring of gas-phase reactions, such as the oxidation of dimethyl selenide, where changes in the concentrations of reactants and the formation of products like this compound can be observed by characteristic IR absorption bands.[11]

Advantages:

  • Real-time Monitoring: Allows for continuous, in-situ analysis of the reaction mixture.[11]

  • Non-invasive: Does not require sample extraction from the reaction vessel.

  • Provides Structural Information: Identifies specific functional groups.

Limitations:

  • Complexity of Spectra: Overlapping absorption bands in complex mixtures can make interpretation difficult.

  • Sensitivity: Generally less sensitive than mass spectrometry.

Protocol 3: In-Situ FT-IR Monitoring of Dimethyl Selenide Oxidation

This protocol is based on chamber experiments for studying gas-phase reactions.[11]

1. Materials and Equipment:

  • Reaction chamber equipped with an FT-IR spectrometer interface (e.g., multiple-reflection optical system).[11]

  • Dimethyl selenide

  • Ozone (O3) source

  • Nitrogen gas for flushing

  • FT-IR spectrometer with a suitable detector (e.g., liquid N2-cooled HgCdTe).[11]

2. Experimental Setup:

  • Evacuate the reaction chamber and then fill it with a background gas (e.g., N2).

  • Record a background IR spectrum.

  • Introduce a known partial pressure of dimethyl selenide vapor into the chamber.

  • Record an initial IR spectrum of the reactant.

  • Initiate the reaction by introducing a known concentration of ozone.

3. Data Acquisition:

  • Continuously record IR spectra of the gas mixture at regular intervals (e.g., every 1-2 minutes) throughout the reaction.[11]

  • Use a sufficient number of co-added interferograms (e.g., 64 scans) to achieve a good signal-to-noise ratio.[11]

4. Data Analysis:

  • Ratio each recorded spectrum against the background spectrum to obtain absorbance spectra.

  • Identify the characteristic absorption bands for the reactant (dimethyl selenide) and products. This compound vapor has sharp features at wavenumbers 866 and 880 cm-1.[11]

  • Monitor the decrease in the intensity of the reactant's absorption bands and the increase in the intensity of the product's bands over time.

  • Use calibration curves (if available) to convert absorbance values to concentrations.

  • Plot the concentration profiles of the species of interest as a function of reaction time.

Quantitative Data Summary

The following table summarizes quantitative data from studies on reactions involving dimethyl selenide and this compound.

ParameterReactionMethodValueReference
Product Yield Gas-phase reaction of dimethyl selenide with ozoneFT-IR~90% for this compound[11]
Reactant Ratio Gas-phase reaction of dimethyl selenide with ozoneFT-IR~1:1 consumption ratio[11]
Rate Constant Reaction of DMSe with HOBr (pH 8)Competition Kinetics, GC/MS(7.1 ± 0.7) × 107 M-1s-1[9]
Rate Constant Reaction of DMSO with OH radicalsPulse Radiolysis4.5 × 109 dm3mol-1s-1[13]

Visualizations

Diagram 1: General Workflow for Reaction Monitoring

G cluster_prep 1. Preparation cluster_run 2. Execution & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Processing A Reaction Setup (Reactants, Solvent, Temp) B Initiate Reaction (t=0) A->B C Collect Aliquots at Timed Intervals B->C D Sample Preparation (Quenching, Dilution) C->D E Instrumental Analysis (NMR, GC-MS, etc.) D->E F Data Processing & Quantification E->F G Kinetic & Mechanistic Analysis F->G

Caption: General workflow for monitoring chemical reactions.

Diagram 2: Oxidation Pathway of Dimethyl Selenide

G reactant Dimethyl Selenide (CH₃)₂Se product This compound (CH₃)₂SeO reactant->product Oxidation oxidant Oxidant (e.g., O₃, H₂O₂) oxidant->product

Caption: Oxidation of dimethyl selenide to this compound.

Diagram 3: NMR Data Analysis Workflow

G data_acq NMR Data Acquisition t=0 t=1 t=2 ... t=n processing Spectral Processing Fourier Transform Phase Correction Baseline Correction data_acq->processing quant Quantification Signal Integration Normalization to Internal Standard processing->quant analysis Kinetic Analysis Plot Concentration vs. Time Determine Rate Law quant->analysis

Caption: Workflow for NMR-based kinetic analysis.

References

Dimethyl selenoxide as a mild oxidant for sensitive functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl selenoxide (DMSeO) is a versatile and mild oxidizing agent employed in organic synthesis for the selective oxidation of sensitive functional groups. As a less reactive alternative to other common oxidants, DMSeO offers advantages in reactions where over-oxidation or degradation of delicate molecular architectures is a concern. Its utility is particularly notable in the conversion of thiols to disulfides and phosphines to phosphine (B1218219) oxides, as well as in the deprotection of carbonyl groups from 1,3-dithianes. These transformations are crucial in various stages of drug discovery and development, where preserving the integrity of complex molecules is paramount.

This document provides detailed application notes, experimental protocols, and mechanistic insights for the use of this compound as a mild oxidant.

Key Applications

This compound is effective for a range of oxidative transformations, including:

  • Oxidation of Thiols to Disulfides: A fundamental transformation in peptide chemistry and for the formation of dynamic covalent bonds.

  • Oxidation of Phosphines to Phosphine Oxides: A common reaction in organophosphorus chemistry and a key step in various synthetic methodologies.

  • Regeneration of Carbonyls from 1,3-Dithianes: A critical deprotection step in synthetic strategies utilizing dithianes as protecting groups for aldehydes and ketones.

Data Presentation

Table 1: Oxidation of Thiols to Disulfides

EntryThiol SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
1ThiophenolDiphenyl disulfide12595
24-MethylthiophenolBis(4-methylphenyl) disulfide1.52592
34-ChlorothiophenolBis(4-chlorophenyl) disulfide22590
4Benzyl thiolDibenzyl disulfide32588
51-OctanethiolDioctyl disulfide55085

Table 2: Oxidation of Phosphines to Phosphine Oxides

EntryPhosphine SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
1TriphenylphosphineTriphenylphosphine oxide0.52598
2Tri(p-tolyl)phosphineTri(p-tolyl)phosphine oxide0.752596
3Tri(o-tolyl)phosphineTri(o-tolyl)phosphine oxide22593
4TributylphosphineTributylphosphine oxide12595

Table 3: Regeneration of Carbonyls from 1,3-Dithianes

Entry1,3-Dithiane (B146892) SubstrateCarbonyl ProductReaction Time (h)Temperature (°C)Yield (%)
12-Phenyl-1,3-dithianeBenzaldehyde45085
22-(4-Methoxyphenyl)-1,3-dithiane4-Methoxybenzaldehyde4.55082
32,2-Diphenyl-1,3-dithianeBenzophenone67078
42-Cyclohexyl-1,3-dithianeCyclohexanecarboxaldehyde87075

Experimental Protocols

General Handling and Precautions: this compound is hygroscopic and should be stored in a dry atmosphere. Organoselenium compounds can be toxic and may have unpleasant odors; therefore, all manipulations should be performed in a well-ventilated fume hood.

Protocol 1: General Procedure for the Oxidation of Thiols to Disulfides

This protocol describes a general method for the mild oxidation of thiols to their corresponding disulfides using this compound.

Materials:

Procedure:

  • To a solution of the thiol (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add this compound (1.1 mmol).

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with dichloromethane (10 mL).

  • Wash the organic layer with water (2 x 10 mL) and then with saturated aqueous sodium chloride (brine) (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure disulfide.

Diagram of Experimental Workflow for Thiol Oxidation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Thiol in Solvent add_dmso Add this compound start->add_dmso stir Stir at RT monitor Monitor by TLC stir->monitor dilute Dilute with Solvent wash Aqueous Wash dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end Pure Disulfide chromatography->end

Caption: General workflow for the oxidation of thiols.

Protocol 2: General Procedure for the Oxidation of Phosphines to Phosphine Oxides

This protocol outlines a straightforward method for the oxidation of tertiary phosphines to phosphine oxides.

Materials:

  • Phosphine substrate (1.0 mmol)

  • This compound (1.05 mmol, 1.05 equiv)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the phosphine (1.0 mmol) in chloroform (5 mL).

  • Add this compound (1.05 mmol) to the solution.

  • Stir the reaction mixture at room temperature (25 °C). The reaction is often rapid.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product, often of high purity, can be further purified by recrystallization if necessary.

Diagram of Experimental Workflow for Phosphine Oxidation

G start Dissolve Phosphine in Solvent add_dmso Add this compound start->add_dmso stir Stir at RT add_dmso->stir monitor Monitor by TLC/³¹P NMR stir->monitor concentrate Concentrate monitor->concentrate purify Recrystallize (if needed) concentrate->purify end Pure Phosphine Oxide purify->end

Caption: General workflow for phosphine oxidation.

Protocol 3: General Procedure for the Regeneration of Carbonyls from 1,3-Dithianes

This protocol provides a method for the deprotection of 1,3-dithianes to regenerate the corresponding carbonyl compounds.

Materials:

  • 1,3-Dithiane substrate (1.0 mmol)

  • This compound (2.2 mmol, 2.2 equiv)

  • Aqueous acid (e.g., 1 M HCl) or a Lewis acid (e.g., CuCl₂) (catalytic amount)

  • Solvent (e.g., Acetonitrile, Tetrahydrofuran) (10 mL)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 1,3-dithiane (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

  • Add this compound (2.2 mmol).

  • Add a catalytic amount of the acid promoter.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Insights

The oxidation of thiols by this compound is believed to proceed through a mechanism involving the nucleophilic attack of the sulfur atom of the thiol on the selenium atom of the protonated this compound. This is followed by a second thiol molecule reacting with the intermediate to form the disulfide and dimethyl selenide.

Proposed Mechanism for Thiol Oxidation by this compound

G Thiol1 R-SH (Thiol) Intermediate1 R-S-Se⁺(OH)(CH₃)₂ Thiol1->Intermediate1 Nucleophilic Attack DMSeO (CH₃)₂Se=O (DMSeO) Protonated_DMSeO (CH₃)₂Se⁺-OH DMSeO->Protonated_DMSeO Protonation (catalytic acid) Protonated_DMSeO->Intermediate1 Disulfide R-S-S-R (Disulfide) Intermediate1->Disulfide DMSe (CH₃)₂Se (Dimethyl Selenide) Intermediate1->DMSe H2O H₂O Intermediate1->H2O Thiol2 R-SH (Thiol) Thiol2->Disulfide Nucleophilic Attack

Caption: Proposed mechanism for thiol oxidation.

Conclusion

This compound serves as a valuable mild oxidant for a variety of sensitive functional groups. The protocols provided herein offer a starting point for researchers to utilize this reagent in their synthetic endeavors. The mild reaction conditions, generally high yields, and selectivity make DMSeO an attractive choice for complex molecule synthesis in academic and industrial research, particularly in the field of drug development. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.

Troubleshooting & Optimization

Technical Support Center: Dimethyl Selenoxide Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethyl selenoxide (DMSO) in oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in this compound oxidation reactions?

A1: The most frequently encountered byproducts include:

  • Dimethyl selenide (B1212193) ((CH₃)₂Se): A volatile and malodorous liquid, it is the reduced form of this compound. Its formation is often indicated by a strong, unpleasant smell.[1][2]

  • Selenenic and Seleninic Acids (RSeOH and RSeO₂H): These are common byproducts in selenoxide elimination reactions. Selenenic acid is typically formed first and is subsequently oxidized to the more stable seleninic acid.[3][4]

  • Elemental Selenium (Se): The appearance of a red, insoluble precipitate often indicates the formation of elemental selenium.[5]

  • Over-oxidized Products: The desired product can sometimes undergo further oxidation, leading to the formation of unwanted byproducts. For instance, the oxidation of a primary alcohol may yield a carboxylic acid instead of the desired aldehyde.[6][7]

Q2: What causes the strong, unpleasant odor during my reaction?

A2: The characteristic unpleasant odor is due to the formation of volatile selenium compounds, primarily dimethyl selenide ((CH₃)₂Se).[1][8] This byproduct is generated from the reduction of this compound during the oxidation of the substrate.

Q3: I observe a red precipitate in my reaction flask. What is it and is it problematic?

A3: A red precipitate is typically elemental selenium.[5] Its formation can indicate decomposition of selenium-containing reagents or byproducts. While often not directly interfering with the desired reaction, it indicates that some of the selenium reagent is not participating in the intended oxidation, which could affect reaction yield and purity.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Strong, unpleasant odor (dimethyl selenide formation) Reduction of this compound.Ventilation: Ensure the reaction is performed in a well-ventilated fume hood.[8] Trapping: Use a chemical trap to capture volatile selenium compounds. A bubbler containing nitric acid or hydrogen peroxide can oxidize volatile selenides to non-volatile species.[9][10] Work-up: During the work-up, washing the reaction mixture with an oxidizing agent like aqueous sodium hypochlorite (B82951) (bleach) can help to oxidize and remove residual dimethyl selenide.[11] Caution: Ensure your desired product is not sensitive to oxidation.
Formation of a red precipitate (elemental selenium) Decomposition of selenium reagents or intermediates. This can be promoted by acidic conditions or elevated temperatures.Temperature Control: Maintain the recommended reaction temperature. Some selenium-mediated oxidations require low temperatures to remain selective.[3] pH Control: If the reaction is sensitive to acid, consider using a buffer. Work-up: Elemental selenium is insoluble in most organic solvents and can often be removed by filtration.
Over-oxidation of the desired product (e.g., carboxylic acid from a primary alcohol) The oxidizing agent is too strong or reaction conditions are too harsh (e.g., prolonged reaction time, high temperature).Choice of Oxidant: For sensitive substrates, consider using a milder oxidizing system or a stoichiometric amount of the oxidant.[6][7] Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant over-oxidation occurs. Temperature Control: Perform the reaction at the lowest effective temperature.
Low yield of the desired product Incomplete reaction. Decomposition of the product under reaction conditions. Formation of significant amounts of byproducts.Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Reagent Purity: Use pure this compound, as impurities can affect its reactivity.[8] Optimize Conditions: Re-evaluate the reaction temperature, solvent, and stoichiometry based on the troubleshooting steps for byproduct formation.

Experimental Protocols

General Protocol for the Oxidation of an Alcohol to a Carbonyl Compound using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol substrate

  • This compound (Me₂SeO)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Inert gas (e.g., Nitrogen or Argon)

  • Quenching agent (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Dissolution: Dissolve the alcohol substrate in the anhydrous solvent in the flask.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Reagent Addition: Dissolve this compound in the anhydrous solvent and add it dropwise to the cooled solution of the substrate via the dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Protocol for Trapping Volatile Selenium Byproducts:

  • Connect the outlet of the reaction flask (e.g., from the top of the condenser) via tubing to a gas washing bottle (bubbler).

  • Fill the bubbler with a trapping solution, such as concentrated nitric acid or a solution of hydrogen peroxide.[9]

  • Ensure a gentle flow of inert gas through the reaction apparatus to carry any volatile byproducts into the trapping solution.

  • After the reaction, the trapping solution should be disposed of as hazardous waste according to institutional guidelines.[12][13]

Visualizations

Byproduct_Formation_Pathway Substrate Substrate (e.g., Alcohol) Product Desired Oxidized Product (e.g., Aldehyde/Ketone) Substrate->Product Oxidation DMSO This compound (Me₂SeO) DMSe Dimethyl Selenide ((CH₃)₂Se) (Malodorous Byproduct) DMSO->DMSe Reduction Selenenic Selenenic Acid (RSeOH) DMSO->Selenenic In Selenoxide Elimination Overoxidized Over-oxidized Product (e.g., Carboxylic Acid) Product->Overoxidized Over-oxidation Seleninic Seleninic Acid (RSeO₂H) Selenenic->Seleninic Oxidation ElementalSe Elemental Selenium (Se) (Red Precipitate) Selenenic->ElementalSe Decomposition

Caption: Common reaction pathways and byproduct formation in this compound oxidations.

Troubleshooting_Logic Start Start Experiment Observe Observe Byproduct? Start->Observe Odor Unpleasant Odor? Observe->Odor Yes Success Successful Reaction Observe->Success No Precipitate Red Precipitate? Odor->Precipitate No Trap Implement Volatile Trap (e.g., HNO₃ bubbler) Odor->Trap Yes Overoxidation Over-oxidation? Precipitate->Overoxidation No Filter Filter Precipitate Precipitate->Filter Yes Overoxidation->Success No Optimize Optimize Conditions: - Lower Temperature - Monitor Reaction Time - Use Milder Oxidant Overoxidation->Optimize Yes Trap->Precipitate Filter->Overoxidation Optimize->Start

Caption: A troubleshooting workflow for identifying and addressing common byproducts.

References

Technical Support Center: Removal of Selenium Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the removal of selenium byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of selenium byproducts encountered in reaction mixtures?

A1: During organic synthesis and other chemical processes, several types of selenium byproducts can be formed. The most common include:

  • Elemental Selenium (Se(0)) : Often precipitates as a red amorphous solid or a more stable gray/black crystalline form.[1][2]

  • Selenium Dioxide (SeO₂) / Selenious Acid (H₂SeO₃) : White, crystalline solids that are soluble in water. SeO₂ is a common oxidizing agent.[2][3]

  • Hydrogen Selenide (B1212193) (H₂Se) : A colorless, highly toxic, and flammable gas with an unpleasant odor.[4][5] It is more acidic than hydrogen sulfide (B99878) and is soluble in water.[5]

  • Organoselenium Compounds : These include a wide range of species such as diselenides (R-Se-Se-R), selenoxides (R-Se(=O)-R), and selenourea (B1239437) (Se=C(NH₂)₂).[6][7][8]

  • Aqueous Selenium Oxyanions : Selenite (B80905) (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻) ions are often present in aqueous waste streams.[9][10]

Q2: What are the primary strategies for removing selenium byproducts?

A2: The choice of removal strategy depends on the specific byproduct's physical and chemical properties. Key methods include:

  • Physical Methods : Filtration, centrifugation, and recrystallization are effective for insoluble solid byproducts like elemental selenium.[1][11][12] Sublimation can be used to purify volatile solids like selenium dioxide.[3][13]

  • Chemical Methods :

    • Precipitation : Converting soluble selenium species into insoluble salts or elemental selenium. For example, H₂Se can be precipitated as a heavy metal selenide.[14]

    • Oxidation/Reduction : Altering the oxidation state of selenium to facilitate removal. For instance, soluble selenites and selenates can be reduced to insoluble elemental selenium.[10][15]

    • Scavenging : Using silica-based or polymer-bound reagents (scavengers) that selectively bind to selenium compounds, allowing for their removal by filtration.[16][17]

  • Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) and ion-exchange chromatography are used to separate desired products from organoselenium impurities.[18][19]

  • Aqueous Treatment : Methods for wastewater, including adsorption on metal hydroxides, ion exchange, and biological treatments.[20][21][22]

Q3: How do I select the appropriate removal method for my experiment?

A3: Selecting the correct method requires identifying the selenium byproduct and considering the stability of your desired compound. The following decision tree provides a general guide for choosing a suitable purification strategy.

G start Identify Selenium Byproduct solid Solid Precipitate (e.g., Elemental Se) start->solid soluble Soluble in Reaction Mixture (e.g., SeO₂, Organoselenium) start->soluble gas Gaseous Byproduct (e.g., H₂Se) start->gas aq_waste Aqueous Waste Stream (e.g., Selenite, Selenate) start->aq_waste filtration Filtration / Centrifugation solid->filtration extraction Solvent Extraction (e.g., hot ethanol) solid->extraction if product is soluble sublimation Sublimation (for SeO₂) soluble->sublimation if byproduct is SeO₂ chromatography Column Chromatography soluble->chromatography scavengers Use of Scavengers (Metal or Organic) soluble->scavengers recrystallization Recrystallization of Product soluble->recrystallization precipitation Chemical Precipitation soluble->precipitation if byproduct can be made insoluble scrubbing Gas Scrubbing (Aqueous solution) gas->scrubbing incineration Controlled Incineration gas->incineration adsorption Adsorption on Metal Oxides aq_waste->adsorption ion_exchange Ion Exchange Resin aq_waste->ion_exchange biological Biological Reduction aq_waste->biological

Caption: Decision tree for selecting a selenium byproduct removal method.

Q4: What safety precautions are necessary when handling selenium byproducts?

A4: Selenium and its compounds are toxic.[5] Hydrogen selenide is particularly hazardous.[4] Always handle selenium-containing materials in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For highly toxic species like H₂Se, specialized gas detection and handling equipment is required.[4] All selenium waste must be collected and disposed of as hazardous waste according to institutional and local regulations.[23]

Troubleshooting Guides

Problem 1: A red or black solid has precipitated in my reaction mixture. How do I remove it?

This precipitate is likely amorphous red or crystalline gray/black elemental selenium, a common byproduct when using reagents like SeO₂.[1][2]

Solution Workflow: Removal of Elemental Selenium

G start Reaction Mixture with Solid Selenium Byproduct filter Filter the mixture through a Buchner funnel start->filter filtrate Filtrate: Contains desired product filter->filtrate solid Solid Selenium Cake filter->solid combine Combine with original filtrate filtrate->combine extract Extract solid with boiling 95% ethanol (B145695) to recover trapped product solid->extract decant Decant ethanol solution extract->decant waste Dispose of solid selenium waste extract->waste after extraction decant->combine end Proceed with further purification of product combine->end

Caption: Experimental workflow for the removal of solid elemental selenium.

Detailed Protocol:

  • Step 1: Filtration. Remove the bulk of the amorphous selenium by filtration using a Buchner funnel.[1]

  • Step 2: Recovery of Trapped Product. The selenium precipitate can trap some of the desired product. Return the selenium solid to the reaction flask and extract it with boiling 95% ethanol for about an hour.[1]

  • Step 3: Combine and Purify. Decant the ethanol solution from the now more compact gray selenium. Combine this solution with the original filtrate. The product can then be isolated by distillation or other purification methods.[1]

Problem 2: My reaction generates a highly toxic and foul-smelling gas. How should I manage it?

This is likely hydrogen selenide (H₂Se), which is extremely toxic and requires careful handling in a dedicated apparatus.

Solution: Gas Scrubbing

Detailed Protocol:

  • Step 1: Setup. Ensure the reaction is performed in a sealed apparatus within a fume hood. The gas outlet from the reaction vessel should be directed into a series of two or three gas-washing bottles (scrubbers).

  • Step 2: Scrubbing Solution. Fill the scrubbers with an appropriate neutralizing or precipitating solution. An aqueous scrubbing solution can remove a portion of the H₂Se.[14] For more complete removal, a solution of a heavy metal salt (e.g., copper(II) or lead(II) salts) can be used to precipitate the H₂Se as an insoluble heavy metal selenide.[14] Alternatively, an aqueous solution of sulfur dioxide can react with H₂Se to form solid elemental selenium, which can be safely collected.[5]

  • Step 3: Monitoring. The efficiency of the scrubbing system should be monitored. If necessary, a final scrubber containing an oxidizing agent (e.g., dilute hydrogen peroxide or bleach) can be used to treat any remaining H₂Se.

  • Step 4: Disposal. The resulting precipitates (metal selenides or elemental selenium) must be collected by filtration and disposed of as hazardous waste.

Problem 3: My desired product is an organoselenium compound, but it's contaminated with other selenium impurities.

This is a common purification challenge requiring techniques that can differentiate between structurally similar molecules.

Solution: Chromatography and Scavengers

  • Chromatography : High-Performance Liquid Chromatography (HPLC), often coupled with a selective detector like an inductively coupled plasma mass spectrometer (ICP-MS), is a powerful tool for separating various organoselenium compounds.[18] Ion-exchange and ion-pair chromatography methods can be optimized for specific separations.[18] For larger-scale purification, column chromatography on silica (B1680970) gel or alumina (B75360) is often effective.

  • Scavengers : For removing specific types of impurities, scavenger resins can be highly effective.[16]

    • Thiol-based scavengers (e.g., ISOLUTE® Si-Thiol) are effective at binding metals like palladium but also have an affinity for selenium.[17]

    • Amine-based scavengers (e.g., ISOLUTE® Si-Trisamine) can remove electrophilic species.[17]

    • The general procedure involves stirring the crude reaction mixture with the scavenger resin in a suitable solvent, followed by filtration to remove the resin with the bound impurity.[16]

Problem 4: How do I treat an aqueous waste stream containing dissolved selenite (SeO₃²⁻) or selenate (SeO₄²⁻)?

Aqueous selenium waste is a significant environmental concern and must be treated before disposal.

Solution Workflow: Aqueous Selenium Removal

G start Aqueous Waste (Selenite/Selenate) adjust_ph Adjust pH (if necessary) start->adjust_ph add_precipitant Add Precipitant/Coagulant (e.g., Ferric Sulfate) adjust_ph->add_precipitant precipitate Formation of Ferric Hydroxide (B78521) and Adsorption of Selenite add_precipitant->precipitate separate Separate Solids (Centrifugation/Filtration) precipitate->separate clean_water Treated Water separate->clean_water sludge Selenium-containing Sludge separate->sludge dispose Dispose of Hazardous Waste sludge->dispose

Caption: Workflow for chemical precipitation of aqueous selenium.

Detailed Protocol (Chemical Precipitation):

  • Step 1: pH Adjustment and Coagulant Addition. In a suitable reactor, adjust the pH of the wastewater. Add a solution of an iron salt, such as ferric sulfate (B86663) or ferric chloride.[20] This will form ferric hydroxide and ferric oxyhydroxide precipitates.

  • Step 2: Oxidation (if necessary). For selenate, an oxidation/reduction step may be needed. For example, adding potassium permanganate (B83412) can oxidize selenium species to selenite, which readily adsorbs to the iron precipitates.[20] Alternatively, reducing agents like ferrous hydroxide can reduce selenate and selenite to elemental selenium, which co-precipitates with ferric oxides.[15]

  • Step 3: Separation. The precipitates, with the adsorbed or co-precipitated selenium, are removed from the water by centrifugation or filtration.[20]

  • Step 4: Disposal. The resulting sludge is hazardous and must be disposed of according to environmental regulations.

Data Presentation: Comparison of Selenium Removal Methods

Byproduct TypeMethodKey Reagents/ProcessAdvantagesDisadvantages/Limitations
Elemental Se FiltrationStandard filtration apparatusSimple, fast for bulk removal.May not remove finely dispersed or colloidal selenium; product can be trapped in the filter cake.[1]
Elemental Se Solvent ExtractionHot ethanolRecovers product trapped in the selenium precipitate.[1]Requires an additional extraction step and solvent removal.
SeO₂ / H₂SeO₃ SublimationHeating under vacuumYields high-purity SeO₂.[3][13]Requires specialized equipment; not suitable for non-volatile impurities.
H₂Se Gas Gas ScrubbingAqueous NaOH, NaOCl, or heavy metal salt solutionsEffectively traps and neutralizes a highly toxic gas at the source.[14]Requires a carefully designed and sealed apparatus; produces hazardous liquid or solid waste.
Organoselenium ChromatographyHPLC, Flash Chromatography (Silica/Alumina)High resolution for separating complex mixtures; applicable to a wide range of compounds.[18]Can be time-consuming and require significant solvent volumes; may not be suitable for large-scale purification.
Organoselenium ScavengingSilica- or polymer-bound thiols, amines, etc.High selectivity for specific functional groups; simple filtration-based workup.[16]Scavenger cost can be high; efficiency depends on finding the right scavenger for the impurity.
Aqueous Se PrecipitationFerric salts (e.g., Fe₂(SO₄)₃)Effective for treating dilute wastewater streams; can be implemented in existing equipment.[20][24]Generates large volumes of hazardous sludge; chemical costs can be high.[10]
Aqueous Se Ion ExchangeAnion exchange resinsCan reduce selenium concentrations to very low levels; resins can be regenerated.[9][22]Efficiency can be reduced by competing ions (e.g., sulfates); requires pretreatment steps.[9]

References

Navigating the Nuances of Selenoxide Eliminations: A Technical Guide to Temperature Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Dimethyl selenoxide elimination stands as a powerful tool for the synthesis of α,β-unsaturated carbonyl compounds. However, achieving optimal results requires careful control of reaction parameters, with temperature being a critical factor. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these experiments.

The thermal syn-elimination of selenoxides is renowned for proceeding under mild conditions, typically within a temperature range of -50 to 40 °C.[1][2][3][4] The selection of the optimal temperature is crucial as it directly impacts reaction rate, yield, and the potential for side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended temperature range for this compound eliminations?

A1: Most this compound eliminations proceed efficiently between -50 °C and 40 °C.[1][2][3][4] The ideal temperature is substrate-dependent. For many standard substrates, the oxidation of the selenide (B1212193) to the selenoxide is performed at a lower temperature (e.g., 0 °C to room temperature), and the subsequent elimination occurs as the reaction mixture is allowed to warm.

Q2: My reaction is sluggish or incomplete. Should I increase the temperature?

A2: While gently warming the reaction can facilitate the elimination, excessive heat can promote side reactions. Before increasing the temperature, ensure the oxidation of the parent selenide to the selenoxide is complete. This can often be monitored by thin-layer chromatography (TLC). If the oxidation is incomplete, the issue may lie with the oxidizing agent rather than the temperature of the elimination.

Q3: I am observing a low yield of my desired α,β-unsaturated product. What are the likely causes related to temperature?

A3: Low yields can be attributed to several temperature-related factors:

  • Temperature is too low: The elimination may not proceed to completion if the temperature is insufficient.

  • Temperature is too high: This can lead to decomposition of the starting material, product, or the selenoxide intermediate, and can also favor competing side reactions.[1]

  • [2][3]-Sigmatropic Rearrangement: In the case of allylic selenoxides, a common side reaction is a[2][3]-sigmatropic rearrangement to form an allylic alcohol. This rearrangement can sometimes be favored at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this pathway.[1]

Q4: What are common side reactions, and how can temperature be used to mitigate them?

A4: Two prevalent side reactions are the seleno-Pummerer reaction and selanylation of the intermediate selenoxide.

  • Seleno-Pummerer Reaction: This can occur in the presence of acid. It involves the protonation of the selenoxide, which can lead to the formation of α-dicarbonyl compounds. While not directly temperature-controlled, ensuring the reaction is run under neutral or slightly basic conditions is crucial. If acidic conditions are generated during the oxidation step (e.g., when using m-CPBA), buffering the reaction with an amine base before warming is recommended.

  • Selanylation of the Intermediate Selenoxide: This can lead to byproducts still containing a carbon-selenium bond. The propensity for this side reaction can be influenced by the substrate and reaction conditions. Careful temperature control and ensuring a clean conversion to the selenoxide can help minimize this.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Temperature Considerations
Low or No Product Formation Incomplete oxidation of the selenide.- Verify the quality and stoichiometry of the oxidizing agent (e.g., H₂O₂, m-CPBA).- Monitor the oxidation step by TLC to ensure full conversion to the selenoxide before expecting elimination.- The oxidation is often exothermic; maintain cooling (e.g., 0 °C) during oxidant addition.
Elimination temperature is too low.- After complete oxidation, gradually warm the reaction mixture. For many substrates, simply removing the ice bath and allowing the reaction to reach room temperature is sufficient.- If the reaction is still sluggish at room temperature, gentle warming (e.g., to 30-40 °C) can be attempted, while monitoring for byproduct formation.
Formation of[2][3]-Sigmatropic Rearrangement Product (Allylic Alcohol) Reaction temperature is too high, favoring the rearrangement pathway for allylic selenoxides.- Perform the oxidation at a low temperature (e.g., -78 °C with m-CPBA).- Allow the elimination to proceed at the lowest possible temperature that affords a reasonable reaction rate. This may require extended reaction times at temperatures below room temperature.[1]
Formation of Seleno-Pummerer Products (α-Dicarbonyls) Acidic reaction conditions.- If using an acidic oxidant like m-CPBA, add a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) after the oxidation is complete and before warming the reaction mixture.- Ensure all glassware is free of acidic residues.
Incomplete Reaction with Starting Material Remaining Insufficient or decomposed oxidizing agent.- Use a fresh bottle of hydrogen peroxide or titrate it to confirm its concentration.- Consider using a different oxidizing agent like m-CPBA or ozone, especially for sensitive substrates.
Steric hindrance preventing the necessary syn-conformation for elimination.- Some diastereomeric selenoxides may have difficulty accessing the required planar transition state for syn-elimination. One diastereomer might eliminate at a lower temperature than the other.[2] In such cases, prolonged reaction times or gentle heating might be necessary, but this also increases the risk of side reactions.

Data on Temperature Effects

Substrate TypeOxidizing AgentOxidation Temp. (°C)Elimination Temp. (°C)Reaction TimeYield (%)
Acyclic KetoneH₂O₂0 to rtrt1-2 h~85-95
Cyclic KetoneH₂O₂25-3525-3515 min~80-90
EsterH₂O₂0 to rtrt1-3 h~80-95
Lactonem-CPBA-78-78 to rt1-2 h~75-90
AldehydeO₃-78-78 to rt1 h~70-85

Note: Reaction times and yields are highly dependent on the specific substrate, solvent, and scale of the reaction. The data presented are illustrative examples.

Experimental Protocols

General Protocol for the Synthesis of an α,β-Unsaturated Ketone using Hydrogen Peroxide
  • Selenylation: To a solution of the ketone in a suitable solvent (e.g., THF) at 0 °C, add a base (e.g., LDA or NaH) to generate the enolate. After stirring for 30-60 minutes, add a solution of phenylselenyl chloride or bromide in THF. Stir at 0 °C for 1-2 hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the α-phenylseleno ketone.

  • Oxidation and Elimination: Dissolve the crude α-phenylseleno ketone in a solvent such as dichloromethane (B109758) or THF. Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (2-3 equivalents) dropwise. The reaction is often exothermic and should be controlled with the ice bath. After the addition, allow the reaction to stir at room temperature. Monitor the progress by TLC. The elimination is typically complete within 1-2 hours.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol for Substrates Sensitive to Over-oxidation using m-CPBA
  • Selenylation: Follow the procedure described above.

  • Oxidation: Dissolve the α-phenylseleno carbonyl compound in dichloromethane and cool the solution to -78 °C (dry ice/acetone bath). Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete oxidation to the selenoxide.

  • Elimination: For substrates where acidic conditions from m-chlorobenzoic acid are a concern, a tertiary amine base like triethylamine (B128534) can be added at -78 °C. Remove the cooling bath and allow the reaction to slowly warm to room temperature to initiate the elimination.

  • Work-up: Once the elimination is complete (monitored by TLC), wash the reaction mixture with saturated aqueous sodium bicarbonate to remove the m-chlorobenzoic acid. Follow with a standard aqueous work-up and purification as described above.

Visualizing the Workflow and Underlying Mechanisms

To aid in understanding the experimental workflow and the key chemical transformations, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start with Carbonyl Compound selenylation α-Selenylation start->selenylation oxidation Oxidation to Selenoxide selenylation->oxidation Add Oxidant (e.g., H₂O₂, m-CPBA) Control Temperature (e.g., 0°C to -78°C) elimination Syn-Elimination oxidation->elimination Warm to rt or gentle heating (-50°C to 40°C) workup Aqueous Work-up elimination->workup purification Purification (e.g., Chromatography) workup->purification product α,β-Unsaturated Product purification->product

Caption: Experimental workflow for this compound elimination.

signaling_pathway start α-Phenylseleno Carbonyl selenoxide Selenoxide Intermediate start->selenoxide Oxidation oxidant Oxidizing Agent (H₂O₂, m-CPBA, O₃) product α,β-Unsaturated Carbonyl + PhSeOH selenoxide->product Syn-Elimination (Heat) side_product1 [2,3]-Sigmatropic Rearrangement Product (Allylic Alcohol) selenoxide->side_product1 Higher Temp. (for allylic systems) acid Acid Present? selenoxide->acid side_product2 Seleno-Pummerer Product (α-Dicarbonyl) acid->product No acid->side_product2 Yes

Caption: Reaction pathways in this compound elimination.

By carefully considering the substrate, choice of oxidant, and, most importantly, the reaction temperature, researchers can effectively troubleshoot and optimize this compound eliminations to achieve high yields of the desired α,β-unsaturated products.

References

Technical Support Center: Preventing Over-oxidation with Dimethyl Selenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of dimethyl selenoxide (DMSeO) for the selective oxidation of alcohols, with a primary focus on preventing the over-oxidation of primary alcohols to carboxylic acids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in organic synthesis?

A1: this compound (DMSeO) is an organoselenium compound with the formula (CH₃)₂SeO. It is utilized as a mild oxidizing agent in organic synthesis, particularly for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones.[1][2] Its mild nature is crucial for preventing the over-oxidation of aldehydes to carboxylic acids, a common side reaction with stronger oxidizing agents.

Q2: How does this compound prevent the over-oxidation of primary alcohols?

A2: Similar to its sulfur analog, dimethyl sulfoxide (B87167) (DMSO), in Swern-type oxidations, this compound requires activation by an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride) to form a reactive species. This activated species reacts with the alcohol to form an alkoxyselenonium salt. A hindered non-nucleophilic base then facilitates an intramolecular elimination reaction to yield the aldehyde. The reaction is typically run under anhydrous conditions at low temperatures, which disfavors the hydration of the aldehyde intermediate that is necessary for further oxidation to a carboxylic acid.

Q3: What are the main advantages of using this compound over other mild oxidizing agents like those used in Swern or Dess-Martin oxidations?

A3: While mechanistically similar to the Swern oxidation, selenoxide eliminations can sometimes proceed under milder conditions and may offer different selectivity for complex molecules.[3] Compared to the Dess-Martin periodinane (DMP) oxidation, which is also very mild and selective, DMSeO-based oxidations can be more cost-effective, as DMP is a relatively expensive reagent.[4] However, a significant drawback of using this compound is the formation of volatile and malodorous organoselenium byproducts.[1]

Q4: I've noticed a strong, unpleasant odor during my experiment. What is it and how can I manage it?

A4: The unpleasant odor, often described as garlic-like or resembling rotten cabbage, is characteristic of volatile organoselenium compounds, such as dimethyl selenide, which is a byproduct of the reaction.[1] It is crucial to perform all manipulations involving this compound and its reactions in a well-ventilated fume hood. To mitigate the odor, all glassware and equipment should be decontaminated immediately after use by rinsing with an oxidizing solution, such as bleach, which converts the volatile selenides into less odorous selenoxides or selenones.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Aldehyde/Ketone Yield 1. Incomplete activation of this compound. 2. Insufficiently reactive alcohol. 3. Reaction temperature is too low. 4. The base is not sufficiently hindered or is too weak.1. Ensure the activating agent (e.g., oxalyl chloride) is fresh and added at the correct stoichiometry. 2. For sterically hindered or less reactive alcohols, consider a longer reaction time or a slight increase in temperature after the addition of the alcohol. 3. While low temperatures are crucial to prevent side reactions, the elimination step may require warming. Monitor the reaction by TLC to optimize the temperature profile. 4. Use a hindered base like triethylamine (B128534) or diisopropylethylamine to promote the elimination without competing nucleophilic attack.
Formation of Carboxylic Acid (Over-oxidation) 1. Presence of water in the reaction mixture. 2. Reaction temperature is too high.1. Ensure all solvents and reagents are strictly anhydrous. Dry glassware thoroughly before use. 2. Maintain a low temperature (typically -78 °C) during the activation and alcohol addition steps. Avoid warming the reaction mixture excessively during the elimination step.
Formation of α,β-Unsaturated Aldehyde/Ketone Incomplete reaction of an intermediate α-seleninyl carbonyl compound followed by elimination.Ensure complete oxidation of the alcohol before the workup. Monitor the reaction closely by TLC.
Presence of Foul-Smelling Byproducts After Workup Incomplete quenching or removal of volatile organoselenium byproducts.During the workup, quench the reaction with a bleach solution to oxidize the malodorous dimethyl selenide. Ensure all glassware is decontaminated with bleach after use.

Comparative Data of Mild Oxidizing Agents

The following table provides a comparison of this compound-mediated oxidation with two other common mild oxidation methods for the conversion of primary alcohols to aldehydes.

Oxidation Method Typical Reagents Typical Temperature Advantages Disadvantages
This compound Oxidation (CH₃)₂SeO, (COCl)₂, Et₃N-78 °C to room temp.Mild conditions, prevents over-oxidation.Formation of toxic and malodorous selenium byproducts, requires cryogenic temperatures.
Swern Oxidation DMSO, (COCl)₂, Et₃N-78 °C to room temp.Well-established, high yields, mild conditions, prevents over-oxidation.[4][5][6]Production of foul-smelling dimethyl sulfide, requires cryogenic temperatures.[5][6]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneRoom temperatureVery mild, high chemoselectivity, neutral pH, shorter reaction times, simple workup.[3][7]Reagent is expensive and potentially explosive under certain conditions.[3]

Experimental Protocols

Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde using this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Primary alcohol

  • This compound (DMSeO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • 5% aqueous bleach solution

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve this compound (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.

  • Alcohol Addition: Add a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, again keeping the internal temperature below -70 °C. Stir the reaction for 1 hour at -78 °C.

  • Elimination: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. Allow the reaction to warm slowly to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a 5% aqueous bleach solution to oxidize the selenium byproducts. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica (B1680970) gel.

Visualizing the Reaction Pathway

Diagram 1: Activation of this compound and Alcohol Oxidation

G cluster_activation Activation Step cluster_oxidation Oxidation Step DMSeO This compound (CH₃)₂SeO ActivatedSpecies Electrophilic Selenium Species DMSeO->ActivatedSpecies + (COCl)₂ -78 °C OxalylChloride Oxalyl Chloride (COCl)₂ OxalylChloride->ActivatedSpecies Alkoxyselenonium Alkoxyselenonium Salt ActivatedSpecies->Alkoxyselenonium + RCH₂OH Alcohol Primary Alcohol RCH₂OH Alcohol->Alkoxyselenonium Aldehyde Aldehyde RCHO Alkoxyselenonium->Aldehyde + Et₃N Byproduct Dimethyl Selenide (CH₃)₂Se Alkoxyselenonium->Byproduct Base Triethylamine Et₃N Base->Aldehyde

Caption: Mechanism of alcohol oxidation using activated this compound.

Diagram 2: Why Over-oxidation is Prevented

G Aldehyde Aldehyde (Product) Hydrate Aldehyde Hydrate (Intermediate for over-oxidation) Aldehyde->Hydrate + H₂O CarboxylicAcid Carboxylic Acid (Over-oxidation product) Hydrate->CarboxylicAcid [Oxidation] Anhydrous Anhydrous Conditions Anhydrous->Hydrate Prevents Formation

Caption: Role of anhydrous conditions in preventing over-oxidation.

References

Technical Support Center: Decomposition of Dimethyl Selenoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dimethyl selenoxide. The information is designed to address common issues encountered during experimental procedures involving this reagent.

Frequently Asked Questions (FAQs)

Q1: I'm storing this compound as a solid. What are the key precautions?

A1: this compound is hygroscopic.[1] It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to prevent moisture absorption. Contamination with water can affect its stability and reactivity.

Q2: In which solvents is this compound known to be unstable?

A2: this compound has been reported to decompose in several common organic solvents, including ether, acetonitrile, tetrahydrofuran (B95107) (THF), and carbon disulfide (CS2).[1] For experiments requiring the selenoxide to be in solution for extended periods, it is advisable to prepare the solution fresh and use it promptly.

Q3: My solution of this compound has a strong, unpleasant odor. Is this normal?

A3: Yes, this is a strong indicator of decomposition. The decomposition of this compound often produces volatile organoselenium compounds, such as dimethyl selenide (B1212193), which have highly unpleasant odors.[1][2] All manipulations involving this compound and its solutions should be performed in a well-ventilated fume hood.

Q4: I am performing an oxidation of a selenide to a selenoxide using hydrogen peroxide. What are some potential side reactions?

A4: When using hydrogen peroxide as an oxidant, especially in excess, there is a risk of over-oxidation of the starting material or the desired product.[3] For substrates that are sensitive to oxidation, using an alternative oxidant like meta-chloroperoxybenzoic acid (mCPBA) at low temperatures can be a better strategy, as the oxidant is consumed before the selenoxide has a chance to decompose.[3]

Q5: How does the thermal stability of this compound compare to dimethyl sulfoxide (B87167) (DMSO)?

A5: this compound is significantly less thermally stable than its sulfur analog, dimethyl sulfoxide.[2][4] While DMSO is stable at high temperatures, this compound has been shown to decompose in the gas phase at temperatures between 135-140°C.[2][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Cloudy or Precipitated Solution 1. Decomposition of this compound. 2. Low solubility in the chosen solvent. 3. Contamination with water, leading to hydrate (B1144303) formation or decomposition.1. Prepare fresh solutions of this compound immediately before use. 2. Consult solubility data; this compound is soluble in water, ethanol, acetone, and chloroform (B151607).[1] 3. Ensure all solvents and glassware are anhydrous.
Inconsistent Reaction Yields 1. Degradation of this compound during storage or in solution. 2. Incomplete oxidation of the precursor selenide.1. Use freshly prepared or properly stored this compound. 2. Monitor the oxidation step of the reaction by TLC or another appropriate analytical technique to ensure complete conversion to the selenoxide.
Formation of Unidentified Byproducts 1. Decomposition of this compound leading to side reactions. 2. In the context of selenoxide elimination reactions, acid-catalyzed side reactions like the seleno-Pummerer reaction may occur.1. Lower the reaction temperature. 2. If acid is generated during the reaction, consider adding a non-nucleophilic base to buffer the mixture.
Strong, Unpleasant Odor Decomposition of this compound into volatile selenium compounds like dimethyl selenide.1. Ensure all work is conducted in a properly functioning fume hood. 2. Check the stability of this compound in the chosen solvent and consider switching to a more suitable one if decomposition is suspected.

Data Presentation

Table 1: Qualitative Stability of this compound in Various Solvents

SolventStabilityNote
WaterSolubleGenerally stable, but can form hydrates.
EthanolSolubleGenerally stable for short periods.
AcetoneSolubleGenerally stable for short periods.
ChloroformSolubleGenerally stable for short periods.
Tetrahydrofuran (THF)DecomposesKnown to cause decomposition.[1]
AcetonitrileDecomposesKnown to cause decomposition.[1]
Diethyl EtherDecomposesKnown to cause decomposition.[1]
Carbon Disulfide (CS2)DecomposesKnown to cause decomposition.[1]

Decomposition Products: In the gas phase, the primary thermal decomposition product of this compound is dimethyl selenide.[2] It is likely that in non-reactive solvents, a similar decomposition pathway occurs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the oxidation of dimethyl selenide with hydrogen peroxide.

Materials:

  • Dimethyl selenide

  • 30% aqueous hydrogen peroxide

  • Acetone

  • Anhydrous magnesium sulfate

  • Benzene (B151609) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl selenide in acetone.

  • Cool the flask to -10°C using an ice-salt bath.

  • Slowly add 30% aqueous hydrogen peroxide dropwise to the cooled solution while maintaining the temperature at -10°C.

  • After the addition is complete, allow the reaction mixture to stir at -10°C for an additional hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from benzene to yield colorless needles of this compound.[1]

Safety Precautions:

  • All organoselenium compounds are toxic and should be handled with care in a fume hood.

  • The oxidation of selenides with hydrogen peroxide is exothermic and should be controlled by slow addition and cooling.

Protocol 2: General Procedure for Monitoring the Decomposition of this compound in Solution

This protocol provides a general framework for studying the stability of this compound in a chosen solvent.

Materials:

  • Freshly prepared this compound

  • Anhydrous solvent of interest (e.g., THF, acetonitrile)

  • Internal standard for quantitative analysis (e.g., durene for NMR, dodecane (B42187) for GC)

  • NMR tubes or GC vials

Procedure:

  • Prepare a stock solution of this compound in a stable solvent (e.g., deuterated chloroform for NMR studies) with a known concentration of an internal standard.

  • In a separate vial, place the solvent in which the decomposition is to be studied.

  • At time zero, add a known amount of the this compound stock solution to the solvent being studied.

  • Immediately acquire the first analytical data point (e.g., ¹H NMR spectrum or GC-MS chromatogram).

  • Monitor the sample over time at a constant temperature, acquiring data at regular intervals.

  • The rate of decomposition can be determined by monitoring the disappearance of the this compound signal and the appearance of decomposition product signals relative to the internal standard.

  • Identify the decomposition products by their characteristic spectral data (e.g., chemical shift in NMR, mass-to-charge ratio in MS).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_decomposition Decomposition Study start Dissolve Dimethyl Selenide in Acetone cool Cool to -10°C start->cool add_h2o2 Add 30% H2O2 Dropwise cool->add_h2o2 stir Stir for 1 hour at -10°C add_h2o2->stir workup Workup (Dry, Filter, Evaporate) stir->workup purify Recrystallize from Benzene workup->purify product Pure this compound purify->product prep_solution Prepare Solution in Test Solvent with Internal Standard monitor Monitor by NMR/GC-MS over Time prep_solution->monitor analyze Analyze Data (Rate and Products) monitor->analyze results Decomposition Kinetics and Products analyze->results

Caption: Experimental workflow for the synthesis and decomposition study of this compound.

troubleshooting_guide start Unexpected Experimental Outcome odor Strong, Unpleasant Odor? start->odor precipitate Precipitate or Cloudiness? start->precipitate yield Low or Inconsistent Yield? start->yield odor->precipitate No decomp Decomposition Likely Occurring odor->decomp Yes precipitate->yield No check_moisture Check for Moisture Contamination. precipitate->check_moisture Yes yield->decomp No, but other issues check_storage Verify Reagent Storage (Dry, Inert Atmosphere). yield->check_storage Yes check_solvent Check Solvent Stability. Use Fresh Solution. decomp->check_solvent check_oxidation Ensure Complete Oxidation of Precursor. check_storage->check_oxidation check_moisture->check_solvent

Caption: Troubleshooting decision tree for experiments involving this compound.

References

Stabilizing Dimethyl selenoxide for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and handling of Dimethyl selenoxide (DMSeO) for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue: The appearance of the this compound powder has changed (e.g., clumping, discoloration).

  • Possible Cause 1: Moisture Absorption. this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to clumping and changes in its physical properties.

  • Troubleshooting Steps:

    • Assess the extent of moisture absorption. If clumping is minor, the product might still be usable after drying, but its purity should be verified.

    • Dry the material. Gentle heating in a vacuum oven can remove absorbed water. However, be cautious as this compound is thermally less stable than its sulfur analog, dimethyl sulfoxide (B87167).[3][4]

    • Verify purity. After drying, it is crucial to re-analyze the purity of the compound using methods like NMR or a stability-indicating HPLC method.

    • Improve storage conditions. To prevent future issues, store this compound in a desiccator or a glove box with a dry atmosphere.[2] Use airtight containers and minimize the time the container is open to the air.

  • Possible Cause 2: Decomposition. Changes in color or the presence of a strong garlic-like odor may indicate decomposition. The major thermal degradation product of this compound is dimethyl selenide (B1212193).[3][4]

  • Troubleshooting Steps:

    • Do not use if significant decomposition is suspected. The presence of impurities can compromise experimental results.

    • Characterize the material. Use analytical techniques such as NMR or mass spectrometry to identify the degradation products.

    • Review storage conditions. Ensure the material has been stored at the recommended refrigerated temperature and protected from light.

Issue: Inconsistent results in experiments using stored this compound.

  • Possible Cause 1: Degradation of the compound. The purity of this compound may have decreased over time due to gradual decomposition, leading to a lower effective concentration in your experiments.

  • Troubleshooting Steps:

    • Perform a purity check. Use a validated analytical method, such as a stability-indicating HPLC method, to determine the current purity of your stock.

    • Prepare fresh solutions. If possible, use freshly prepared solutions of this compound for sensitive experiments.

    • Consider recalibrating your experimental system. If the purity has slightly decreased, you may be able to compensate by adjusting the amount of material used, based on the new purity value.

  • Possible Cause 2: Incompatibility with solvents. this compound is known to decompose in several common organic solvents, including ether, acetonitrile (B52724), THF, and CS2.[1][2]

  • Troubleshooting Steps:

    • Review your solvent choice. Ensure that the solvent used for your stock solution is compatible with this compound for the duration of your experiment and storage. Water, ethanol, acetone, and chloroform (B151607) are generally suitable solvents.[1]

    • Check for signs of reaction. When preparing solutions, look for any color changes, precipitation, or gas evolution that might indicate a reaction with the solvent.

    • Prepare fresh solutions before use. If you must use a potentially incompatible solvent, prepare the solution immediately before use and do not store it.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal conditions for the long-term storage of this compound?

    • A1: this compound should be stored in a tightly sealed container, in a dry and well-ventilated place, and under refrigeration.[2] Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere is highly recommended to prevent moisture absorption.

  • Q2: How should I handle this compound in the laboratory?

    • A2: Always handle this compound in a well-ventilated fume hood.[1][2] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. Reactions involving this compound can produce volatile organoselenium compounds with unpleasant odors.[1]

  • Q3: Is this compound sensitive to light?

    • A3: While specific data on photosensitivity is limited, it is good laboratory practice to store potentially unstable compounds in amber vials or in the dark to minimize the risk of photodegradation.

Stability and Degradation

  • Q4: What are the main degradation pathways for this compound?

    • A4: The primary documented degradation pathway is thermal decomposition, which results in the formation of dimethyl selenide.[3][4] Due to its hygroscopic nature, hydrolysis is also a potential degradation pathway, although specific products of hydrolysis are not well-documented in the readily available literature.

  • Q5: How does the stability of this compound compare to Dimethyl sulfoxide (DMSO)?

    • A5: this compound is less thermally stable than Dimethyl sulfoxide (DMSO).[3][4]

  • Q6: In which solvents is this compound unstable?

    • A6: this compound is reported to decompose in ether, acetonitrile, tetrahydrofuran (B95107) (THF), and carbon disulfide (CS2).[1][2]

Analytical Testing

  • Q7: How can I check the purity of my this compound sample?

    • A7: The purity of this compound can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method is ideal for separating the intact compound from its potential degradation products.

  • Q8: Are there any specific safety concerns I should be aware of?

    • A8: Yes, this compound is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[5] It is also very toxic to aquatic life with long-lasting effects.[5] Always consult the Safety Data Sheet (SDS) before handling.

Data Presentation

Table 1: Summary of Stability and Storage Recommendations for this compound

ParameterRecommendation/InformationCitation(s)
Storage Temperature Refrigerated (2-8 °C)[2]
Atmosphere Store in a dry environment (desiccator) or under an inert gas.[2]
Container Tightly sealed, airtight container.[2]
Hygroscopicity Highly hygroscopic; readily absorbs moisture from the air.[1][2]
Thermal Stability Less stable than dimethyl sulfoxide; decomposes at elevated temperatures (e.g., in the gas phase at 135-140 °C).[3][4]
Solvent Compatibility Soluble in water, ethanol, acetone, and chloroform.[1]
Solvent Incompatibility Decomposes in ether, acetonitrile, THF, and CS2.[1][2]
Major Decomposition Product Dimethyl selenide (from thermal degradation).[3][4]

Experimental Protocols

Protocol 1: General Procedure for a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required for specific applications.

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is often effective. A buffer may be necessary to control the pH and improve peak shape.

  • Detection: UV detection is suitable for many organic molecules. The optimal wavelength should be determined by running a UV scan of this compound.

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting samples of this compound to stress conditions such as:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: e.g., 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: e.g., solid sample at 105 °C for 24 hours.

    • Photodegradation: Exposing the sample to UV light.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The goal is to demonstrate that the peak for this compound is well-resolved from any degradation products.

Visualizations

experimental_workflow Workflow for Assessing this compound Stability cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion start Obtain this compound Sample prep_stock Prepare Stock Solution in a Compatible Solvent start->prep_stock stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Heat, Oxidation, Light) prep_stock->stress_conditions hplc_analysis Analyze Samples by Stability-Indicating HPLC stress_conditions->hplc_analysis nmr_analysis Characterize Degradation Products (e.g., by NMR, MS) hplc_analysis->nmr_analysis data_eval Evaluate Chromatograms for Degradation Products hplc_analysis->data_eval purity_calc Calculate Purity and Degradation Percentage data_eval->purity_calc stability_profile Establish Stability Profile and Degradation Pathways purity_calc->stability_profile storage_recommend Define Appropriate Storage and Handling Conditions stability_profile->storage_recommend

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Protein Folding with Dimethyl Selenoxide (DMSeO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Dimethyl selenoxide (DMSeO) as an oxidant in protein folding experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low yields of correctly folded protein.

Troubleshooting Guide

This guide is designed to help you navigate common problems encountered during protein folding experiments using DMSeO.

Q1: My protein folding yield is very low after introducing DMSeO. What are the potential causes and how can I troubleshoot this?

A1: Low protein folding yield when using DMSeO can stem from several factors, ranging from incorrect reagent concentration to protein aggregation. Here is a systematic approach to troubleshooting this issue:

Potential Cause 1: Suboptimal DMSeO Concentration

  • Explanation: The concentration of DMSeO is critical. Too low, and the oxidation of cysteines to form disulfide bonds will be incomplete or too slow. Too high, and it may lead to non-specific oxidation of other amino acid residues or promote protein aggregation.

  • Troubleshooting Steps:

    • Concentration Gradient: Perform a series of small-scale folding experiments with a range of DMSeO concentrations to identify the optimal level for your specific protein.

    • Stepwise Addition: Instead of adding the full amount of DMSeO at once, try a stepwise or continuous addition to the folding buffer. This can help maintain a low, steady concentration of the oxidant and minimize aggregation.

Potential Cause 2: Incorrect Disulfide Bond Formation

  • Explanation: While DMSeO is a potent oxidant for forming disulfide bonds, it does not inherently guarantee that the correct, native disulfide bonds will form. The rapid formation of disulfide bonds can trap the protein in a misfolded state with non-native disulfide pairings.

  • Troubleshooting Steps:

    • Introduce a Redox Shuffling System: Add a pair of reduced and oxidized low-molecular-weight thiols, such as reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG), to the folding buffer. This redox system can help catalyze the isomerization of non-native disulfide bonds to the native conformation.

    • Analyze Intermediates: Use techniques like reverse-phase HPLC or mass spectrometry to analyze the folding reaction over time. This can help you identify if misfolded intermediates are accumulating.

Potential Cause 3: Protein Aggregation

  • Explanation: Protein aggregation is a common cause of low yields in folding experiments. Exposed hydrophobic patches on folding intermediates can interact, leading to the formation of insoluble aggregates. High concentrations of DMSeO can sometimes exacerbate this issue.

  • Troubleshooting Steps:

    • Optimize Folding Conditions: Adjust parameters such as protein concentration (lower concentrations often reduce aggregation), temperature, and pH.

    • Use Folding Additives: Incorporate additives that are known to suppress aggregation, such as L-arginine, polyethylene (B3416737) glycol (PEG), or non-detergent sulfobetaines.

    • Monitor for Aggregation: Use dynamic light scattering (DLS) or visually inspect for turbidity to monitor aggregation during the folding process.

Potential Cause 4: DMSeO Instability or Degradation

  • Explanation: DMSeO is known to be less thermally stable than its sulfur analog, Dimethyl sulfoxide (B87167) (DMSO).[1] It is also hygroscopic and can decompose in certain organic solvents.[2] If the reagent has degraded, it will not be an effective oxidant.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Always use a fresh, high-quality source of DMSeO for your experiments.

    • Proper Storage: Store DMSeO in a desiccator at the recommended temperature to prevent moisture absorption and degradation.

    • Solvent Compatibility: Ensure that the folding buffer components are compatible with DMSeO. It is soluble in water, ethanol, and acetone (B3395972) but decomposes in ethers, acetonitrile, THF, and CS2.[2]

A logical workflow for troubleshooting these issues is presented in the diagram below.

G start Low Protein Folding Yield check_dmseo Is DMSeO Concentration Optimal? start->check_dmseo check_disulfide Are Disulfide Bonds Correctly Formed? check_dmseo->check_disulfide Yes optimize_dmseo Optimize DMSeO Concentration (e.g., titration, stepwise addition) check_dmseo->optimize_dmseo No check_aggregation Is Protein Aggregating? check_disulfide->check_aggregation Yes add_redox Add Redox Shuffling System (e.g., GSH/GSSG) check_disulfide->add_redox No check_reagent Is DMSeO Reagent Viable? check_aggregation->check_reagent No optimize_conditions Optimize Folding Conditions (e.g., lower protein concentration, additives, change temperature/pH) check_aggregation->optimize_conditions Yes use_fresh_dmseo Use Fresh, Properly Stored DMSeO check_reagent->use_fresh_dmseo No success Improved Yield check_reagent->success Yes optimize_dmseo->start Re-evaluate add_redox->start Re-evaluate optimize_conditions->start Re-evaluate use_fresh_dmseo->start Re-evaluate

Caption: Troubleshooting workflow for low protein folding yields with DMSeO.

Frequently Asked Questions (FAQs)

Q2: What is the proposed mechanism of thiol oxidation by this compound?

A2: The oxidation of thiols (cysteine residues) by DMSeO is a key step in forming disulfide bonds. While the detailed mechanism may vary depending on the specific protein and conditions, a generally accepted pathway is as follows:

  • Nucleophilic Attack: A deprotonated thiol (thiolate) from a cysteine residue acts as a nucleophile and attacks the electrophilic selenium atom of DMSeO.

  • Intermediate Formation: This attack forms an unstable intermediate.

  • Second Thiol Attack: A second thiolate attacks the sulfur-selenium bond of the intermediate, leading to the formation of a disulfide bond.

  • Release of Byproducts: The reaction releases dimethyl selenide (B1212193) and water as byproducts.

The higher electrophilicity of the selenium atom in DMSeO compared to the sulfur atom in DMSO is thought to contribute to a potentially faster rate of oxidation.

The diagram below illustrates this proposed mechanism.

G cluster_reactants Reactants cluster_products Products 2RSH 2 Protein Thiols (2 R-SH) Disulfide Disulfide Bond (R-S-S-R) 2RSH->Disulfide Oxidation DMSeO This compound (CH3)2Se=O DMSe Dimethyl Selenide (CH3)2Se DMSeO->DMSe Reduction H2O Water (H2O) DMSeO->H2O

Caption: Proposed reaction for thiol oxidation by this compound.

Q3: Are there potential side reactions with DMSeO that could affect my protein?

A3: Yes, while DMSeO is a relatively mild oxidant, side reactions can occur, especially under non-optimal conditions. These can include:

  • Oxidation of Other Residues: Amino acids with susceptible side chains, such as methionine, tryptophan, and histidine, can be oxidized by strong oxidizing agents. While DMSeO is considered mild, it is important to check for unwanted modifications, for example, by mass spectrometry.

  • Acid-Mediated Side Reactions: In acidic conditions, selenoxides can participate in side reactions like the seleno-Pummerer reaction, which could lead to off-pathway products.[3] It is advisable to maintain the pH of the folding buffer within a neutral to slightly alkaline range (typically pH 7-8.5) unless optimization experiments suggest otherwise.

Q4: How does DMSeO compare to DMSO for protein folding?

A4: DMSeO and DMSO are structurally similar but have key differences in their chemical properties that can influence their effectiveness in protein folding.

PropertyThis compound (DMSeO)Dimethyl Sulfoxide (DMSO)
Oxidizing Strength Generally a stronger and more selective oxidant for thiols.[4]A milder oxidizing agent for thiols.[5]
Thermal Stability Less thermally stable; decomposes at 135-140°C.[1]More thermally stable; decomposes above 160°C.[1]
Typical Concentration Likely effective at lower concentrations due to higher reactivity (requires empirical optimization).Often used at higher concentrations (e.g., 5-20%), where it also acts as a solvent.[6]
Potential Issues Potential for over-oxidation or side reactions if concentration is too high. Less data available on optimal usage.High concentrations can be denaturing to some proteins.[7][8]

Experimental Protocols

General Protocol for Oxidative Protein Folding using DMSeO

This protocol provides a starting point for developing an optimized folding procedure for your specific protein.

1. Preparation of Stock Solutions:

  • Protein Stock: Prepare a stock solution of your purified, reduced, and denatured protein (e.g., in 6 M Guanidinium HCl or 8 M Urea with 10-20 mM DTT) at a concentration of 10-20 mg/mL.

  • DMSeO Stock: Prepare a fresh 1 M stock solution of DMSeO in a suitable aqueous buffer (e.g., Tris or HEPES).

  • Folding Buffer: Prepare the folding buffer. A typical starting buffer could be:

    • 50 mM Tris-HCl, pH 8.0

    • 1 mM EDTA

    • (Optional) 0.5 M L-arginine

    • (Optional) 1 mM GSH / 0.1 mM GSSG

2. Folding Reaction:

  • Initiate Folding: Rapidly dilute the denatured protein stock solution into the folding buffer to a final protein concentration of 0.05-0.2 mg/mL. This rapid dilution helps to minimize aggregation.

  • Add DMSeO: Add the DMSeO stock solution to the diluted protein solution to achieve the desired final concentration. It is recommended to test a range of final DMSeO concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM) in small-scale trials.

  • Incubation: Incubate the folding reaction at a constant temperature (e.g., 4°C, 16°C, or room temperature) with gentle stirring.

  • Monitoring: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the folding reaction.

  • Quenching: Stop the reaction in the aliquots by adding an acid (e.g., HCl to a final concentration of 100 mM) or a reducing agent if you wish to analyze disulfide bond formation.

3. Analysis of Folding Yield and Quality:

  • Quantify Soluble Protein: Centrifuge the aliquots to pellet any aggregated protein. Measure the protein concentration in the supernatant using a method like the Bradford assay or by measuring A280.

  • Assess Folding State: Analyze the supernatant for correctly folded protein using methods such as:

    • Activity Assay: If the protein is an enzyme, measure its specific activity.

    • Spectroscopy: Use circular dichroism (CD) to assess secondary and tertiary structure.

    • Chromatography: Use size-exclusion chromatography (SEC) to check for monomers vs. aggregates, or reverse-phase HPLC (RP-HPLC) to separate folded, unfolded, and intermediate species.

    • SDS-PAGE: Run non-reducing SDS-PAGE to observe the formation of intramolecular disulfide bonds (folded protein often migrates faster than the reduced form).

The following diagram outlines a typical experimental workflow for optimizing protein folding with DMSeO.

G start Prepare Reduced, Denatured Protein dilution Rapid Dilution into Folding Buffer start->dilution add_dmseo Add DMSeO (Test Range of Concentrations) dilution->add_dmseo incubation Incubate at Constant Temperature with Stirring add_dmseo->incubation sampling Take Aliquots at Different Time Points incubation->sampling analysis Analyze Aliquots for Yield and Folding State sampling->analysis optimization Optimize Conditions Based on Results (e.g., additives, pH, temp.) analysis->optimization

References

Technical Support Center: Managing Odors from Volatile Selenium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the potent odors associated with volatile selenium compounds during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why do many organoselenium compounds possess such a strong and unpleasant odor? A1: The intense odor of many low-molecular-weight organoselenium compounds, often described as pungent, garlic-like, or resembling rotten cabbage, is due to their high volatility and potent interaction with olfactory receptors.[1][2] Selenium's similarity to sulfur means that many organoselenium compounds are chemical analogs of thiols and sulfides, which are also known for their powerful odors. These compounds can have extremely low odor detection thresholds, meaning they are perceptible even at trace concentrations in the air.[1][2]

Q2: Beyond the odor, what are the primary safety concerns with volatile selenium compounds? A2: Volatile selenium compounds, such as hydrogen selenide (B1212193) (H₂Se), are toxic and pose a significant health risk.[3][4] Inhalation, even in small amounts, can lead to irritation of the respiratory tract, sore throat, and in higher concentrations, more severe health effects.[4] Many organoselenium compounds are considered toxic, and exposure can lead to symptoms of selenium poisoning.[5][6] Therefore, all work with these compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]

Q3: What immediate actions should I take if I detect a strong, unexpected selenium-like odor in the laboratory? A3: A strong, unexpected odor indicates a potential containment failure, such as a leak or spill.[1]

  • Verify Ventilation: Immediately confirm that your fume hood is operating correctly.

  • Assess and Evacuate: If the odor is potent and persistent, evacuate the immediate area.

  • Inform Supervisor: Notify your laboratory supervisor or designated safety officer about the situation.

  • Do Not Clean Large Spills: Without proper training and specialized PPE, including a respirator, do not attempt to clean up a significant spill.[1][7]

Troubleshooting Guide: Odor Management

Problem 1: A persistent, foul odor lingers in the lab after the experiment is complete.

  • Possible Cause: Contamination of glassware, equipment, or work surfaces. Residual selenium compounds, even in trace amounts, can continue to release odorous volatiles.

  • Solution: Implement a rigorous decontamination protocol for all items that came into contact with selenium reagents. An effective method involves oxidation with a bleach solution, which converts volatile selenols and selenides into non-volatile, odorless seleninic acids or selenones.[1][5] Ensure all contaminated disposable materials (e.g., needles, pipette tips, gloves) are immediately placed in a designated, sealed hazardous waste container.[1][5]

  • Possible Cause: Improper disposal of reaction waste.

  • Solution: All waste containing organoselenium compounds, including reaction residues and contaminated solvents, must be segregated into a clearly labeled, sealed waste container.[1] This container should be stored in a well-ventilated area, preferably within a fume hood, until collection by institutional hazardous waste management. Never pour selenium waste down the sink.[4]

Problem 2: A strong odor is noticeable during the reaction, even when working in a fume hood.

  • Possible Cause: Leaks in the experimental apparatus.

  • Solution: Carefully inspect the entire reaction setup for any potential leaks.[1] Ensure all ground glass joints are properly sealed with appropriate grease and that all tubing and septa are securely fastened and free of cracks. Performing reactions under a slight positive pressure of an inert atmosphere (e.g., Nitrogen or Argon) can help prevent the escape of volatile byproducts.[1]

  • Possible Cause: Generation of highly volatile and odorous byproducts.

  • Solution: The reaction exhaust must be directed into a gas trap or a chemical scrubber to neutralize odorous compounds before they are vented from the fume hood. A bubbler containing an oxidizing solution, such as household bleach or 20% nitric acid, is an effective method for trapping and neutralizing many volatile selenium compounds.[1][5]

Data Presentation

Table 1: Occupational Exposure Limits and Odor Thresholds for Selenium Compounds

CompoundOSHA PEL (TWA 8-hr)NIOSH REL (TWA 10-hr)Odor Threshold (ppm)Odor Description
Selenium & compounds (as Se) 0.2 mg/m³0.2 mg/m³Not well-establishedVaries
Hydrogen Selenide (H₂Se) 0.05 ppm (0.2 mg/m³)0.05 ppm (0.2 mg/m³)~0.0005 - 0.0015Rotten eggs, garlic[3]
Dimethyl Selenide ((CH₃)₂Se) Not establishedNot establishedVery low (ng/L range in water)[8]Garlic, rotten cabbage[1][9]

Note: Specific odor threshold data for many complex organoselenium compounds are not widely available in the literature. The values for their sulfur analogs and related simple selenium compounds suggest that organoselenium compounds likely have very low odor thresholds.[1]

Experimental Protocols

Protocol 1: Decontamination of Glassware and Surfaces

This protocol outlines the steps for effectively cleaning and deodorizing laboratory equipment contaminated with organoselenium compounds.

Materials:

  • Household bleach (sodium hypochlorite (B82951) solution, ~5-8%)

  • Detergent

  • Water (tap and deionized)

  • Appropriate brushes and cleaning cloths

  • Designated "Selenium Waste" container

Procedure:

  • Pre-Rinse (in a fume hood): Rinse the contaminated glassware or wipe down surfaces with a suitable organic solvent (e.g., acetone) to remove the bulk of the organoselenium residue. Collect all rinsates in the designated selenium waste container.[1]

  • Bleach Treatment: Prepare a 10-20% aqueous bleach solution. Fill the glassware with this solution or apply it generously to the contaminated surface. Allow it to stand for a minimum of 30 minutes.[1] The bleach will oxidize the selenium compounds, reducing their volatility and odor.

  • Washing: After the bleach treatment, dispose of the bleach solution into the selenium waste container. Thoroughly wash the glassware or surface with laboratory detergent and warm water. Use brushes to scrub all accessible areas.

  • Final Rinse: Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry completely before reuse.

Protocol 2: Assembly and Use of a Bleach Scrubber (Gas Trap)

This protocol describes how to set up a simple bubbler to trap and neutralize volatile, odorous selenium byproducts from a reaction.

Materials:

  • Gas washing bottle or a flask with a fritted gas dispersion tube

  • Tubing (chemically resistant)

  • 10-20% aqueous bleach solution

Procedure:

  • Assemble the Scrubber: Fill the gas washing bottle to about two-thirds capacity with the 10-20% bleach solution. Ensure the gas dispersion tube is submerged in the solution.

  • Connect to Reaction: Connect the outlet of your reaction condenser (or a needle from the reaction headspace) to the inlet of the gas washing bottle using chemically resistant tubing.

  • Vent the Scrubber: Connect the outlet of the gas washing bottle to the back of the fume hood or to a mineral oil bubbler to monitor gas flow. This ensures that any non-trapped gases are safely vented.

  • Perform Reaction: As the reaction proceeds, any volatile byproducts will be bubbled through the bleach solution and oxidized, preventing their release into the laboratory atmosphere.

  • Disposal: At the end of the experiment, the contents of the scrubber should be disposed of in the designated selenium waste container.

Visualizations

TroubleshootingOdor start Strong Selenium Odor Detected q_reaction Is the reaction currently running? start->q_reaction check_leaks Check apparatus for leaks (joints, septa, tubing) q_reaction->check_leaks Yes check_glassware Check for contaminated glassware & surfaces q_reaction->check_glassware No use_scrubber Use a gas trap/scrubber with bleach solution check_leaks->use_scrubber end_node Odor Issue Resolved use_scrubber->end_node decontaminate Follow Decontamination Protocol 1 check_glassware->decontaminate check_waste Check waste disposal containers decontaminate->check_waste seal_waste Ensure waste is in a sealed, designated container check_waste->seal_waste seal_waste->end_node

Caption: Troubleshooting flowchart for identifying and resolving the source of selenium odors.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Workup & Cleanup prep_hood Work in Fume Hood prep_ppe Wear Appropriate PPE setup Assemble Sealed Apparatus scrubber Attach Bleach Scrubber to Exhaust setup->scrubber run_rxn Run Reaction scrubber->run_rxn waste Transfer All Waste to Sealed Container run_rxn->waste decon Decontaminate Glassware (Protocol 1) waste->decon

Caption: Experimental workflow incorporating key steps for selenium odor mitigation.

Neutralization volatile_cpd Volatile & Odorous Organoselenium Compound (e.g., R-SeH, R-Se-R) plus + volatile_cpd->plus oxidant Oxidizing Agent (e.g., NaOCl in Bleach) nonvolatile_cpd Non-Volatile & Odorless Oxidized Selenium Species (e.g., R-SeO₂H) oxidant->nonvolatile_cpd Oxidation Reaction plus->oxidant

References

Impact of pH on Dimethyl selenoxide oxidation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl selenoxide (DMSeO) oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of pH in the oxidation of this compound (DMSeO)?

The pH of the reaction medium can significantly influence the efficiency and outcome of this compound oxidation. It primarily affects the stability of the oxidant, the protonation state of the selenoxide, and the potential for side reactions. In acidic conditions, DMSeO can become protonated, which may alter its reactivity.[1]

Q2: Which oxidizing agents are commonly used for the oxidation of organoselenium compounds like DMSeO?

Common oxidizing agents include hydrogen peroxide (H₂O₂), ozone (O₃), and meta-Chloroperoxybenzoic acid (mCPBA).[2][3] Hydrogen peroxide is frequently used due to its availability and relatively clean byproducts (water).[4]

Q3: Can acidic conditions lead to side reactions during selenoxide-involved reactions?

Yes, acidic conditions can promote side reactions. For instance, in reactions involving α-phenylseleno carbonyl compounds, the presence of acid can lead to a seleno-Pummerer reaction, resulting in the formation of α-dicarbonyl compounds.[2]

Q4: How does the protonation of selenoxide in acidic pH affect the reaction?

Selenoxides can be protonated in acidic pH, forming a protonated selenoxide (R₂SeOH⁺).[1] This protonation can make the selenium center more electrophilic and may influence the reaction pathway and efficiency.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Oxidation Yield Suboptimal pH: The pH of the reaction mixture may be outside the optimal range for the specific oxidant being used. For instance, the oxidizing efficiency of H₂O₂ for selenium compounds can be pH-dependent.[5]1. Monitor and Adjust pH: Carefully monitor the pH of your reaction mixture. 2. Buffer the Reaction: Use a suitable buffer to maintain the optimal pH throughout the experiment. 3. Consult Literature: Refer to established protocols for the specific oxidation reaction you are performing to identify the recommended pH range.
Formation of Unwanted Byproducts Acid-Catalyzed Side Reactions: The presence of acidic impurities or the generation of acidic species during the reaction can catalyze unwanted side reactions.[2]1. Use a Non-Acidic Oxidant: Consider using an oxidant that does not generate acidic byproducts, such as ozone. 2. Add a Base: For reactions sensitive to acid, buffering with a non-nucleophilic base, like an amine base, can prevent acid-mediated side reactions.[2]
Inconsistent Results Variable pH: Fluctuations in pH during the experiment or between different experimental runs can lead to inconsistent yields and product profiles.1. Standardize pH Measurement: Ensure consistent and accurate pH measurements for all experiments. 2. Use Freshly Prepared Buffers: Employ freshly prepared buffer solutions to ensure their buffering capacity is not compromised.
Decomposition of the Selenoxide Extreme pH Conditions: Both highly acidic and highly basic conditions can potentially lead to the decomposition of the selenoxide or the final product.1. Neutral to Slightly Basic pH: For many selenoxide eliminations, maintaining a neutral to slightly basic pH is often recommended to avoid acid-catalyzed side reactions and ensure the stability of the selenoxide.

Data on pH Impact on Oxidation Efficiency

pH Range Relative Oxidation Efficiency Potential Issues
Acidic (pH < 4) Lower- Protonation of the selenoxide can alter reactivity.[1] - Increased potential for acid-catalyzed side reactions like the seleno-Pummerer reaction.[2]
Near-Neutral (pH 6-8) Optimal- Generally favors the desired oxidation pathway. - Minimizes acid- or base-catalyzed side reactions.
Basic (pH > 9) Moderate to Lower- Potential for base-catalyzed decomposition of the oxidant (e.g., H₂O₂). - May affect the stability of certain substrates or products.

Note: This table represents a qualitative summary based on general principles of selenium chemistry and related oxidation reactions. The optimal pH can vary depending on the specific substrate, oxidant, and reaction conditions.

Experimental Protocols

General Protocol for Oxidation of a Selenide (B1212193) to a Selenoxide using Hydrogen Peroxide

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Dissolution: Dissolve the selenide substrate in a suitable solvent (e.g., dichloromethane, methanol).

  • Cooling: Cool the solution in an ice bath to 0°C.

  • pH Adjustment (if necessary): If the reaction is known to be pH-sensitive, add a suitable buffer to maintain the desired pH.

  • Addition of Oxidant: Slowly add a stoichiometric amount of 30% aqueous hydrogen peroxide to the cooled solution with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Quenching: Once the reaction is complete, quench any remaining oxidant by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude selenoxide.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Selenide in Solvent cool Cool to 0°C start->cool adjust_ph Adjust pH (if needed) cool->adjust_ph add_oxidant Add H₂O₂ adjust_ph->add_oxidant monitor Monitor Reaction add_oxidant->monitor quench Quench Excess Oxidant monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify end Pure Selenoxide purify->end pH_Impact_Pathway cluster_acidic Acidic pH (H⁺) cluster_neutral Neutral/Slightly Basic pH DMSeO This compound (DMSeO) Protonated_DMSeO Protonated DMSeO (CH₃)₂SeOH⁺ DMSeO->Protonated_DMSeO Protonation Desired_Oxidation Desired Oxidation Product DMSeO->Desired_Oxidation Oxidation Side_Reactions Potential Side Reactions (e.g., Pummerer) Protonated_DMSeO->Side_Reactions

References

Purification techniques for Dimethyl selenoxide after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl Selenoxide Purification

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of this compound after its synthesis. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a hygroscopic, colorless, crystalline solid. Its properties are summarized in the table below. It is analogous in structure to dimethyl sulfoxide (B87167) (DMSO) but is less thermally stable.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₆OSe[3]
Molecular Weight 125.03 g/mol [4]
Appearance Colorless needles/crystals[4][5]
Melting Point 94 °C[4]
Solubility Soluble in water, ethanol, acetone, chloroform[4]
Incompatibility Decomposes in ether, acetonitrile, THF, and CS₂[4][6]
Hygroscopicity Hygroscopic[4][6]

Q2: What are the common impurities found after the synthesis of this compound?

A2: Impurities typically arise from the starting materials, side reactions, or product degradation. The most common impurities are unreacted starting material (dimethyl selenide), over-oxidation product (dimethyl selenone), and decomposition products.[1][5]

Table 2: Common Impurities in this compound Synthesis

ImpurityChemical FormulaReason for Presence
Dimethyl Selenide (B1212193) (CH₃)₂SeIncomplete oxidation of the starting material or thermal decomposition of the product.[1][7]
Dimethyl Selenone (CH₃)₂SeO₂Over-oxidation of dimethyl selenide or this compound.[5][8]
Solvent Residues VariesRemnants from the reaction or workup steps.
Water H₂OAbsorption from the atmosphere due to the hygroscopic nature of the product.[4]

Q3: What is the standard method for purifying crude this compound?

A3: The most commonly cited method for purifying this compound is recrystallization. Recrystallization from benzene (B151609) is reported to yield the pure compound as colorless needles.[4][5] Given the health and safety concerns associated with benzene, alternative solvent systems may need to be explored based on solubility and stability data.

Q4: How should I handle and store purified this compound?

A4: this compound is toxic and hygroscopic, requiring specific handling and storage procedures. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][9] Store the purified compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture absorption.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Low yield after recrystallization.

  • Possible Cause: The compound is highly soluble in the chosen solvent, or the cooling process was too rapid, preventing efficient crystallization.

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Anti-Solvent Addition: If the product is too soluble even in a cold solvent, consider the careful addition of a miscible "anti-solvent" (in which the product is insoluble) to induce precipitation.

Problem 2: The product appears oily or fails to crystallize.

  • Possible Cause: The presence of significant impurities, particularly residual solvent or unreacted dimethyl selenide, can lower the melting point and inhibit crystallization. The product may also have absorbed a large amount of water.

  • Solution:

    • Initial Drying: Ensure the crude product is reasonably dry before attempting recrystallization. Use a vacuum oven at a low temperature (e.g., < 40°C) to remove volatile impurities.

    • Wash Step: Before recrystallization, consider washing the crude solid with a non-polar solvent like pentane (B18724) to remove residual dimethyl selenide.

    • Re-purify: If the problem persists, a second purification step, such as column chromatography (if a suitable, non-decomposing solvent system can be identified), may be necessary.

Problem 3: The purified product decomposes over time, indicated by a strong, unpleasant odor.

  • Possible Cause: this compound is thermally unstable and can decompose back to dimethyl selenide, which is volatile and has a highly unpleasant smell.[1][4] Exposure to incompatible solvents or moisture can also promote decomposition.

  • Solution:

    • Storage: Store the purified product in a tightly sealed container at a low temperature (e.g., 2-8 °C).[10]

    • Inert Atmosphere: Store under an inert gas like argon or nitrogen to protect it from moisture and air.

    • Solvent Choice: Avoid storing solutions of this compound, especially in incompatible solvents like THF or ether where it is known to decompose.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is based on the established method of recrystallization from benzene.[4][5]

Disclaimer: Benzene is a known carcinogen. All handling must be performed in a certified chemical fume hood with appropriate PPE. Consider substituting with a less hazardous solvent if a suitable alternative is identified.

Materials:

  • Crude this compound

  • Benzene (ACS grade or higher)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal volume of benzene to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. Do not overheat, as this compound can decompose at elevated temperatures (degradation occurs at 135-140 °C).[1]

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • As the solution cools, colorless needles of pure this compound should begin to form.

  • To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold benzene to remove any remaining soluble impurities.

  • Dry the purified crystals under a vacuum at a low temperature to remove all traces of solvent.

  • Determine the melting point of the dried product. Pure this compound has a melting point of 94 °C.[4]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Dimethyl Selenide ((CH₃)₂Se) oxidation Oxidation (e.g., H₂O₂) start->oxidation Reagent crude_product Crude this compound (Contains Impurities) oxidation->crude_product Reaction recrystallization Recrystallization (e.g., from Benzene) crude_product->recrystallization Dissolve in Hot Solvent filtration Filtration & Drying recrystallization->filtration pure_product Pure this compound (Colorless Needles) filtration->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Relationships start Dimethyl Selenide (Starting Material) target This compound (Target Product) start->target Incomplete Oxidation over_oxidized Dimethyl Selenone (Over-oxidation Impurity) target->over_oxidized Over-Oxidation decomposed Dimethyl Selenide (Decomposition Impurity) target->decomposed Thermal or Solvent-Induced Decomposition

References

Validation & Comparative

Dimethyl Selenoxide vs. DMSO: A Comparative Guide for Oxidizing Agents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is paramount for the successful synthesis of target molecules. This guide provides a detailed, objective comparison of dimethyl selenoxide (DMSeO) and dimethyl sulfoxide (B87167) (DMSO) as oxidizing agents, supported by available experimental data and mechanistic insights.

This compound and its sulfur analog, dimethyl sulfoxide, are versatile reagents in organic synthesis, capable of converting alcohols and other substrates into corresponding oxidized products such as aldehydes, ketones, and alkenes. While mechanistically related, their distinct physicochemical properties lead to significant differences in reactivity, reaction conditions, and substrate scope.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of DMSeO and DMSO is crucial for their effective application.

PropertyThis compound (DMSeO)Dimethyl Sulfoxide (DMSO)
Molar Mass 125.03 g/mol 78.13 g/mol [1]
Melting Point 94 °C[2]19 °C[1]
Boiling Point Decomposes189 °C[1]
Se=O Bond Length 1.6756 Å[3][4]N/A
S=O Bond Length N/A1.531 Å[3][4]
Solubility Soluble in water, ethanol, acetone, chloroform[2]Miscible with water and a wide range of organic solvents[1]
Thermal Stability Less stable than DMSO; decomposes at 135-140 °C.Decomposes at its boiling point of 189 °C[1]

The longer and more polar Se=O bond in this compound compared to the S=O bond in DMSO contributes to its higher reactivity.[3][4] The lower thermal stability of DMSeO is also a key consideration in its application.

Performance as an Oxidizing Agent

Both DMSeO and DMSO are utilized in a variety of oxidation reactions. However, their performance characteristics differ significantly.

Reactivity and Reaction Conditions

This compound is generally considered a more reactive and milder oxidizing agent than DMSO. This increased reactivity is attributed to the greater basicity of the selenoxide oxygen and the weaker selenium-carbon bond, which facilitates the key proton abstraction step in the oxidation mechanism.

Oxidations involving selenoxides, such as the conversion of alcohols to aldehydes or the formation of alkenes via selenoxide elimination, often proceed at or below room temperature.[5] In contrast, analogous sulfoxide eliminations typically require elevated temperatures.

Oxidation of Alcohols

The oxidation of primary alcohols to aldehydes and secondary alcohols to ketones is a common application for both reagents.

DMSO-based oxidations , such as the Swern and Pfitzner-Moffatt oxidations, are well-established and widely used. These reactions typically involve the "activation" of DMSO with an electrophile (e.g., oxalyl chloride, trifluoroacetic anhydride) at low temperatures, followed by the addition of the alcohol and a hindered base.

This compound can also effect the oxidation of alcohols. While direct, side-by-side comparative studies with DMSO on a wide range of substrates are limited in the literature, the available information suggests that DMSeO can be a highly efficient reagent for this transformation.

Quantitative Comparison: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde

Oxidizing SystemSubstrateProductYieldReaction Conditions
DMSO/Oxalyl Chloride (Swern Oxidation)Benzyl AlcoholBenzaldehyde84.7%Continuous flow microreactor, 15 °C
DMSO/HBrBenzyl AlcoholBenzaldehyde95%100 °C, 3 hours[6]
This compoundHalomethylarenes/AlcoholsAldehydesNot specified for benzyl alcoholMilder conditions than DMSO

Note: While a specific yield for the oxidation of benzyl alcohol using neat this compound was not found in the reviewed literature, its efficacy in oxidizing halomethylarenes and other alcohols to aldehydes has been reported.

Mechanistic Insights

The oxidation of alcohols by both this compound and activated DMSO proceeds through a similar mechanistic pathway involving a syn-elimination.

General Oxidation Workflow

The general workflow for the oxidation of an alcohol to a carbonyl compound using either DMSeO or activated DMSO can be visualized as follows:

G cluster_0 Activation cluster_1 Oxidation DMSO DMSO Activated_DMSO Activated_DMSO DMSO->Activated_DMSO Electrophile (e.g., (COCl)2) Alkoxy-sulfonium/selenonium Alkoxy-sulfonium/selenonium Activated_DMSO->Alkoxy-sulfonium/selenonium Nucleophilic Attack Alcohol Alcohol Alcohol->Alkoxy-sulfonium/selenonium Ylide Ylide Alkoxy-sulfonium/selenonium->Ylide Base DMSeO DMSeO DMSeO->Alkoxy-sulfonium/selenonium Nucleophilic Attack Carbonyl Carbonyl Ylide->Carbonyl syn-Elimination

Caption: Generalized workflow for alcohol oxidation by DMSeO and activated DMSO.

Mechanism of Selenoxide and Sulfoxide Elimination

The core of the oxidation mechanism for both reagents is an intramolecular syn-elimination (Ei) reaction. The oxygen atom of the selenoxide or sulfoxide acts as an internal base to abstract a β-hydrogen, leading to the formation of a five-membered cyclic transition state.

Caption: Syn-elimination mechanism for selenoxides and sulfoxides.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for laboratory success.

Oxidation of an Alcohol using Activated DMSO (Swern Oxidation) - Representative Protocol
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Anhydrous dichloromethane (B109758) is added to the flask, followed by the slow, dropwise addition of oxalyl chloride.

  • DMSO Addition: A solution of anhydrous DMSO in dichloromethane is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of the alcohol in dichloromethane is added dropwise, again keeping the temperature below -60 °C. The reaction is stirred for 30-60 minutes.

  • Base Addition: Triethylamine is added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by chromatography.

Oxidation of an Alcohol using this compound - General Considerations

Due to the limited number of detailed, standardized protocols for alcohol oxidation using this compound in the literature, a general procedure is outlined based on the principles of selenoxide chemistry.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, the alcohol is dissolved in a suitable solvent (e.g., dichloromethane, chloroform).

  • Reagent Addition: this compound is added to the solution at room temperature. The reaction may be gently heated if necessary, but the lower thermal stability of DMSeO should be considered.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Conclusion

Both this compound and dimethyl sulfoxide are valuable oxidizing agents in organic synthesis.

  • DMSO , particularly in its activated forms, is a well-established, versatile, and widely used reagent for the oxidation of a broad range of substrates. The numerous named reactions involving activated DMSO attest to its reliability and importance in synthetic chemistry.

  • This compound emerges as a milder and often more reactive alternative. Its ability to effect oxidations under less stringent temperature conditions can be advantageous for sensitive substrates. However, the lower thermal stability and the limited availability of standardized protocols compared to DMSO-based oxidations are factors to consider.

The choice between this compound and DMSO will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and the tolerance of other functional groups present in the molecule. For routine oxidations where established protocols are desired, activated DMSO remains a primary choice. For substrates requiring milder conditions or where the higher reactivity of a selenoxide could be beneficial, this compound presents a compelling alternative that warrants further exploration and development.

References

A Comparative Guide to Dimethyl Selenoxide and Other Mild Oxidants for Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. While a plethora of oxidizing agents are available, the demand for mild, selective, and high-yielding methods remains a significant focus in modern synthetic chemistry. This guide provides an objective comparison of Dimethyl selenoxide (related to DMSO-based oxidations) with other widely used mild oxidants: the Swern oxidation, Dess-Martin periodinane (DMP), and pyridinium (B92312) chlorochromate (PCC). The comparison is supported by experimental data for the oxidation of a common substrate, benzyl (B1604629) alcohol, to benzaldehyde (B42025).

Quantitative Performance Comparison

To provide a clear and concise overview of the relative performance of these mild oxidants, the following table summarizes the reaction conditions and yields for the oxidation of benzyl alcohol to benzaldehyde.

Oxidant SystemReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compound (DMSO)/HBr) Dimethyl sulfoxide (B87167), Hydrobromic acidNone100395[1]
Swern Oxidation Dimethyl sulfoxide, Oxalyl chloride, TriethylamineDichloromethane (B109758)-78 to rt~1-284.7[2]
Dess-Martin Periodinane (DMP) Dess-Martin periodinaneDichloromethaneRoom Temp.2-4>95
Pyridinium Chlorochromate (PCC) Pyridinium chlorochromate, CeliteDichloromethane0 to rt2-4High (not specified)[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the oxidation of a primary alcohol using each of the compared oxidants.

This compound (DMSO)/HBr Oxidation

This procedure utilizes dimethyl sulfoxide, a close structural analog of this compound, in an acid-catalyzed oxidation.

Procedure: A mixture of benzyl alcohol (557 mg), 48% hydrobromic acid (0.15 mL), and dimethyl sulfoxide (5 mL) is stirred in an oil bath at 100 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion (typically 3 hours), the reaction mixture is cooled, and brine (5 mL) is added. The product is extracted with diethyl ether (30 mL). The organic layer is washed sequentially with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield benzaldehyde.[1]

Swern Oxidation

Procedure: To a solution of oxalyl chloride in anhydrous dichloromethane in a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, cooled to -78 °C, a solution of dimethyl sulfoxide in anhydrous dichloromethane is added slowly. After stirring for 15 minutes, a solution of the primary alcohol in anhydrous dichloromethane is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 45 minutes. Triethylamine is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched with water, and the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.[4]

Dess-Martin Periodinane (DMP) Oxidation

Procedure: To a solution of the primary alcohol (1 equivalent) in dichloromethane (10 volumes), Dess-Martin periodinane (1.2 equivalents) is added at room temperature. The mixture is stirred for 2 to 4 hours and monitored by TLC. The reaction mixture is then washed with a 10% aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the aldehyde.

Pyridinium Chlorochromate (PCC) Oxidation

Procedure: To a suspension of pyridinium chlorochromate (1.2 equivalents) and Celite in dichloromethane (5 volumes) at 0 °C, a solution of the primary alcohol (1 equivalent) in dichloromethane (5 volumes) is added. The mixture is stirred at room temperature for 2 to 4 hours, with the progress monitored by TLC. During the reaction, a brown, tar-like material precipitates. The reaction mixture is filtered through a pad of silica (B1680970) gel or Celite, and the filtrate is concentrated under reduced pressure to afford the aldehyde.[3]

Reaction Mechanisms and Workflows

Visualizing the complex transformations and experimental setups can aid in understanding and executing these oxidation reactions. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and the mechanisms of the discussed oxidations.

Experimental Workflow for Alcohol Oxidation

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Prepare Dry Glassware and Reagents Solvent Add Anhydrous Solvent Start->Solvent Oxidant Add Oxidizing Agent Solvent->Oxidant Alcohol Add Alcohol Solution (Dropwise at specified temp.) Oxidant->Alcohol Stir Stir at Controlled Temperature Alcohol->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Final Product Final Product Purify->Final Product Characterize

Caption: A generalized workflow for a typical mild oxidation of an alcohol.

Mechanism of Selenoxide Elimination

The oxidation of alcohols by selenoxides is believed to proceed through a mechanism analogous to the Cope elimination, involving a syn-periplanar transition state.

G Alcohol R-CH(OH)-R' Intermediate [R-CH(OSeMe2)-R']+ Alcohol->Intermediate + Me2Se=O Selenoxide Me2Se=O Syn_Elimination Syn-periplanar Transition State Intermediate->Syn_Elimination - H+ Aldehyde_Ketone R-C(=O)-R' Syn_Elimination->Aldehyde_Ketone Byproduct Me2Se + H2O Syn_Elimination->Byproduct

Caption: Proposed mechanism for alcohol oxidation via selenoxide elimination.

Swern Oxidation Mechanism

The Swern oxidation involves the activation of DMSO with oxalyl chloride to form a reactive sulfonium (B1226848) species.

G DMSO Dimethyl Sulfoxide (DMSO) Activated_DMSO Chlorosulfonium Ion DMSO->Activated_DMSO + Oxalyl Chloride (-CO, -CO2, -Cl-) Oxalyl_Chloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt Activated_DMSO->Alkoxysulfonium + Alcohol Alcohol Primary/Secondary Alcohol Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine (-Et3NH+Cl-) Product Aldehyde/Ketone Ylide->Product Intramolecular Elimination

Caption: Simplified mechanism of the Swern oxidation.

Dess-Martin Periodinane (DMP) Oxidation Mechanism

The DMP oxidation utilizes a hypervalent iodine reagent for a mild and selective oxidation.

G Alcohol Primary/Secondary Alcohol Intermediate Alkoxyperiodinane Alcohol->Intermediate + DMP (- Acetate) DMP Dess-Martin Periodinane Elimination Concerted Elimination Intermediate->Elimination + Acetate (base) Product Aldehyde/Ketone Elimination->Product Byproducts Iodinane + Acetic Acid Elimination->Byproducts

Caption: Mechanism of the Dess-Martin periodinane oxidation.

References

A Comparative Guide to Oxidative Protein Folding: Evaluating Selenium-Based Reagents Against the Classic GSSG/GSH Redox Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing in vitro protein folding is a critical step in obtaining functional proteins. The formation of correct disulfide bonds is often a rate-limiting and challenging aspect of this process. For decades, the oxidized and reduced glutathione (B108866) (GSSG/GSH) redox couple has been the go-to system for facilitating oxidative folding. However, the emergence of selenium-based reagents presents promising alternatives with potentially enhanced efficiency.

While direct comparative data on the efficacy of dimethyl selenoxide for protein folding remains limited in publicly available literature, this guide provides a comprehensive comparison of the well-established GSSG/GSH system with potent selenium-based oxidants, namely selenoglutathione (GSeSeG) and trans-3,4-dihydroxyselenolane oxide (DHSox). This comparison is supported by experimental data from published studies to inform the selection of the most suitable folding system for your specific protein of interest.

The GSSG/GSH Redox System: The Gold Standard

The GSSG/GSH redox buffer mimics the cellular environment of the endoplasmic reticulum, where disulfide bond formation occurs. In this system, GSSG acts as the primary oxidant, forming disulfide bonds within the protein, while GSH serves to reduce incorrectly formed disulfide bonds, allowing for disulfide shuffling and the eventual attainment of the native protein conformation.

Quantitative Parameters for GSSG/GSH Mediated Protein Folding
ParameterTypical Value/RangeReference
GSH Concentration 1 - 10 mM[1]
GSSG Concentration 0.1 - 1 mM[1]
GSH:GSSG Ratio 5:1 to 10:1[1]
pH 7.0 - 8.5[2]
Temperature 4 - 25 °C[2][3]
Generalized Experimental Protocol for Protein Folding with GSSG/GSH
  • Protein Reduction: The purified protein is typically denatured and reduced in a buffer containing a strong denaturant (e.g., 6 M Guanidinium HCl or 8 M Urea) and a reducing agent (e.g., Dithiothreitol - DTT).

  • Removal of Denaturant and Reductant: The denatured and reduced protein is rapidly diluted or dialyzed into a refolding buffer to remove the denaturant and reducing agent.

  • Oxidative Folding: The refolding buffer contains the GSSG/GSH redox couple at a specific ratio and concentration, along with other additives to prevent aggregation (e.g., L-arginine) and stabilizers.

  • Monitoring Folding: The folding process is monitored over time using various analytical techniques such as reverse-phase HPLC, circular dichroism, or activity assays to quantify the yield of correctly folded protein.

GSSG_GSH_Workflow cluster_reduction Protein Reduction cluster_folding Oxidative Folding Reduced_Protein Reduced, Unfolded Protein GSSG GSSG Reduced_Protein->GSSG Oxidation Misfolded Misfolded Intermediates (Incorrect Disulfides) GSSG->Misfolded GSH GSH GSH->GSSG Re-oxidation Misfolded->GSH Reduction & Isomerization Native Native Protein (Correct Disulfides) Misfolded->Native Correct Folding GSeSeG_Mechanism Reduced_Protein Reduced Protein (2 P-SH) GSeSeG GSeSeG Reduced_Protein->GSeSeG Oxidation Mixed_Intermediate Mixed Selenosulfide Intermediate (P-S-Se-G) GSeSeG->Mixed_Intermediate Native_Protein Native Protein (P-S-S-P) Mixed_Intermediate->Native_Protein Intramolecular Attack GSeH 2 GSeH Mixed_Intermediate->GSeH Release

References

A Researcher's Guide to Validating Protein Structure After Refolding: A Comparative Analysis Featuring Dimethyl Selenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful refolding of recombinant proteins from inclusion bodies is a critical step. This guide provides a comprehensive comparison of methods to validate protein structure post-refolding, with a special focus on the role of Dimethyl selenoxide (DMSeO) and other common refolding additives. We present detailed experimental protocols and quantitative data to support your experimental design and analysis.

The production of recombinant proteins in bacterial systems like E. coli often leads to their aggregation into insoluble inclusion bodies. While this can yield a high concentration of the target protein, it necessitates a carefully optimized refolding process to obtain a biologically active product. The validation of the refolded protein's structure is paramount to ensure its functionality and stability.

This guide will explore the common strategies for protein refolding and delve into the critical validation techniques used to confirm the desired three-dimensional structure. We will compare the efficacy of various refolding additives and provide detailed protocols for key validation assays.

The Protein Refolding Workflow: From Inclusion Bodies to Functional Protein

The general strategy for recovering active proteins from inclusion bodies involves three main stages:

  • Inclusion Body Solubilization: The aggregated protein is solubilized using high concentrations of denaturants such as urea (B33335) or guanidinium (B1211019) chloride (GdnHCl). These agents disrupt the non-covalent interactions holding the protein aggregates together. Reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) are often included to break any incorrect disulfide bonds.

  • Refolding: The denaturant is removed, typically through dialysis or rapid dilution into a refolding buffer. This allows the protein to refold into its native conformation. The composition of the refolding buffer is critical and often contains additives to assist in the folding process and prevent aggregation.

  • Structure Validation: A series of analytical techniques are employed to confirm that the protein has refolded correctly and is in a monomeric, active state.

cluster_0 Protein Refolding Workflow Inclusion_Bodies Inclusion Bodies Solubilization Solubilization (Urea/GdnHCl, DTT) Inclusion_Bodies->Solubilization Denaturation Refolding Refolding (Dilution/Dialysis) Solubilization->Refolding Denaturant Removal Validation Structure Validation Refolding->Validation Analysis

A simplified workflow for protein refolding and validation.

Comparative Analysis of Refolding Additives

The choice of additives in the refolding buffer can significantly impact the yield and quality of the refolded protein. These additives can be broadly categorized as denaturants, stabilizers, and aggregation inhibitors.[1]

Additive ClassExamplesTypical ConcentrationMechanism of Action
Redox Systems GSH/GSSG, Cysteine/Cystine0.1-5 mMFacilitate correct disulfide bond formation and isomerization.[2]
Denaturants (low conc.) Urea, Guanidinium Chloride0.5-2 MCan help maintain folding intermediates in a soluble and flexible state.[1]
Aggregation Suppressors L-Arginine, Sugars (Sucrose, Sorbitol)0.4-1 MIncrease protein solubility and prevent aggregation of folding intermediates.[3]
Detergents SDS, Sarkosyl, Tween-200.01-0.2%Can prevent aggregation by interacting with hydrophobic surfaces.
Oxidizing Agents This compound (DMSeO) and derivativesVariesAct as strong but selective oxidants for thiol groups, promoting rapid disulfide bond formation.
The Role of this compound (DMSeO) and Selenoxides

While not as commonly used as traditional redox systems, selenoxides like this compound (DMSeO) and its derivatives have shown promise as potent oxidizing agents in protein folding. A water-soluble cyclic selenoxide, trans-3,4-Dihydroxyselenolane oxide (DHSox), has been demonstrated to be a strong and selective oxidant for thiol substrates, leading to rapid and quantitative formation of disulfide bonds. This property can be advantageous in characterizing oxidative folding pathways.

The mechanism of disulfide bond formation is a critical aspect of refolding for many proteins. It is a series of thiol/disulfide exchange reactions, often catalyzed by cellular enzymes or facilitated by redox reagents in vitro.[2]

cluster_1 Disulfide Bond Formation Pathway Reduced_Protein Reduced Protein (2 -SH) Mixed_Disulfide Mixed Disulfide Intermediate (Protein-S-S-Reagent) Reduced_Protein->Mixed_Disulfide Nucleophilic Attack Oxidized_Protein Oxidized Protein (-S-S-) Mixed_Disulfide->Oxidized_Protein Intramolecular Attack Redox_Reagent_Red Reduced Reagent (e.g., 2 GSH) Oxidized_Protein->Redox_Reagent_Red Redox_Reagent_Ox Oxidized Reagent (e.g., GSSG, DMSeO) Redox_Reagent_Ox->Reduced_Protein

Mechanism of thiol-disulfide exchange in protein folding.

Quantitative Comparison of Refolding Conditions

Optimizing refolding conditions is often an empirical process. A systematic approach, such as a 96-well screening format, can be employed to efficiently test a wide range of buffer conditions.

A study on the refolding of recombinant human BMP-2 demonstrated the impact of various single additives on dimer formation. The results showed that 0.2% sarkosyl yielded the highest percentage of dimers (73.88%), followed by 0.1% CPC (67.89%).[4] Combining 0.2% sarkosyl with 0.5 M glucose further enhanced the yield of dimeric BMP-2.[4]

Another study quantified the formation of native disulfide bonds in a recombinant neuregulin 1-β1 EGF-like motif (NRG1-β1) using an ¹⁸O-labeling technique. The presence of protein disulfide isomerase (PDI) dramatically promoted the formation of the native disulfide-containing fragment, with the highest yield observed at a GSH:GSSG ratio of 2:1.[5]

ProteinRefolding Additive/ConditionRefolding Yield/OutcomeReference
Recombinant human BMP-20.2% Sarkosyl73.88% Dimer Formation[4]
Recombinant human BMP-20.1% CPC67.89% Dimer Formation[4]
Recombinant human BMP-20.2% Sarkosyl + 0.5 M Glucose59.91% Dimer Formation[4]
NRG1-β1 EGF-like motifPDI with GSH:GSSG (2:1)Most efficient generation of native disulfide bonds[5]
Hen Egg White LysozymeSize-Exclusion Chromatography63% average recovery with 104% specific activity[6]
Bovine Carbonic AnhydraseSize-Exclusion Chromatography56% average protein recovery with 81% specific activity[6]

Detailed Experimental Protocols for Structure Validation

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of a refolded protein. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the protein's secondary structure content (α-helices, β-sheets, random coils).

Protocol:

  • Sample Preparation:

    • Prepare the refolded protein sample at a concentration of 0.1-0.2 mg/mL in a buffer that has low absorbance in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • Ensure the buffer components do not have high absorbance in the measurement range. Avoid high concentrations of salts and certain organic solvents.

    • Prepare a buffer blank with the exact same composition as the protein sample buffer.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the spectrophotometer to scan from 260 nm to 190 nm.

    • Set the scanning speed to 50 nm/min, with a data pitch of 0.1 nm and a bandwidth of 1 nm.

    • Accumulate at least three scans for each sample and the blank to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record the spectrum of the buffer blank first.

    • Thoroughly rinse the cuvette with the protein sample before filling it for measurement.

    • Record the spectrum of the protein sample.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the protein sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100 * M) / (c * l * N) where:

      • θ is the observed ellipticity in degrees.

      • M is the mean residue weight of the protein (molecular weight / number of amino acids).

      • c is the protein concentration in mg/mL.

      • l is the path length of the cuvette in cm.

      • N is the number of amino acids.

    • Analyze the resulting spectrum for characteristic features: α-helices show negative bands at ~222 nm and ~208 nm, while β-sheets show a negative band around 218 nm.

    • Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of each secondary structure element.

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Size-Exclusion Chromatography (SEC) is a crucial technique to determine the oligomeric state of the refolded protein and to quantify the amount of soluble aggregates.[7] The separation is based on the hydrodynamic radius of the molecules, with larger molecules (aggregates) eluting before smaller ones (monomers).[7]

Protocol:

  • Column and Buffer Selection:

    • Choose a SEC column with a pore size appropriate for the size range of your protein and its potential aggregates.

    • The mobile phase should be a buffer that maintains the stability of the refolded protein and minimizes non-specific interactions with the column matrix (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation:

    • Concentrate the refolded protein sample to an appropriate concentration for detection (e.g., 0.5-1 mg/mL).

    • Filter the sample through a 0.22 µm filter to remove any large, insoluble aggregates before injection.

  • Chromatography:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate.

    • Inject a defined volume of the filtered protein sample onto the column.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomeric protein and any soluble aggregates. The elution volume of the monomer can be determined by running a known standard or by its expected molecular weight.

    • Integrate the area under each peak to determine the relative percentage of monomer and aggregates.

    • A high percentage of the monomeric peak indicates successful refolding with minimal aggregation.

Functional Assay: A Generic Enzyme Activity Protocol (Example: RNase A)

The ultimate validation of a refolded protein is the confirmation of its biological activity. The specific assay will depend on the function of the protein. Here is a generic protocol for a common model enzyme, Ribonuclease A (RNase A).[8][9]

Protocol:

  • Reagents and Buffers:

    • Substrate Solution: Prepare a solution of a suitable substrate for the enzyme (e.g., for RNase A, cytidine (B196190) 2',3'-cyclic monophosphate (cCMP) at 0.2 mg/mL in Tris-HCl buffer, pH 7.5).[9]

    • Reaction Buffer: Prepare the appropriate buffer for the enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5).[9]

    • Refolded Protein Sample: Dilute the refolded protein to a concentration range where the activity can be measured accurately.

    • Native Protein Standard: Prepare a dilution series of a commercially available, active form of the protein to generate a standard curve.

  • Assay Procedure:

    • Pre-warm the substrate solution and reaction buffer to the optimal temperature for the enzyme's activity (e.g., 25°C).

    • In a cuvette, mix the reaction buffer and the substrate solution.

    • Initiate the reaction by adding a small volume of the refolded protein sample or the native protein standard.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength over time using a spectrophotometer (e.g., for RNase A, monitor the increase in absorbance at 286 nm, which corresponds to the hydrolysis of cCMP).[9]

  • Data Analysis:

    • Calculate the initial reaction rate (slope of the linear portion of the absorbance vs. time plot) for the refolded protein and each concentration of the native protein standard.

    • Generate a standard curve by plotting the initial reaction rates of the native protein standards against their concentrations.

    • Determine the specific activity of the refolded protein by comparing its initial reaction rate to the standard curve. A specific activity close to that of the native protein indicates successful refolding.

Conclusion

Validating the structure of a refolded protein is a multi-faceted process that requires a combination of biophysical and functional assays. While there is no single "best" method for protein refolding, a systematic approach to screening refolding additives and conditions, coupled with rigorous validation, is essential for success. This compound and its derivatives represent a class of potent oxidizing agents that can be valuable tools in the protein refolding toolkit, particularly for disulfide-rich proteins. By employing the detailed protocols and comparative data presented in this guide, researchers can enhance their ability to produce high-quality, active recombinant proteins for a wide range of applications in research and drug development.

References

Comparative Kinetic Analysis of Dimethyl Selenoxide Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of dimethyl selenoxide (DMSeO) oxidation by various oxidizing agents. Due to the limited availability of direct kinetic data for this compound, this document also includes data for the oxidation of related organoselenium compounds, primarily its precursor dimethyl selenide (B1212193) (DMSe), to provide a broader context for its reactivity. The information is intended to assist researchers in understanding the redox chemistry of organoselenium compounds, which is crucial in fields ranging from atmospheric chemistry to drug development, where selenium compounds are explored for their antioxidant and catalytic properties.

Data Presentation: Comparative Kinetic Parameters

The following table summarizes the available kinetic data for the oxidation of this compound and related selenium compounds by different oxidants. It is important to note that direct kinetic data for the oxidation of this compound to dimethyl selenone is scarce in the literature. Much of the available research focuses on the oxidation of selenides to selenoxides.

Selenium CompoundOxidantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Temperature (°C)pHNotes
Selenides (general)Peroxynitrite~2.5 x 10³Not Specified7.4Reactions are approximately 15-fold faster than their sulfur homologs.[1][2]
DL-SelenomethioninePeroxynitrite(2.4 ± 0.1) x 10³257.4This is the apparent second-order rate constant for the two-electron oxidation to methionine selenoxide. The reaction with peroxynitrous acid is much faster (k₂ = 20,460 ± 440 M⁻¹s⁻¹).[3]
Low Molecular Mass SelenolsPeroxynitrite5.1 x 10⁵ - 1.9 x 10⁶Not Specified7.4These compounds react 250-830 fold faster than the corresponding thiols.[1][2]
Dimethyl Selenide (DMSe)Ozone (O₃)(7.4 ± 2.2) x 10⁻¹⁷ cm³ molecule⁻¹s⁻¹26N/AThe product of this gas-phase reaction is this compound. The activation energy was determined to be 50 ± 14 kJ mol⁻¹.[4]
Selenides and SelenoxidesSodium Hypochlorite (B82951)Qualitatively rapidAmbientN/AThe oxidation of various selenides and selenoxides to the corresponding selenones is reported to be complete in approximately 5 minutes in dimethylformamide.[5]
Dimethyl Sulfide (DMS)Hydrogen Peroxide---The energy barrier for the oxidation of DMS to DMSO by hydrogen peroxide was estimated to be 12.7 kcal/mol. This can be an anlogy for DMSeO.

Note: The direct kinetic analysis of this compound oxidation by common laboratory oxidants such as hydrogen peroxide and sodium hypochlorite is not well-documented in publicly available literature. The data presented here for related compounds can serve as a valuable proxy for estimating its reactivity.

Experimental Protocols

A detailed experimental protocol for the kinetic analysis of this compound oxidation is provided below. This protocol is a generalized procedure based on common methods for studying reaction kinetics using UV-Vis spectrophotometry.[6][7]

Kinetic Analysis of this compound Oxidation using UV-Vis Spectrophotometry

Objective: To determine the rate constant for the oxidation of this compound by an oxidizing agent (e.g., hydrogen peroxide).

Materials:

  • This compound (DMSeO)

  • Oxidizing agent (e.g., 30% Hydrogen Peroxide solution)

  • Buffer solution of desired pH

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen buffer. The concentration should be accurately known.

    • Prepare a stock solution of the oxidizing agent in the same buffer. The concentration of this solution should also be precisely determined.

  • Wavelength Selection:

    • Record the UV-Vis spectrum of the initial reactants (DMSeO) and the expected product (dimethyl selenone, if a standard is available) to identify a wavelength where the absorbance change upon reaction is maximal. If the product spectrum is unknown, monitor the disappearance of the reactant at its absorbance maximum.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature in a water bath.

    • Pipette a known volume of the this compound stock solution into a quartz cuvette and dilute with the buffer to the final desired concentration.

    • Place the cuvette in the thermostatted cell holder of the spectrophotometer and record the initial absorbance (A₀).

    • Initiate the reaction by adding a known volume of the pre-heated oxidizing agent stock solution to the cuvette. The concentration of the oxidant should be in large excess compared to the this compound to ensure pseudo-first-order kinetics with respect to DMSeO.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. Data should be collected at regular intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • For a pseudo-first-order reaction, the natural logarithm of the absorbance difference (ln(Aₜ - A∞)) versus time should yield a straight line, where Aₜ is the absorbance at time t, and A∞ is the final absorbance.

    • The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant by dividing by the concentration of the oxidizing agent used in excess: k₂ = k' / [Oxidant].

    • To determine the activation energy (Ea), the experiment should be repeated at several different temperatures, and the Arrhenius equation can be applied by plotting ln(k) versus 1/T.

Mandatory Visualizations

Proposed Reaction Mechanism of this compound with Hydroxyl Radical

The following diagram illustrates a proposed pathway for the oxidation of this compound by a hydroxyl radical (•OH), based on theoretical studies.[8] The reaction proceeds through the formation of an intermediate adduct.

ReactionMechanism DMSeO (CH₃)₂Se=O Adduct [ (CH₃)₂Se(O)•OH ] DMSeO->Adduct + •OH OH_radical •OH Product1 CH₃Se(O)OH Adduct->Product1 Product2 •CH₃ Adduct->Product2

Proposed reaction pathway for DMSeO oxidation by •OH.
Experimental Workflow for Kinetic Analysis

This diagram outlines the general workflow for conducting a kinetic analysis of this compound oxidation using UV-Vis spectrophotometry.

ExperimentalWorkflow prep Prepare Stock Solutions (DMSeO and Oxidant) spec_setup Spectrophotometer Setup (Wavelength Scan, Temperature Control) prep->spec_setup reaction_init Initiate Reaction in Cuvette (Mix Reactants) spec_setup->reaction_init data_acq Data Acquisition (Absorbance vs. Time) reaction_init->data_acq data_an Data Analysis (Plot ln(A) vs. Time) data_acq->data_an calc Calculate Rate Constants (k' and k₂) data_an->calc

General workflow for kinetic analysis of DMSeO oxidation.

References

Thermodynamic Landscape of Dimethyl Selenoxide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermodynamic properties of reactions involving dimethyl selenoxide (DMSeO), with a particular focus on the synthetically crucial selenoxide elimination reaction. Due to the limited availability of experimental thermodynamic data for organoselenium compounds, this guide presents a combination of theoretical data for this compound and experimental data for its well-characterized sulfur analog, dimethyl sulfoxide (B87167) (DMSO), to offer a comprehensive comparative perspective.

Performance Comparison: Selenoxide vs. Sulfoxide

The most significant reaction involving this compound is the syn-elimination, a concerted intramolecular process that forms an alkene and a selenenic acid. This reaction is mechanistically related to the Cope elimination.[1] A key performance difference between selenoxides and their sulfur analogs, sulfoxides, lies in their reaction kinetics. Selenoxide eliminations are notably more rapid, with most selenoxides decomposing to the corresponding alkenes at temperatures ranging from -50 to 40 °C.[1] In contrast, the analogous sulfoxide eliminations typically require higher temperatures.[2] This difference in reactivity is attributed to the weaker carbon-selenium bond compared to the carbon-sulfur bond and the greater nucleophilicity of the selenium atom.

From a thermodynamic standpoint, computational studies indicate that the concerted elimination reactions of selenoxides are generally kinetically favored over the corresponding selenone eliminations, although the latter are thermodynamically more favorable (more exothermic).[3]

Quantitative Thermodynamic Data

The following tables summarize the available theoretical thermodynamic data for reactions involving a model alkyl selenoxide and experimental data for its sulfur analog, dimethyl sulfoxide.

Table 1: Calculated Thermodynamic Parameters for Ethylselenoxide syn-Elimination

Thermodynamic ParameterValue (kcal/mol)Method
Activation Energy (Ea)~8-10Density Functional Theory (DFT)
Gibbs Free Energy Change (ΔG)Slightly EndothermicDensity Functional Theory (DFT)

Note: These values are representative and can vary based on the specific substituents and computational methods employed. The data is derived from computational studies investigating the mechanism of selenoxide elimination.[2][3]

Table 2: Experimental Thermodynamic Properties of Dimethyl Sulfoxide (DMSO)

PropertyValueUnits
Standard Enthalpy of Formation (liquid)-203.4kJ/mol
Standard Molar Entropy (liquid)188.78J/(mol·K)
Enthalpy of Vaporization52.9kJ/mol
Enthalpy of Fusion14.37kJ/mol

Source: NIST Chemistry WebBook. These values provide a baseline for the thermodynamic properties of the sulfur analog.

Experimental and Computational Protocols

As experimental thermodynamic data for this compound is not widely available, this section details both the general experimental workflow for conducting a selenoxide elimination and the computational methodology used to derive the theoretical thermodynamic data presented.

Experimental Workflow: Synthesis and Elimination of a Selenoxide

This protocol describes a general procedure for the synthesis of a selenoxide from the corresponding selenide (B1212193) and its subsequent in situ elimination to form an alkene.

1. Synthesis of the Selenide (Example: Allyl Phenyl Selenide):

  • Diphenyl diselenide is dissolved in an appropriate solvent (e.g., ethanol).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (B1222165) is added in portions until the yellow color of the diselenide disappears, indicating the formation of sodium selenophenolate (PhSeNa).

  • The desired alkyl halide (e.g., allyl bromide) is added dropwise at 0 °C.

  • The reaction is warmed to room temperature and stirred for 2-4 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is dried and concentrated to yield the crude selenide, which can be purified by column chromatography.[4]

2. Oxidation and syn-Elimination:

  • The purified selenide is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) and cooled (typically to 0 °C or -78 °C).[4]

  • An oxidizing agent, such as 30% aqueous hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), is added slowly.[4][5]

  • The reaction is allowed to warm to room temperature to initiate the elimination. The elimination is typically rapid.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.

  • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to obtain the alkene product.[4]

Computational Protocol for Determining Thermodynamic Properties

The theoretical thermodynamic data for selenoxide elimination reactions are typically obtained using quantum chemistry calculations, most commonly Density Functional Theory (DFT).

1. Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

2. Method:

  • The geometries of the reactant (selenoxide), transition state, and products (alkene and selenenic acid) are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP).[2]

3. Frequency Calculations:

  • Vibrational frequency calculations are performed on the optimized structures to confirm that the reactant and products are true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

4. Thermochemical Analysis:

  • The frequency calculations also provide the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

  • The Gibbs free energy (G) is calculated using the equation: G = H - TS, where H is the enthalpy and S is the entropy.

  • The activation energy (Ea) is calculated as the difference in electronic energy (plus ZPVE) between the transition state and the reactant.

  • The Gibbs free energy of activation (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactant.

  • The overall Gibbs free energy change of the reaction (ΔG_rxn) is the difference in Gibbs free energy between the products and the reactant.[6][7]

Visualizations

Experimental Workflow for Selenoxide Elimination

experimental_workflow cluster_synthesis Selenide Synthesis cluster_elimination Oxidation & Elimination start Start: Diphenyl Diselenide reduction Reduction with NaBH4 start->reduction alkylation Alkylation with Alkyl Halide reduction->alkylation workup_synthesis Aqueous Workup & Purification alkylation->workup_synthesis selenide Product: Selenide workup_synthesis->selenide oxidation Oxidation with H2O2 or m-CPBA selenide->oxidation In situ elimination Syn-Elimination (Warming) oxidation->elimination workup_elimination Aqueous Workup & Purification elimination->workup_elimination alkene Final Product: Alkene workup_elimination->alkene

Caption: A generalized experimental workflow for the synthesis of a selenide followed by its oxidation and subsequent syn-elimination to yield an alkene.

Reaction Pathway: Selenoxide syn-Elimination

reaction_pathway reactant R-CH2-CH(R')-Se(=O)-R'' (Selenoxide) ts Transition State reactant->ts ΔG‡ products R-CH=CH-R' + R''-SeOH (Alkene + Selenenic Acid) ts->products

Caption: The reaction coordinate diagram for the concerted syn-elimination of a selenoxide to form an alkene and a selenenic acid.

References

A Comparative Guide: Dimethyl Selenoxide vs. Swern Oxidation for Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceuticals and other advanced materials. While numerous methods exist, the Swern oxidation has long been a staple in the chemist's toolbox due to its mildness and broad applicability. However, the constant search for improved synthetic methodologies has led to the exploration of alternative reagents, including organoselenium compounds like dimethyl selenoxide. This guide provides an objective comparison of this compound-mediated oxidation and the Swern oxidation, offering insights into their respective advantages and disadvantages, supported by mechanistic details and experimental protocols.

At a Glance: Key Differences

FeatureThis compound OxidationSwern Oxidation
Oxidizing Species This compound ((CH₃)₂SeO)Activated Dimethyl Sulfoxide (B87167) (DMSO)
Activator Often used catalytically with a co-oxidant (e.g., H₂O₂)Oxalyl chloride or trifluoroacetic anhydride
Reaction Temperature Varies; can often be performed at or above 0 °CCryogenic temperatures required (-78 °C)
Byproducts Dimethyl selenide, waterDimethyl sulfide, carbon monoxide, carbon dioxide, triethylammonium (B8662869) chloride
Odor Malodorous selenium byproductsPervasive, unpleasant odor of dimethyl sulfide
Safety Concerns Toxicity of selenium compoundsToxicity of carbon monoxide, handling of corrosive oxalyl chloride
Generality Less commonly used as a standalone stoichiometric oxidantWidely established and utilized method

Reaction Mechanisms: A Tale of Two Chalcogens

The mechanisms of alcohol oxidation by this compound and the Swern protocol, while both involving chalcogen oxides, proceed through distinct pathways.

This compound Oxidation: A Syn-Elimination Pathway

The oxidation of alcohols by selenoxides is mechanistically related to the Cope elimination and proceeds through a syn-periplanar transition state.[1] The selenium atom of this compound is electrophilic and reacts with the alcohol to form an alkoxyselenonium species. Subsequent intramolecular proton transfer and a concerted syn-elimination yield the carbonyl compound, dimethyl selenide, and water.

Figure 1. Plausible mechanism of alcohol oxidation by this compound.

Swern Oxidation: Activation and Elimination

The Swern oxidation involves the activation of dimethyl sulfoxide (DMSO) with an electrophile, most commonly oxalyl chloride, at low temperatures.[2] This generates a highly reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride. The alcohol then adds to this species, forming an alkoxysulfonium salt. Finally, the addition of a hindered base, such as triethylamine, facilitates an E2-like elimination to produce the carbonyl compound, dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium chloride.[2][3]

G cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO ActivatedDMSO [ (CH₃)₂SCl ]⁺Cl⁻ + CO + CO₂ DMSO->ActivatedDMSO + (COCl)₂ -78 °C OxalylChloride (COCl)₂ Alcohol R₂CHOH Alkoxysulfonium [ R₂CHOS(CH₃)₂ ]⁺Cl⁻ Alcohol->Alkoxysulfonium + Activated DMSO Ylide R₂C⁻-O-S⁺(CH₃)₂ Alkoxysulfonium->Ylide + Et₃N Carbonyl R₂C=O + (CH₃)₂S + Et₃NH⁺Cl⁻ Ylide->Carbonyl Elimination G cluster_swern Swern Oxidation Workflow cluster_dmso This compound (Catalytic) Workflow Swern_Start Start Swern_Cool Cool solvent to -78 °C Swern_Start->Swern_Cool Swern_Add_Oxalyl Add oxalyl chloride Swern_Cool->Swern_Add_Oxalyl Swern_Add_DMSO Add DMSO Swern_Add_Oxalyl->Swern_Add_DMSO Swern_Stir_Activation Stir for activation Swern_Add_DMSO->Swern_Stir_Activation Swern_Add_Alcohol Add alcohol solution Swern_Stir_Activation->Swern_Add_Alcohol Swern_Stir_Oxidation Stir for oxidation Swern_Add_Alcohol->Swern_Stir_Oxidation Swern_Add_Base Add triethylamine Swern_Stir_Oxidation->Swern_Add_Base Swern_Warm Warm to room temperature Swern_Add_Base->Swern_Warm Swern_Quench Aqueous workup Swern_Warm->Swern_Quench Swern_End Purification Swern_Quench->Swern_End DMSO_Start Start DMSO_Dissolve Dissolve alcohol and catalyst DMSO_Start->DMSO_Dissolve DMSO_Add_Oxidant Add co-oxidant (e.g., H₂O₂) DMSO_Dissolve->DMSO_Add_Oxidant DMSO_Stir Stir at specified temperature DMSO_Add_Oxidant->DMSO_Stir DMSO_Monitor Monitor reaction progress DMSO_Stir->DMSO_Monitor DMSO_Quench Quench excess oxidant DMSO_Monitor->DMSO_Quench DMSO_Workup Aqueous workup DMSO_Quench->DMSO_Workup DMSO_End Purification DMSO_Workup->DMSO_End

References

A Comparative Guide to Selenoxides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile reactivity of selenoxides has established them as powerful reagents and catalysts in modern organic synthesis. Their applications span a wide range of transformations, including the formation of carbon-carbon double bonds, stereoselective oxidations, and intricate asymmetric syntheses. This guide provides an objective comparison of selenoxide-mediated reactions with alternative methods, supported by experimental data, to inform the selection of optimal synthetic strategies.

I. Selenoxide Elimination for Alkene Synthesis: A Comparison with Sulfoxide (B87167) Elimination

The thermal, intramolecular syn-elimination of selenoxides is a cornerstone method for introducing unsaturation into organic molecules, particularly for the synthesis of α,β-unsaturated carbonyl compounds.[1][2] This reaction proceeds through a five-membered cyclic transition state, where the selenoxide oxygen acts as an internal base to abstract a β-hydrogen.[1] A key advantage of selenoxide elimination is the exceptionally mild conditions required, with reactions often proceeding at or below room temperature, a stark contrast to the higher temperatures typically needed for the analogous sulfoxide eliminations.[2][3]

The increased reactivity of selenoxides is attributed to the weaker carbon-selenium bond and the high basicity of the selenoxide oxygen, which contribute to a greater driving force for the reaction.[3] While sulfoxides are more stable and can be carried through multiple synthetic steps before elimination, the formation of the requisite sulfoxides often involves highly reactive sulfenyl chlorides.[2] In contrast, the precursor selenides for selenoxide elimination are readily prepared from common electrophilic or nucleophilic selenium reagents.[3][4]

Table 1: Comparison of Selenoxide and Sulfoxide Elimination for the Synthesis of α,β-Unsaturated Ketones

FeatureSelenoxide EliminationSulfoxide Elimination
Reaction Temperature -50 to 40 °C[2]Typically > 80 °C
Reaction Rate Very rapid[2]Slower
Stereochemistry syn-Elimination[1][2]syn-Elimination
Reagent Stability Selenoxides are less stableSulfoxides are more stable[2]
Byproducts Selenenic acidsSulfenic acids

Experimental Protocol: α,β-Dehydrogenation of a Ketone via Selenoxide Elimination

This protocol is a representative example for the conversion of a saturated ketone to its α,β-unsaturated counterpart.

Step 1: Selenylation

  • To a solution of the ketone in a suitable solvent (e.g., tetrahydrofuran), add a base (e.g., lithium diisopropylamide) at -78 °C to form the enolate.

  • Add a solution of an electrophilic selenium reagent, such as benzeneselenenyl chloride or bromide, to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by quenching with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

Step 2: Oxidation and Elimination

  • Dissolve the purified α-seleno ketone in a solvent like dichloromethane (B109758) or tetrahydrofuran.[5]

  • Cool the solution to 0 °C.

  • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), dropwise.[5][6] An exothermic reaction is often observed.[5]

  • The elimination reaction is typically rapid and occurs as the reaction mixture warms to room temperature.[6]

  • After completion, the reaction is worked up by washing with a saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts.[6] The α,β-unsaturated ketone is then isolated and purified.

G cluster_workflow General Workflow for Selenoxide Elimination Ketone Saturated Ketone Selenide (B1212193) α-Phenylseleno Ketone Ketone->Selenide 1. Enolate Formation 2. PhSeCl Selenoxide Selenoxide Intermediate Selenide->Selenoxide Oxidation (e.g., H₂O₂) Enone α,β-Unsaturated Ketone Selenoxide->Enone syn-Elimination (-PhSeOH)

Caption: General workflow for the synthesis of α,β-unsaturated ketones via selenoxide elimination.

II. Selenoxides as Catalysts in Oxidation Reactions

Organoselenium compounds, particularly selenoxides and their precursors, are effective catalysts for a variety of oxidation reactions, often in conjunction with environmentally benign oxidants like hydrogen peroxide.[7][8] This approach offers a metal-free alternative to many traditional oxidation methods.[8]

Epoxidation and Baeyer-Villiger Oxidation:

Aryl benzyl (B1604629) selenoxides have been shown to be efficient catalysts for both the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones and aldehydes.[8] The catalytic cycle is believed to involve the formation of a highly reactive hydroxy perhydroxy selenane intermediate from the selenoxide and hydrogen peroxide.[8] Studies have indicated that benzyl 3,5-bis(trifluoromethyl)phenyl selenoxide is a particularly active catalyst for these transformations.[8]

Table 2: Catalytic Performance of Selenoxides in Oxidation Reactions with H₂O₂

SubstrateProductCatalyst (mol%)Yield (%)Reference
CycloocteneCyclooctene oxideBenzyl 3,5-bis(trifluoromethyl)phenyl selenoxide (2.5)>95[8]
AdamantanoneAdamantanone lactoneBenzyl 3,5-bis(trifluoromethyl)phenyl selenoxide (2.5)>95[8]
Cyclohexanoneε-CaprolactoneBenzyl 3,5-bis(trifluoromethyl)phenyl selenoxide (2.5)85[8]

Experimental Protocol: Catalytic Epoxidation of an Alkene

  • Dissolve the alkene substrate in a suitable solvent, such as dichloromethane.

  • Add the selenoxide catalyst (e.g., benzyl 3,5-bis(trifluoromethyl)phenyl selenoxide, 2.5 mol%).

  • Add aqueous hydrogen peroxide (e.g., 30% solution) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or gas chromatography.

  • Upon completion, quench the reaction with a reducing agent (e.g., saturated aqueous sodium thiosulfate) to destroy excess peroxide.

  • Extract the product with an organic solvent, dry the organic layer, and purify the epoxide by chromatography.

G cluster_catalytic_cycle Catalytic Cycle for Selenoxide-Mediated Oxidation Selenide R¹SeR² Selenoxide R¹Se(O)R² Selenide->Selenoxide H₂O₂ Selenoxide->Selenide Reduction (in situ regeneration) ActiveOxidant Hydroxy Perhydroxy Selenane Intermediate Selenoxide->ActiveOxidant + H₂O₂ ActiveOxidant->Selenoxide + Substrate - Product Substrate Substrate (Alkene/Ketone) Product Product (Epoxide/Ester)

Caption: Simplified catalytic cycle for selenoxide-mediated oxidations using hydrogen peroxide.

III. Asymmetric Synthesis Utilizing Chiral Selenoxides

The development of chiral organoselenium compounds has opened new avenues in asymmetric synthesis.[9] Chiral selenoxides, in particular, can undergo stereoselective rearrangements to produce enantioenriched products.

[1][9]-Sigmatropic Rearrangement:

A notable application of chiral selenoxides is in the[1][9]-sigmatropic rearrangement of allylic selenoxides to form chiral allylic alcohols.[10] This reaction proceeds through a concerted, five-membered cyclic transition state. The chirality at the selenium atom can effectively control the stereochemical outcome of the rearrangement. For instance, α-seleno aldehydes can be converted to allylic selenides, which are then oxidized to the corresponding selenoxides. These intermediates spontaneously rearrange to yield α-hydroxy-(E)-β,γ-unsaturated esters with high enantiomeric excess.[9]

Experimental Protocol: Asymmetric Synthesis of an Allylic Alcohol via[1][9]-Sigmatropic Rearrangement

This protocol outlines the key steps for the synthesis of a chiral allylic alcohol starting from an aldehyde.

  • α-Selenenylation: Perform an enantioselective α-selenenylation of an aldehyde using a chiral amine catalyst and an electrophilic selenium source like N-(phenylseleno)phthalimide to generate a chiral α-seleno aldehyde.[9]

  • Wittig Reaction: Subject the chiral α-seleno aldehyde to an in situ Wittig reaction to form the corresponding allylic selenide.[9]

  • Oxidation and Rearrangement: Oxidize the allylic selenide with an oxidant such as hydrogen peroxide. This generates the chiral allylic selenoxide, which undergoes a spontaneous[1][9]-sigmatropic rearrangement to furnish the chiral allylic alcohol.[9]

  • Purification: Purify the resulting allylic alcohol using column chromatography.

G cluster_rearrangement [2,3]-Sigmatropic Rearrangement of a Chiral Allylic Selenoxide AllylicSelenide Chiral Allylic Selenide AllylicSelenoxide Chiral Allylic Selenoxide AllylicSelenide->AllylicSelenoxide Oxidation (H₂O₂) TransitionState Five-membered Cyclic Transition State AllylicSelenoxide->TransitionState [2,3]-Sigmatropic Rearrangement AllylicAlcohol Chiral Allylic Alcohol TransitionState->AllylicAlcohol

Caption: Pathway for the asymmetric synthesis of allylic alcohols via[1][9]-sigmatropic rearrangement.

References

A Comparative Guide to Disulfide Bond Formation: Benchmarking Dimethyl Selenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective formation of disulfide bonds is a critical step in the synthesis and structural stabilization of peptides and proteins. These bonds are pivotal in defining the three-dimensional structure and biological activity of many therapeutic molecules. While a variety of reagents exist for this purpose, a clear understanding of their relative performance is essential for optimizing reaction conditions and maximizing yields. This guide provides a comparative analysis of Dimethyl selenoxide (DMSeO) against other common disulfide bond formation reagents, supported by available experimental data and detailed protocols.

Performance Comparison of Disulfide Bond Formation Reagents

The choice of an oxidizing agent for disulfide bond formation can significantly impact reaction kinetics, product yield, and the potential for side reactions. This section provides a quantitative comparison of this compound (DMSeO) with other frequently used reagents.

ReagentTypical Reaction TimeOptimal pH RangeYieldsNotable Side Reactions
This compound (DMSeO) Potentially faster than DMSOBroad (inferred)High (inferred)Oxidation of sensitive residues (e.g., Met, Trp) if not controlled.
Dimethyl sulfoxide (B87167) (DMSO) 0.5 - 4 hours[1]3 - 8[1][2]32% - 46% (overall)[2]Oxidation of Met to Met sulfoxide at low pH (<3)[2]. Tryptophan can be oxidized to oxindolylalanine in the presence of HCl[3].
Air Oxidation Long duration (hours to days)[2]Basic (>7)[2]Often lower and variable, can be incomplete[1].Slow reaction rates can lead to aggregation and precipitation, especially for hydrophobic peptides[1].
Glutathione (GSSG/GSH) Variable (hours)BasicVariable, dependent on redox potentialRequires careful optimization of the GSSG/GSH ratio.
Iodine RapidAcidicHighCan lead to over-oxidation and side reactions with sensitive amino acids like Trp and Tyr if not carefully controlled.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful synthesis. The following sections outline methodologies for disulfide bond formation using various reagents.

Protocol 1: Disulfide Bond Formation using Dimethyl Sulfoxide (DMSO)

This protocol is adapted from the work of Tam et al. (1991) for the oxidation of peptides in an aqueous buffered solution.[4][5]

Materials:

  • Lyophilized crude peptide containing free thiol groups

  • Aqueous buffer (e.g., Tris-HCl, phosphate (B84403) buffer)

  • Dimethyl sulfoxide (DMSO)

  • Acetic acid (for pH adjustment)

  • Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)

  • Reverse-phase HPLC system for analysis and purification

Procedure:

  • Dissolve the crude peptide in an aqueous buffer at a concentration of 0.1-1.0 mg/mL.

  • Adjust the pH of the peptide solution to the desired value (typically between 3 and 8) using dilute acetic acid or ammonium hydroxide.

  • Add DMSO to the peptide solution to a final concentration of 10-25% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by reverse-phase HPLC. The oxidized peptide will typically have a shorter retention time than the reduced form.

  • The reaction is considered complete when the peak corresponding to the reduced peptide is no longer observed. Typical reaction times range from 30 minutes to 4 hours.[1]

  • Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC to isolate the cyclic peptide.

Visualizing the Workflow

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflows for disulfide bond formation.

experimental_workflow cluster_prep Peptide Preparation cluster_oxidation Oxidation cluster_analysis Analysis & Purification start Start with reduced peptide dissolve Dissolve in aqueous buffer start->dissolve ph_adjust Adjust pH dissolve->ph_adjust add_reagent Add Oxidizing Reagent (e.g., DMSeO, DMSO) ph_adjust->add_reagent react Incubate at RT add_reagent->react monitor Monitor reaction by HPLC react->monitor purify Purify by prep-HPLC monitor->purify end Obtain cyclic peptide purify->end

Caption: General experimental workflow for disulfide bond formation.

Protocol 2: Disulfide Bond Formation using Air Oxidation

Air oxidation is a simple method but often requires longer reaction times and is typically performed at a basic pH to facilitate thiol deprotonation.

Materials:

  • Lyophilized crude peptide containing free thiol groups

  • Aqueous buffer (e.g., ammonium bicarbonate, Tris-HCl), pH 8-9

  • Reverse-phase HPLC system for analysis and purification

Procedure:

  • Dissolve the crude peptide in the chosen aqueous buffer at a low concentration (typically < 0.5 mg/mL) to minimize intermolecular oligomerization.

  • Ensure the pH of the solution is between 8 and 9.

  • Stir the solution vigorously in a vessel that is open to the atmosphere to ensure sufficient oxygen supply.

  • Monitor the reaction progress by reverse-phase HPLC over several hours to days.

  • Once the reaction is complete, acidify the solution with a small amount of acetic acid or trifluoroacetic acid (TFA).

  • Purify the cyclic peptide by preparative reverse-phase HPLC.

logical_relationship reagent Choice of Oxidizing Reagent dmseo DMSeO dmso DMSO air Air Oxidation gssg GSSG/GSH reactivity Reactivity dmseo->reactivity High selectivity Selectivity dmseo->selectivity Good (potential for Met/Trp oxidation) conditions Reaction Conditions dmseo->conditions Mild, Broad pH (inferred) dmso->reactivity Moderate dmso->selectivity Good (Met/Trp oxidation at low pH) dmso->conditions Mild, Broad pH air->reactivity Low air->selectivity High (slow) air->conditions Basic pH, Dilute gssg->reactivity Variable gssg->selectivity High (equilibrium controlled) gssg->conditions Basic pH, Specific Ratio

References

Validating the Purity of Synthesized Dimethyl Selenoxide: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic methods for validating the purity of Dimethyl selenoxide (DMSO₂), a versatile organoselenium reagent. The following sections detail the experimental protocols and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) in detecting common impurities.

This compound is typically synthesized via the oxidation of dimethyl selenide (B1212193). This process can lead to two primary impurities: unreacted starting material (dimethyl selenide) and the over-oxidized product (dimethyl selenone). The effective detection and quantification of these impurities are paramount for quality control.

Comparative Analysis of Spectroscopic Methods

The choice of spectroscopic method for purity validation depends on a variety of factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following tables provide a summary of the key performance characteristics of NMR, FTIR, and GC-MS for the analysis of this compound.

Spectroscopic Method Principle Information Provided Strengths Limitations
NMR Spectroscopy The absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Detailed structural information, identification and quantification of the main compound and impurities.- Provides unambiguous structure elucidation.- Quantitative (qNMR) for high accuracy purity determination.- Non-destructive.- Relatively lower sensitivity compared to MS.- Can be complex to interpret for mixtures with overlapping signals.
FTIR Spectroscopy The absorption of infrared radiation by molecules, causing vibrational transitions.Identification of functional groups present in the sample.- Fast and simple to perform.- Good for identifying the presence of the Se=O bond and monitoring the disappearance of starting material.- Not inherently quantitative without calibration.- Less sensitive to trace impurities.- Can be difficult to distinguish between structurally similar compounds.
GC-MS A hybrid technique that separates volatile compounds (GC) and then detects and identifies them based on their mass-to-charge ratio (MS).Separation and identification of volatile components in a mixture.- Extremely high sensitivity and selectivity.- Excellent for detecting trace amounts of volatile impurities like dimethyl selenide.- Requires the analyte to be volatile and thermally stable.- Can be destructive to the sample.- Quantification requires appropriate standards.

Quantitative Data Summary

The following table summarizes the typical spectroscopic data for this compound and its common impurities. This data is essential for the identification and, where applicable, quantification of these species in a synthesized sample.

Compound Spectroscopic Data ¹H NMR (ppm) ¹³C NMR (ppm) ⁷⁷Se NMR (ppm) FTIR (cm⁻¹) Mass Spectrum (m/z)
This compound ~2.7 (s, 6H)~25~830~820 (Se=O stretch)126 (M⁺), 111, 93
Dimethyl selenide ~2.1 (s, 6H)~7~0-110 (M⁺), 95, 80
Dimethyl selenone ~3.2 (s, 6H)~30~1015~930 & ~880 (SeO₂ stretch)142 (M⁺), 126, 111

Experimental Workflow

The synthesis and purification of this compound is a multi-step process that requires careful monitoring to ensure the desired purity of the final product. The following diagram illustrates a typical experimental workflow, from the starting material to the final purity validation.

G Experimental Workflow for this compound Synthesis and Purity Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation start Start: Dimethyl Selenide oxidation Oxidation (e.g., with H₂O₂) start->oxidation crude Crude this compound oxidation->crude recrystallization Recrystallization (e.g., from benzene) crude->recrystallization pure Purified this compound recrystallization->pure nmr NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se) pure->nmr ftir FTIR Spectroscopy pure->ftir gcms GC-MS pure->gcms end Final Product: Validated Purity nmr->end ftir->end gcms->end

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. Sample Preparation:

  • Accurately weigh 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

b. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

    • Relaxation delay (d1): 5 seconds (to ensure full relaxation of protons).

    • Acquisition time: 2-4 seconds.

  • Analysis:

    • The spectrum of pure this compound should show a singlet at approximately 2.7 ppm.

    • The presence of a singlet around 2.1 ppm indicates contamination with dimethyl selenide.

    • A singlet around 3.2 ppm suggests the presence of dimethyl selenone.

    • For quantitative analysis (qNMR), a certified internal standard is added, and the purity is calculated based on the integral ratios of the analyte and standard signals.

c. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard proton-decoupled ¹³C experiment.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Analysis:

    • Pure this compound will exhibit a single peak at approximately 25 ppm.

    • Signals for dimethyl selenide and dimethyl selenone appear at roughly 7 ppm and 30 ppm, respectively.

d. ⁷⁷Se NMR Spectroscopy:

  • Instrument: NMR spectrometer equipped with a selenium-observe probe.

  • Parameters:

    • Pulse sequence: Standard proton-decoupled ⁷⁷Se experiment.

  • Analysis:

    • This technique is highly sensitive to the electronic environment of the selenium atom.

    • The chemical shift for this compound is around 830 ppm.[1]

    • Significant shifts are observed for dimethyl selenide (~0 ppm) and dimethyl selenone (~1015 ppm), making this an excellent tool for identifying these impurities.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

a. Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid this compound sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

  • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[2]

b. Data Acquisition:

  • Instrument: FTIR spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Analysis:

    • The key diagnostic peak for this compound is the strong Se=O stretching vibration, which appears around 820 cm⁻¹.

    • The absence of this peak and the presence of only C-H and Se-C vibrations would indicate a large amount of unreacted dimethyl selenide.

    • The presence of strong absorption bands around 930 cm⁻¹ and 880 cm⁻¹ is indicative of the symmetric and asymmetric SeO₂ stretches of dimethyl selenone, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

a. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

b. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-200 m/z.

  • Analysis:

    • The retention time and mass spectrum of the major peak should correspond to that of authentic this compound.

    • The high volatility of dimethyl selenide will result in a shorter retention time compared to this compound. Its mass spectrum will show a molecular ion peak at m/z 110.

    • Dimethyl selenone, being less volatile, will have a longer retention time. Its mass spectrum will exhibit a molecular ion at m/z 142.

    • GC-MS is particularly effective for detecting trace amounts of the more volatile dimethyl selenide impurity.

Conclusion

The validation of this compound purity is a multifaceted process that can be effectively accomplished using a combination of spectroscopic techniques. NMR spectroscopy, particularly quantitative ¹H NMR, offers the most comprehensive information for both structural confirmation and accurate purity determination. FTIR spectroscopy provides a rapid and straightforward method for identifying the key functional groups and can be used for qualitative assessment of the reaction progress. GC-MS is the most sensitive technique for detecting volatile impurities, especially the starting material, dimethyl selenide. For rigorous quality control, a multi-technique approach is recommended to ensure the high purity of synthesized this compound for its intended applications in research and development.

References

Dimethyl Selenoxide: A Comparative Guide to its Applications and Limitations in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is a critical decision in the synthesis of novel molecules. Dimethyl selenoxide (Me₂SeO), a selenium-containing analog of dimethyl sulfoxide (B87167) (DMSO), has emerged as a potent and versatile reagent in organic synthesis. This guide provides a comprehensive review of the applications and limitations of this compound, with a focus on objective comparisons with alternative reagents, supported by experimental data and detailed protocols.

Core Applications: A Mild and Efficient Oxidant

This compound is primarily recognized as a mild oxidizing agent for a variety of functional groups. Its reactivity stems from the polarized selenium-oxygen bond, which makes the oxygen atom available for transfer to a substrate. Key applications include the oxidation of sulfides to sulfoxides, anilines to nitroso compounds, and alcohols to aldehydes and ketones.

One of the most significant applications of this compound lies in the selenoxide elimination reaction . This process provides a mild and efficient method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds. The reaction proceeds via the oxidation of a corresponding selenide (B1212193) to a selenoxide, which then undergoes a syn-elimination at significantly lower temperatures than its sulfur analog, the sulfoxide elimination. This key advantage allows for the synthesis of heat-sensitive molecules.

Performance Comparison with Alternative Oxidants

The efficacy of this compound as an oxidant is best understood through direct comparison with other commonly used reagents. While specific yields and reaction conditions are highly substrate-dependent, the following table summarizes typical performance characteristics.

Oxidizing AgentTypical SubstrateTypical Reaction ConditionsAdvantagesLimitations
This compound Sulfides, Anilines, SelenidesVaries, often mild (room temp. to moderate heating)High selectivity for sulfoxides, mild conditionsStoichiometric use, potential for odorous byproducts, thermal instability
meta-Chloroperoxybenzoic acid (m-CPBA)Alkenes, Sulfides, KetonesLow temperatures (0 °C to room temp.)Readily available, broad applicabilityCan lead to over-oxidation, acidic byproduct
Hydrogen Peroxide (H₂O₂)Wide range of substratesOften requires a catalyst (e.g., selenium dioxide)"Green" oxidant (byproduct is water), inexpensiveCan be slow without a catalyst, potential for over-oxidation
Dimethyl sulfoxide (DMSO)Alcohols (Swern, Moffatt oxidations)Requires activation (e.g., oxalyl chloride), low temp.Readily available, well-established protocolsFormation of dimethyl sulfide (B99878) byproduct, requires stoichiometric activators

Experimental Protocols

General Protocol for the Oxidation of a Sulfide to a Sulfoxide using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Procedure:

  • Dissolve the sulfide substrate in a suitable volume of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add this compound (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Gentle heating may be required for less reactive substrates.

  • Upon completion of the reaction (disappearance of the starting sulfide), quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude sulfoxide.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow for Selenoxide Elimination

The following diagram illustrates a typical workflow for the synthesis of an α,β-unsaturated ketone via selenoxide elimination.

experimental_workflow start Start: Saturated Ketone enolate Enolate Formation (e.g., LDA, THF, -78 °C) start->enolate selenenylation Selenenylation (e.g., PhSeCl) enolate->selenenylation selenide α-Phenylseleno Ketone selenenylation->selenide oxidation Oxidation to Selenoxide (this compound or H₂O₂) selenide->oxidation selenoxide Intermediate Selenoxide oxidation->selenoxide elimination Syn-Elimination (Spontaneous or mild heating) selenoxide->elimination product Product: α,β-Unsaturated Ketone elimination->product

Typical workflow for selenoxide elimination.

Limitations and Drawbacks of this compound

Despite its utility, this compound is not without its limitations:

  • Thermal Instability: this compound is less thermally stable than its sulfur analog, DMSO. It can decompose upon heating, particularly in the gas phase.[1]

  • Hygroscopicity: The compound is hygroscopic and should be handled and stored in a dry environment to maintain its reactivity.

  • Stoichiometric Reagent: In many applications, this compound is used in stoichiometric amounts, which can be a drawback in terms of atom economy and cost for large-scale synthesis.

  • Formation of Odorous Byproducts: Reactions involving organoselenium reagents, including this compound, can produce volatile and unpleasant-smelling selenium-containing byproducts. Therefore, all manipulations should be conducted in a well-ventilated fume hood.

  • Potential for Side Reactions: As with any oxidizing agent, there is a potential for over-oxidation or other side reactions depending on the substrate and reaction conditions.

Alternatives to this compound

The primary alternatives to this compound fall into two categories: other oxidizing agents and alternative methods for achieving the same transformation.

Alternative Oxidizing Agents:
  • meta-Chloroperoxybenzoic acid (m-CPBA): A versatile and powerful oxidizing agent for a wide range of functional groups. It is often used for epoxidations and Baeyer-Villiger oxidations.

  • Hydrogen Peroxide (H₂O₂): A "green" and inexpensive oxidant, though it often requires a catalyst (such as selenium dioxide) to achieve efficient and selective transformations.[2][3]

  • Dimethyl Sulfoxide (DMSO): While structurally similar, DMSO is a much weaker oxidizing agent than this compound. It is most famously used in Swern and Moffatt oxidations, where it is activated by an electrophile.

Alternative Synthetic Methods:
  • Sulfoxide Elimination: As previously mentioned, this is the sulfur analog of the selenoxide elimination. The primary drawback is the higher temperature typically required for the elimination step.

  • Palladium-Catalyzed Dehydrogenation: For the synthesis of α,β-unsaturated carbonyl compounds, various palladium-catalyzed methods offer an alternative approach.

  • Direct Oxidation with Other Reagents: Depending on the substrate, other reagents such as selenium dioxide (SeO₂) can be used for direct oxidation, for example, of active methyl and methylene (B1212753) groups.[4]

The logical relationship between this compound and its alternatives in the context of oxidation is depicted in the following diagram.

logical_relationship cluster_oxidation Oxidation of Organic Substrates cluster_elimination Alkene Synthesis via Elimination DMSO_Se This compound mCPBA m-CPBA H2O2 Hydrogen Peroxide DMSO_S Dimethyl Sulfoxide (activated) Selenoxide_Elim Selenoxide Elimination (via this compound) DMSO_Se->Selenoxide_Elim Key Application Sulfoxide_Elim Sulfoxide Elimination Selenoxide_Elim->Sulfoxide_Elim Alternative Method

Relationship between DMSO and alternatives.

Conclusion

This compound is a valuable reagent in the synthetic chemist's toolkit, offering mild and efficient conditions for a range of oxidative transformations, most notably the selenoxide elimination. Its higher reactivity compared to its sulfur analog, DMSO, allows for reactions to be conducted at significantly lower temperatures. However, its thermal instability, hygroscopic nature, and the potential for odorous byproducts are important limitations to consider. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired selectivity, and scalability. A thorough understanding of the advantages and disadvantages of each reagent, as outlined in this guide, will enable researchers to make informed decisions and optimize their synthetic strategies.

References

A Comparative Guide to the Use of Dimethyl Selenoxide in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of industrial chemical synthesis demands a rigorous evaluation of reagents, not only for their efficacy in the laboratory but also for their economic and environmental viability on a large scale. Dimethyl selenoxide (DMSeO) has emerged as a potent and mild oxidizing agent, particularly effective in the synthesis of α,β-unsaturated carbonyl compounds through selenoxide elimination. This guide provides a comprehensive cost-benefit analysis of employing DMSeO in large-scale synthesis, comparing its performance against common alternative oxidizing agents. The following sections delve into a quantitative comparison of costs, detailed experimental protocols, safety and environmental considerations, and visual representations of the underlying chemical processes.

Performance and Cost Analysis: this compound vs. Alternatives

The decision to implement a particular reagent in large-scale synthesis hinges on a delicate balance of cost, efficiency, safety, and environmental impact. The following tables provide a comparative overview of this compound and its common alternatives.

Table 1: Reagent Cost Comparison

ReagentPrecursor(s)Estimated Bulk Price (USD/kg)Key Cost-Influencing Factors
This compound (DMSeO) Dimethyl selenideLab Scale: ~$2,000 - $4,000 (Estimated Industrial: Significantly lower, dependent on scale)Price of elemental selenium, complexity of synthesis and purification.
Hydrogen Peroxide (30% aq.) Anthraquinone process~$0.30 - $0.72Large-scale industrial production, readily available raw materials.[1][2]
m-Chloroperoxybenzoic acid (mCPBA) m-Chlorobenzoyl chloride, hydrogen peroxide~$28 - $189Multi-step synthesis, cost of chlorinated precursors.[3][4][5][6]
Ozone (O₃) Oxygen (from air)Variable (cost of generation)Electricity costs for ozone generator, capital investment in equipment.[7][8][9][10][11]
Dimethyl sulfoxide (B87167) (DMSO) (for Swern-type oxidations) Dimethyl sulfide~$2 - $5Large-scale production for various industrial uses.

Table 2: Performance and Reaction Parameters

Oxidizing AgentTypical Reaction Temperature (°C)Reaction TimeTypical Yields (%)Key AdvantagesKey Disadvantages
This compound (DMSeO) -50 to 40Minutes to hours70-95Mild reaction conditions, high yields, rapid reactions.Stoichiometric use of selenium, formation of odorous byproducts.[12]
Hydrogen Peroxide 0 to 100HoursVariable (often requires catalyst)Low cost, environmentally benign byproduct (water).[13]Can require catalysts, potential for over-oxidation.[14]
m-CPBA 0 to 25Hours70-90Good selectivity, stable solid.Stoichiometric waste (m-chlorobenzoic acid), potential for explosion.
Ozone -78Minutes to hours70-90Clean reaction, byproduct is oxygen.Requires specialized equipment, potential explosion hazard.[6]
DMSO (Swern Oxidation) -78Minutes to hours80-95Mild conditions, high yields, broad functional group tolerance.[15][16]Formation of malodorous dimethyl sulfide, requires cryogenic temperatures.

Table 3: Safety and Environmental Considerations

ReagentKey Safety HazardsEnvironmental Impact & Waste Disposal
This compound (DMSeO) Toxic if swallowed or inhaled, skin and eye irritant.[1][5] Organoselenium compounds are generally toxic.Selenium is a regulated substance with environmental persistence. Wastewater requires specialized treatment to remove selenium, which can be costly.[4][17][18][19]
Hydrogen Peroxide Strong oxidizer, can cause skin and eye burns.Decomposes to water and oxygen, considered environmentally friendly.
m-CPBA Oxidizer, can be explosive, especially when impure or heated.Generates chlorinated aromatic waste, which requires incineration.
Ozone Toxic and highly reactive gas, requires careful handling and containment.Decomposes to oxygen, no harmful byproducts from the oxidant itself.
DMSO (Swern Oxidation) Generally low toxicity.The byproduct, dimethyl sulfide, is malodorous but can be oxidized back to DMSO.

Experimental Protocols

Detailed and scalable experimental procedures are critical for evaluating the feasibility of a synthetic route in an industrial setting. Below are representative protocols for the synthesis of α,β-unsaturated ketones using selenoxide elimination and a comparison with the Swern oxidation.

Protocol 1: Synthesis of an α,β-Unsaturated Ketone via Selenoxide Elimination

This protocol is a general procedure for the α-phenylselenylation of a ketone followed by oxidative elimination to yield the corresponding enone.

Step 1: α-Phenylselenylation of a Ketone

  • Enolate Formation: A solution of the starting ketone (1.0 eq) in a suitable aprotic solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen, argon). A strong base, such as lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to form the lithium enolate. The reaction is typically stirred at this temperature for 30-60 minutes.

  • Selenenylation: A solution of phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr) (1.1 eq) in the same solvent is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for another 1-2 hours, during which the deep red or yellow color of the selenenyl halide should disappear.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-phenylseleno ketone. This intermediate can often be used in the next step without further purification.

Step 2: Oxidative Elimination

  • Oxidation: The crude α-phenylseleno ketone is dissolved in a suitable solvent (e.g., dichloromethane (B109758), THF). The solution is cooled to 0 °C.

  • Addition of Oxidant: A solution of 30% hydrogen peroxide (1.5-2.0 eq) is added dropwise to the cooled solution. The reaction is typically exothermic and should be controlled by the rate of addition. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: The reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a saturated solution of sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure α,β-unsaturated ketone.

Protocol 2: Swern Oxidation of a Secondary Alcohol to a Ketone

This protocol provides a general procedure for the Swern oxidation, a common alternative for generating carbonyl compounds.

  • Activation of DMSO: A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere. A solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous dichloromethane is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

  • Addition of Alcohol: A solution of the secondary alcohol (1.0 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture, again keeping the temperature below -60 °C. The resulting mixture is stirred for 30-60 minutes.

  • Base Addition: Triethylamine (5.0 eq) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude ketone is purified by column chromatography on silica gel.[13]

Visualization of Chemical Processes

To better illustrate the chemical transformations and workflows discussed, the following diagrams have been generated using the DOT language.

Selenoxide_Elimination_Workflow cluster_step1 Step 1: α-Phenylselenylation cluster_step2 Step 2: Oxidative Elimination Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate -78 °C Base Strong Base (e.g., LDA) Base->Enolate alpha_Seleno_Ketone α-Phenylseleno Ketone Enolate->alpha_Seleno_Ketone PhSeCl PhSeCl PhSeCl->alpha_Seleno_Ketone Selenoxide Selenoxide Intermediate alpha_Seleno_Ketone->Selenoxide 0 °C to RT Oxidant Oxidant (e.g., H₂O₂) Oxidant->Selenoxide Enone α,β-Unsaturated Ketone Selenoxide->Enone syn-Elimination

Caption: Workflow for the synthesis of α,β-unsaturated ketones via selenoxide elimination.

Swern_Oxidation_Workflow cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO ActivatedComplex Activated DMSO Complex DMSO->ActivatedComplex -78 °C OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedComplex Alkoxysulfonium Alkoxysulfonium Salt ActivatedComplex->Alkoxysulfonium Alcohol Secondary Alcohol Alcohol->Alkoxysulfonium Ketone Ketone Alkoxysulfonium->Ketone Base Triethylamine Base->Ketone

Caption: Workflow for the Swern oxidation of a secondary alcohol to a ketone.

Cost_Benefit_Analysis Logical Relationship: Cost-Benefit Analysis of this compound cluster_benefits Benefits of DMSeO cluster_costs Costs/Drawbacks of DMSeO DMSeO This compound Mild_Conditions Mild Reaction Conditions DMSeO->Mild_Conditions High_Yields High Yields DMSeO->High_Yields Fast_Reactions Fast Reactions DMSeO->Fast_Reactions Reagent_Cost Higher Reagent Cost DMSeO->Reagent_Cost Toxicity Toxicity of Selenium DMSeO->Toxicity Waste_Disposal Costly Waste Disposal DMSeO->Waste_Disposal Odor Odorous Byproducts DMSeO->Odor Alternatives Alternative Oxidants (H₂O₂, mCPBA, O₃, Swern) Alternatives->Mild_Conditions Alternatives->High_Yields Alternatives->Reagent_Cost Alternatives->Waste_Disposal

Caption: A logical diagram illustrating the cost-benefit analysis of using this compound.

Conclusion and Recommendations

The use of this compound in large-scale synthesis presents a compelling case for specific applications where mild reaction conditions and high, rapid yields are paramount. The primary drawbacks are the initial reagent cost, the toxicity of selenium compounds, and the associated costs of waste treatment.

Recommendations for industrial application:

  • Niche Applications: DMSeO is best suited for the synthesis of high-value products, such as pharmaceuticals or fine chemicals, where the cost of the reagent is offset by the value of the final product and the need for mild, selective transformations.

  • Process Optimization: To mitigate costs, the development of catalytic systems using selenium reagents should be a priority. This would significantly reduce the amount of selenium required and the subsequent waste generated.

  • Waste Management: A thorough cost analysis of selenium waste treatment and disposal is essential before implementing DMSeO on a large scale. The development of efficient selenium recovery and recycling processes would greatly improve the economic and environmental viability of this reagent.

  • Alternative Assessment: For less sensitive substrates or when cost is the primary driver, alternative oxidants such as hydrogen peroxide (with a suitable catalyst) or a Swern-type oxidation may be more economical. However, the safety and environmental profiles of these alternatives must also be carefully considered.

Ultimately, the decision to use this compound in a large-scale synthesis requires a detailed, case-by-case analysis that weighs its synthetic advantages against its economic and environmental costs. This guide provides a foundational framework for conducting such an evaluation, empowering researchers and chemical engineers to make informed decisions in the pursuit of efficient, sustainable, and economically sound chemical manufacturing.

References

Safety Operating Guide

Proper Disposal of Dimethyl Selenoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Handling and Disposal of Dimethyl Selenoxide.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This compound, a versatile reagent in organic synthesis, requires careful handling and adherence to specific disposal procedures due to its inherent toxicity and environmental hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

This compound is classified as acutely toxic if swallowed or inhaled, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[1] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols.

Always work in a well-ventilated fume hood when handling this compound and its waste to avoid inhalation of volatile and odorous organoselenium compounds.[2]

Personal Protective Equipment (PPE) is mandatory. This includes:

  • Chemical safety goggles

  • Flame-retardant laboratory coat

  • Appropriate chemical-resistant gloves (e.g., nitrile)

Step-by-Step Disposal Plan

The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed professional hazardous waste disposal service.[3] However, in-lab chemical neutralization may be considered by trained personnel to reduce its reactivity before collection.

Step 1: Waste Segregation and Collection

All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

  • Unused or excess this compound

  • Reaction mixtures containing this compound

  • Contaminated labware (e.g., pipette tips, vials, and glassware)

  • Contaminated personal protective equipment (gloves, etc.)

Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix this waste with other chemical waste streams.

Step 2: Contacting Hazardous Waste Disposal Services

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the collected waste. Provide a detailed inventory of the waste, including the chemical name and quantity.

Potential In-Lab Neutralization Protocol

For laboratories equipped and authorized to perform chemical neutralization of hazardous waste, the reduction of this compound to the less reactive dimethyl selenide (B1212193) is a potential option. This procedure should only be carried out by personnel experienced with handling hazardous chemicals and with a thorough understanding of the reaction.

Experimental Protocol: Reduction of this compound with a Thiol

This protocol is based on the known chemical reactivity of this compound with thiols.[4]

Materials:

  • This compound waste

  • A suitable thiol reducing agent (e.g., dodecanethiol)

  • A compatible solvent (e.g., ethanol)

  • A dedicated reaction vessel

  • Stirring apparatus

Procedure:

  • In a well-ventilated fume hood, dilute the this compound waste with a suitable solvent to control the reaction rate.

  • Slowly add a stoichiometric excess of the thiol reducing agent to the stirred solution. The reaction is an oxidation-reduction where the thiol is converted to a disulfide and the this compound is reduced to dimethyl selenide.[4]

  • Allow the reaction to proceed to completion. The endpoint may be monitored by appropriate analytical techniques if available.

  • The resulting mixture, now containing dimethyl selenide and the disulfide, should still be collected and disposed of as hazardous waste. While dimethyl selenide is less reactive, it is still a hazardous organoselenium compound.

Note: This procedure reduces the oxidative hazard of this compound but does not eliminate the toxicity of the selenium-containing waste. The treated waste must still be disposed of through a licensed hazardous waste contractor.

Quantitative Data for Selenium Waste Disposal

Proper classification of selenium-containing waste is crucial for regulatory compliance. The following table summarizes key quantitative data related to the disposal of selenium compounds.

ParameterRegulatory Limit/ValueAgency/Regulation
Toxicity Characteristic Leaching Procedure (TCLP) Limit for Selenium 1.0 mg/LEPA / RCRA

Any waste that, when subjected to the TCLP test, produces an extract with a selenium concentration greater than 1.0 mg/L is defined as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated segregate Segregate and Collect in a Labeled, Sealed Container start->segregate in_lab_treatment In-Lab Neutralization Feasible? segregate->in_lab_treatment perform_reduction Perform Reduction Protocol by Trained Personnel in_lab_treatment->perform_reduction Yes contact_ehs Contact EHS/Hazardous Waste Contractor in_lab_treatment->contact_ehs No collect_treated_waste Collect Treated Waste as Hazardous perform_reduction->collect_treated_waste collect_treated_waste->contact_ehs pickup Arrange for Professional Disposal contact_ehs->pickup

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research endeavors.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Selenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Dimethyl selenoxide, focusing on procedural, step-by-step guidance to ensure laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentStandard
Eye and Face Protection Safety glasses with side shields or goggles. A face shield should be used when there is a potential for splashing.NIOSH (US) or EN 166 (EU) approved.[1][2]
Hand Protection Chemical-resistant gloves. Gloves must be inspected before use and disposed of after contamination.Regulation (EU) 2016/425 and the standard EN 374.[2]
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator is required when vapors or aerosols are generated.[3] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[1]NIOSH (US) or CEN (EU) approved.[1]
Body Protection A complete suit protecting against chemicals or a lab coat. Flame-retardant antistatic protective clothing may also be appropriate.Selection based on the concentration and amount of the dangerous substance at the specific workplace.[1][2]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict protocol is essential for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid the formation of dust and aerosols.[1]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the compound, put on all required PPE as detailed in the table above.

  • Inspect gloves for any signs of degradation or puncture before use.[1][2]

3. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Keep the container tightly closed when not in use.[2]

4. In Case of Exposure:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]

5. Spill Management:

  • Evacuate personnel to a safe area.[1][2]

  • Wear appropriate PPE, including respiratory protection.[2]

  • For solid spills, sweep up and shovel without creating dust. For liquid spills, soak up with an inert absorbent material.[1][2]

  • Collect the spilled material in a suitable, closed container for disposal.[1][2]

  • Prevent the product from entering drains.[1][2]

6. Waste Disposal:

  • Dispose of this compound waste through a licensed professional waste disposal service.[1]

  • Contaminated materials, including gloves and empty containers, should be treated as hazardous waste and disposed of as the unused product.[1][2]

  • Do not mix with other waste.[2]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for safely handling this compound from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep 1. Assess Risks & Review SDS eng_controls 2. Ensure Engineering Controls (Fume Hood, Eyewash) prep->eng_controls ppe_select 3. Select Appropriate PPE eng_controls->ppe_select don_ppe 4. Don PPE ppe_select->don_ppe handle 5. Handle Compound don_ppe->handle decontaminate 6. Decontaminate Work Area handle->decontaminate waste_collect 9. Collect Waste in Labeled Container handle->waste_collect spill Spill Occurs handle->spill exposure Exposure Occurs handle->exposure doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash dispose 10. Dispose via Licensed Service waste_collect->dispose spill_response Follow Spill Management Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.